Cysteinamide
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2OS/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H2,5,6)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDNBEGNKOANMB-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225396 | |
| Record name | Cysteinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74401-72-2 | |
| Record name | Cysteinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074401722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03275 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cysteinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYSTEINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/055X467671 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cysteinamide from L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing L-cysteinamide from its precursor, the semi-essential amino acid L-cysteine. This document details established chemical methodologies, including protecting group strategies and direct amidation, as well as emerging enzymatic approaches. Each method is presented with detailed experimental protocols, quantitative data for comparison, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.
Introduction
L-cysteinamide, the amide derivative of L-cysteine, is a valuable chiral building block in organic synthesis and holds significant interest in the pharmaceutical and cosmetic industries. Its biological activities, including its role as a potent inhibitor of tyrosinase-mediated eumelanin synthesis, make it a compound of interest for applications in skin hyperpigmentation control. The synthesis of cysteinamide from L-cysteine presents a unique chemical challenge due to the presence of three reactive functional groups: a primary amine, a carboxylic acid, and a thiol. Consequently, regioselective modification of the carboxyl group to an amide requires careful consideration of protecting group strategies or selective activation methods to prevent unwanted side reactions. This guide explores the most effective and commonly employed synthetic pathways to achieve this transformation efficiently and with high purity.
Chemical Synthesis Methodologies
Two principal chemical synthesis strategies for converting L-cysteine to this compound are prevalent: the N-acetyl-L-cysteine pathway and the S-protected L-cysteine pathway. Each approach offers distinct advantages and disadvantages in terms of reaction steps, yield, and purity.
Synthesis via N-acetyl-L-cysteine Intermediate
This two-step pathway involves the initial protection of the amino group via acetylation, followed by esterification and amidation to form N-acetyl-cysteinamide (NACA). The final step is the deacetylation of NACA to yield the desired L-cysteinamide. This method is advantageous as N-acetyl-L-cysteine is a readily available and stable starting material.
-
Step 1: Esterification of N-acetyl-L-cysteine.
-
Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (120 mL) under a nitrogen atmosphere.
-
Stir the suspension for 15 minutes at room temperature.
-
Add concentrated sulfuric acid (e.g., 0.8 mL) dropwise with vigorous stirring.
-
Continue stirring at room temperature for 22 hours.
-
Quench the reaction with water (25 mL) and remove volatile solvents under reduced pressure.
-
Dilute the residue with ethyl acetate (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (150 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-acetyl-L-cysteine methyl ester.
-
-
Step 2: Amidation of N-acetyl-L-cysteine methyl ester.
-
Under a nitrogen flush, treat the N-acetyl-L-cysteine methyl ester (e.g., 10 g) with aqueous ammonium hydroxide (28%, 66 mL) over 10 minutes at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Concentrate the resulting solution in vacuo.
-
Add ethanol (100 mL) and re-concentrate to yield crude N-acetyl-L-cysteinamide. Further purification can be achieved by recrystallization.[1]
-
The deacetylation of N-acetyl-L-cysteinamide to L-cysteinamide can be achieved using enzymatic or acidic/basic hydrolysis methods. Enzymatic deacetylation offers a mild and selective alternative to harsh chemical methods.
-
Enzymatic Deacetylation using Acylase I:
-
Prepare a buffered solution (e.g., phosphate buffer, pH 7.5) containing N-acetyl-L-cysteinamide.
-
Add Acylase I from a suitable source (e.g., porcine kidney) to the solution. The enzyme-to-substrate ratio should be optimized for efficient conversion.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the enzyme can be denatured and removed by filtration.
-
The aqueous solution can then be concentrated and the product, L-cysteinamide, purified by crystallization or chromatography.
-
-
Acid-Catalyzed Hydrolysis:
-
Reflux N-acetyl-L-cysteinamide in an acidic solution (e.g., aqueous HCl).
-
Monitor the reaction until completion.
-
Neutralize the reaction mixture and extract the product.
-
Purify the crude product by appropriate methods.
-
Synthesis via S-protected L-cysteine
This route involves the protection of the highly reactive thiol group, typically with a trityl (triphenylmethyl) group, followed by the activation of the carboxylic acid and subsequent amidation. The final step involves the deprotection of the thiol group to yield L-cysteinamide. This method provides a more direct approach to the amide formation.
-
Step 1: Amidation of S-trityl-L-cysteine.
-
Dissolve (+)-S-trityl-L-cysteine in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Add 1,1'-Carbonyldiimidazole (CDI) to the solution and stir for approximately 4 hours at room temperature to activate the carboxylic acid.
-
Add concentrated ammonia water to the reaction mixture and continue stirring to form the amide.
-
Upon reaction completion, the product, S-trityl-L-cysteinamide, can be isolated by extraction and purified by crystallization.[1]
-
The removal of the trityl protecting group from the sulfur atom can be achieved under acidic conditions.
-
Acid-Catalyzed Deprotection:
-
Dissolve the S-trityl-L-cysteinamide in a suitable solvent mixture, such as dichloromethane (DCM) or a mixture of trifluoroacetic acid (TFA) and a scavenger like triethylsilane.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Once the deprotection is complete, the reaction mixture is concentrated, and the crude L-cysteinamide is purified, often by precipitation with ether followed by crystallization.
-
Quantitative Data Summary
The following table summarizes the reported quantitative data for the key steps in the synthesis of this compound and its protected precursors. It is important to note that yields can vary depending on the specific reaction conditions and scale.
| Synthesis Step | Starting Material | Product | Reagents | Reported Yield | Purity | Reference |
| Esterification and Amidation | N-acetyl-L-cysteine | N-acetyl-cysteinamide (NACA) | 1. H2SO4, MeOH; 2. NH4OH | 60-70% | ~70% | [2] |
| Amidation of S-protected Cysteine | S-trityl-L-cysteine | S-trityl-L-cysteinamide | CDI, Ammonia water | High | High | [1] |
| N-Boc and S-Trityl Protection | S-trityl-L-cysteine | N-Boc-S-trityl-L-cysteine | Di-tert-butyl dicarbonate, NaOH | ~90% | - | [3] |
Note: Quantitative data for the final deprotection steps to yield L-cysteinamide are often highly dependent on the specific substrate and conditions and are not always reported with precise figures in the literature.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthetic pathways.
Caption: Synthetic pathways to L-cysteinamide from L-cysteine.
Caption: Experimental workflow for the N-acetyl-L-cysteine route.
Caption: Experimental workflow for the S-trityl-L-cysteine route.
Conclusion
The synthesis of L-cysteinamide from L-cysteine can be effectively achieved through several synthetic routes, with the N-acetyl and S-trityl protection strategies being the most prominent. The choice of method will depend on factors such as the availability of starting materials, desired scale of production, and the importance of avoiding harsh reagents. The N-acetyl pathway offers a cost-effective route using a stable starting material, with the enzymatic deacetylation step presenting a green chemistry alternative. The S-trityl pathway provides a more direct amidation route, which may be preferable for certain applications. Further research into direct, protecting-group-free amidation and more efficient enzymatic processes will continue to refine the synthesis of this important molecule. This guide provides the foundational knowledge and detailed protocols for researchers to select and implement the most suitable method for their specific needs in the synthesis of L-cysteinamide.
References
The Dual-Pronged Approach of Cysteinamide in Tyrosinase Inhibition: A Technical Guide
For Immediate Release
Daegu, Republic of Korea - Groundbreaking research into the mechanism of L-Cysteinamide has illuminated its potent efficacy as a tyrosinase inhibitor, offering a promising avenue for the development of novel depigmenting agents. This technical guide provides an in-depth analysis of the multifaceted mechanism of action of cysteinamide, tailored for researchers, scientists, and drug development professionals in the field of dermatology and cosmetology.
Executive Summary
Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. Its inhibition is a primary strategy for addressing hyperpigmentation disorders. L-Cysteinamide has emerged as a highly effective inhibitor of melanogenesis. This document details the dual mechanism through which L-Cysteinamide exerts its inhibitory effects: direct inhibition of the tyrosinase enzyme and the diversion of the melanin synthesis pathway towards the production of lighter pheomelanin. Furthermore, this guide presents key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Mechanism of Action: A Two-Fold Strategy
L-Cysteinamide's efficacy in reducing melanin production stems from a sophisticated, dual-pronged mechanism of action that targets the melanin synthesis pathway at two critical junctures.[1][2]
2.1. Direct Inhibition of Tyrosinase Activity:
The primary mechanism involves the direct inhibition of tyrosinase, the enzyme responsible for initiating the melanin synthesis cascade. While the precise nature of the interaction is still under investigation, evidence suggests that the thiol group (-SH) in this compound plays a crucial role. It is hypothesized that this compound chelates the copper ions within the active site of the tyrosinase enzyme. This binding action effectively inactivates the enzyme, preventing it from catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.
2.2. Diversion of Dopaquinone to Pheomelanin Synthesis:
In addition to direct enzyme inhibition, L-Cysteinamide acts as a potent scavenger of dopaquinone, the reactive ortho-quinone product of the tyrosinase-catalyzed oxidation of L-DOPA.[1][2] Instead of polymerizing to form the dark brown-black eumelanin, dopaquinone reacts with the thiol group of this compound to form DOPA-cysteinamide conjugates. This crucial step diverts the melanogenesis pathway away from eumelanin production and towards the synthesis of the lighter, yellow-red pheomelanin.[1][2] This shift in the eumelanin-to-pheomelanin ratio significantly contributes to the observed skin-lightening effect.
Quantitative Data Presentation
The inhibitory potency of L-Cysteinamide against mushroom tyrosinase has been quantified, demonstrating its effectiveness in a cell-free system. The 50% inhibitory concentration (IC50) values are presented below. It is noteworthy that the IC50 value is dependent on the substrate concentration.
| Inhibitor | Enzyme Source | Substrate | Substrate Concentration | IC50 Value | Reference |
| L-Cysteinamide | Mushroom Tyrosinase | L-DOPA | 1 mM | 115 µM | [1][3] |
| L-Cysteinamide | Mushroom Tyrosinase | L-DOPA | 2 mM | 150 µM | [1][3] |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | - | 16.69 µM | [4] |
| Arbutin | Human Tyrosinase | L-Tyrosine | - | > 500 µmol/L | [5] |
Note: The IC50 values for Kojic Acid and Arbutin are provided for comparative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.[5]
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experiments are provided below.
4.1. In Vitro Mushroom Tyrosinase Activity Assay (Dopachrome Method):
This assay measures the inhibitory effect of a compound on the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.
-
Reagent Preparation:
-
0.1 M Sodium Phosphate Buffer (pH 6.8)
-
Mushroom Tyrosinase solution (e.g., 1000 units/mL in phosphate buffer)
-
L-DOPA solution (e.g., 10 mM in phosphate buffer)
-
Test compound (L-Cysteinamide) solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of sodium phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes).
-
-
Data Analysis:
-
Calculate the rate of dopachrome formation (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
4.2. Cell-Based Melanin Content Assay (MNT-1 Melanoma Cells):
This assay quantifies the effect of a test compound on melanin production in a cellular context. MNT-1 cells are a suitable model as they are highly pigmented human melanoma cells.
-
Cell Culture and Treatment:
-
Culture MNT-1 cells in appropriate media until they reach a desired confluency.
-
Treat the cells with various concentrations of L-Cysteinamide or a vehicle control for a specified period (e.g., 72 hours).
-
-
Cell Lysis and Melanin Extraction:
-
Wash the cells with phosphate-buffered saline (PBS) and harvest them.
-
Lyse the cell pellets in a solution of 1 N NaOH.
-
Incubate the lysates at an elevated temperature (e.g., 80°C) for 1 hour to solubilize the melanin.
-
-
Quantification:
-
Measure the absorbance of the solubilized melanin at 405 nm or 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Express the melanin content as a percentage of the vehicle-treated control.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in melanin is not due to cytotoxicity.
-
Conclusion
L-Cysteinamide demonstrates a robust and multifaceted mechanism of action as a tyrosinase inhibitor. Its ability to both directly inhibit the enzyme and divert the melanogenesis pathway towards the production of lighter pheomelanin makes it a compelling candidate for the development of advanced dermatological and cosmetic products for the management of hyperpigmentation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the scientific community to further explore and harness the potential of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Thiol Group in Cysteinamide Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteinamide, the amide derivative of the amino acid cysteine, exhibits a unique reactivity profile primarily governed by its thiol (-SH) group. This functional group imparts nucleophilic, redox-active, and metal-chelating properties to the molecule, making it a subject of interest in various fields, including drug development and cosmetics. This technical guide provides an in-depth exploration of the chemical principles underlying the reactivity of this compound's thiol group, its comparison with cysteine, and its well-documented role in the inhibition of melanogenesis. Detailed experimental protocols for characterizing thiol reactivity and synthesizing this compound are provided, alongside graphical representations of key pathways and workflows to facilitate a comprehensive understanding.
Introduction: The Chemical Significance of the Thiol Group
The thiol group, or sulfhydryl group, is the sulfur analog of an alcohol's hydroxyl group. Its reactivity is central to the biological function of many molecules, most notably the amino acid cysteine. In this compound, the replacement of cysteine's carboxyl group with a carboxamide group subtly alters the electronic environment of the thiol, thereby influencing its reactivity. The key facets of the thiol group's reactivity in this compound are:
-
Nucleophilicity: The sulfur atom of the thiol group possesses lone pairs of electrons, making it a potent nucleophile. Its reactivity is highly dependent on its protonation state; the deprotonated thiolate anion (R-S⁻) is a significantly stronger nucleophile than the protonated thiol (R-SH).
-
Redox Activity: The thiol group can undergo a variety of oxidation-reduction reactions. A key reaction is the oxidation of two thiol groups to form a disulfide bond (R-S-S-R'), a linkage crucial for protein structure and function.[1] This process is reversible, with the disulfide bond being reducible back to two thiol groups.[1]
-
Metal Chelation: The soft nature of the sulfur atom allows it to form strong coordinate bonds with soft metal ions, such as copper (Cu²⁺) and mercury (Hg²⁺). This property is the basis for the use of thiol-containing compounds as chelating agents.[2]
Physicochemical Properties of the this compound Thiol Group
Acidity (pKa) and Nucleophilicity
The amide group is generally considered to be more electron-withdrawing than a carboxylate group (the predominant form of cysteine's carboxyl group at physiological pH). This inductive electron withdrawal by the amide group in this compound is expected to stabilize the thiolate anion, thereby lowering the pKa of the thiol group relative to that of cysteine. The pKa of the free cysteine thiol is approximately 8.3.[3] It is therefore predicted that the pKa of the this compound thiol is slightly lower than 8.3, leading to a higher proportion of the more nucleophilic thiolate anion at physiological pH (around 7.4).
Redox Potential
The standard redox potential (E°) of the thiol/disulfide couple is a measure of its tendency to be oxidized. A more negative redox potential indicates a stronger reducing agent. While the specific redox potential for the this compound/cystinamide couple has not been experimentally reported, it is known that the redox potential of thiols is influenced by the pKa of the thiol group.[4] Given the predicted lower pKa of this compound's thiol group compared to cysteine, its redox potential may differ, potentially influencing its role in biological redox processes. The redox potential of the cysteine/cystine couple in human plasma is approximately -80 mV.[5][6]
Data Presentation: Comparative Reactivity
The most well-documented aspect of this compound's reactivity is its role as an inhibitor of tyrosinase, the key enzyme in melanin synthesis.[7][8][9] The following table summarizes the comparative inhibitory effects of L-cysteinamide and other thiol compounds on tyrosinase-mediated dopachrome formation in vitro.
| Compound (at 0.2 mM) | Tyrosinase Activity (% of Control) |
| Control | 100% |
| L-Cysteinamide | ~10% [7] |
| L-Cysteine | ~40%[7] |
| Glutathione | ~20%[7] |
| N-Acetyl L-cysteine | ~60%[7] |
| Kojic Acid (positive control) | ~70%[7] |
| β-Arbutin (positive control) | ~90%[7] |
| Table 1: Comparative inhibition of tyrosinase activity by various thiol compounds. Data is estimated from graphical representations in the cited literature.[7] |
Role in Signaling Pathways: Inhibition of Melanogenesis
This compound has been shown to inhibit eumelanin (black-brown pigment) synthesis through a dual mechanism of action on the tyrosinase pathway.[7][8][9]
-
Direct Inhibition of Tyrosinase: The thiol group of this compound can interact with the copper ions in the active site of tyrosinase, inhibiting its catalytic activity.[7]
-
Dopaquinone Conjugation: this compound acts as a nucleophile, reacting with dopaquinone, an intermediate in the melanin synthesis pathway. This reaction forms a this compound-dopa conjugate, diverting the pathway away from the production of dopachrome and subsequent eumelanin synthesis, and towards the synthesis of pheomelanin (red-yellow pigment).[7]
Experimental Protocols
The following are detailed protocols for the synthesis of L-cysteinamide and for the characterization of key properties of its thiol group.
Synthesis of L-Cysteinamide Hydrochloride
This protocol is adapted from methods for the amidation of amino acids.
Materials:
-
L-Cysteine hydrochloride monohydrate
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Ammonia gas or a saturated solution of ammonia in methanol
-
Round-bottom flasks, reflux condenser, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Esterification of L-Cysteine: a. Suspend L-cysteine hydrochloride monohydrate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Cool the suspension in an ice bath and slowly add thionyl chloride dropwise with stirring. c. After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours. d. Remove the solvent under reduced pressure using a rotary evaporator to obtain L-cysteine methyl ester hydrochloride as a white solid.
-
Amidation of L-Cysteine Methyl Ester: a. Dissolve the L-cysteine methyl ester hydrochloride in a minimal amount of anhydrous methanol in a pressure-resistant flask. b. Cool the solution in an ice bath and bubble ammonia gas through it for 2-3 hours, or add a pre-cooled saturated solution of ammonia in methanol. c. Seal the flask and allow it to stand at room temperature for 24-48 hours. d. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an ethanol/ether mixture to yield L-cysteinamide hydrochloride.
Determination of Thiol pKa by Spectrophotometric Titration
This protocol utilizes the pH-dependent reaction of a thiol with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
Materials:
-
This compound hydrochloride
-
DTNB (Ellman's reagent)
-
A series of buffers (e.g., phosphate, borate) covering a pH range from 6 to 10
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in deoxygenated water.
-
Prepare a stock solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
For each pH value to be tested, prepare a reaction mixture in a cuvette containing the buffer, this compound solution, and DTNB solution. The final concentrations should be in the micromolar range.
-
Immediately after adding DTNB, start monitoring the increase in absorbance at 412 nm over time. This corresponds to the formation of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.
-
Determine the initial rate of the reaction for each pH value from the linear portion of the absorbance vs. time plot.
-
Plot the initial reaction rates as a function of pH.
-
Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the thiol group.
Determination of Redox Potential by Cyclic Voltammetry
Cyclic voltammetry can be used to study the electrochemical behavior of the thiol/disulfide redox couple.
Materials:
-
This compound hydrochloride
-
Supporting electrolyte (e.g., potassium chloride)
-
Potentiostat with a three-electrode system (working, reference, and counter electrodes)
-
Electrochemical cell
Procedure:
-
Prepare a solution of this compound in an aqueous buffer containing a supporting electrolyte.
-
Place the solution in the electrochemical cell and immerse the three electrodes.
-
Apply a potential sweep, scanning from a potential where no reaction occurs to a potential sufficient to oxidize the thiol, and then reversing the scan to observe the reduction of the disulfide.
-
The resulting voltammogram will show an oxidation peak and a reduction peak.
-
The midpoint potential between the anodic and cathodic peak potentials provides an estimate of the formal redox potential (E°') of the this compound/cystinamide couple under the experimental conditions.
Conclusion
The thiol group is the cornerstone of this compound's chemical reactivity. Its nucleophilicity, redox activity, and metal-chelating ability are all critical to its function. The presence of the adjacent amide group is predicted to lower the pKa of the thiol, enhancing its nucleophilicity at physiological pH compared to cysteine. This enhanced reactivity is evident in its potent inhibition of tyrosinase and the melanogenesis pathway. The experimental protocols provided in this guide offer a framework for researchers to further quantify the specific physicochemical properties of this compound's thiol group, which will be invaluable for the rational design of new therapeutic agents and cosmetic ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. inbase.ligsciss.com [inbase.ligsciss.com]
- 5. Cysteine Redox Potential Determines Pro-Inflammatory IL-1β Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine redox potential determines pro-inflammatory IL-1beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylcysteine Amide (NACA): A Technical Guide to a Promising Cysteinamide Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylcysteine amide (NACA), a cysteinamide derivative of N-acetylcysteine (NAC), has emerged as a promising therapeutic agent with enhanced pharmacological properties. By neutralizing the carboxylic acid group of NAC, NACA exhibits increased lipophilicity, leading to improved membrane permeability and significantly greater bioavailability. This technical guide provides a comprehensive overview of NACA, detailing its mechanism of action as a potent antioxidant and modulator of key cellular signaling pathways. This document summarizes quantitative data, provides detailed experimental protocols for its study, and visualizes its molecular interactions, offering a valuable resource for researchers and drug development professionals.
Introduction: Overcoming the Limitations of NAC
N-acetylcysteine (NAC) has been a widely used antioxidant and mucolytic agent for decades. However, its clinical efficacy is often limited by its low oral bioavailability, which is estimated to be between 6-10%. This is primarily due to extensive first-pass metabolism. To address this limitation, N-acetylcysteine amide (NACA) was synthesized. The amidation of the carboxyl group of NAC results in a more lipophilic molecule that can more readily cross cell membranes, leading to higher intracellular concentrations and enhanced therapeutic effects.
Physicochemical Properties and Pharmacokinetics
NACA's structural modification directly translates to improved pharmacokinetic properties compared to its parent compound, NAC.
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of NAC and NACA
| Property | N-Acetylcysteine (NAC) | N-Acetylcysteine Amide (NACA) | Reference |
| Structure | C₅H₉NO₃S | C₅H₁₀N₂O₂S | - |
| Molecular Weight | 163.19 g/mol | 162.21 g/mol | - |
| Oral Bioavailability (Mice) | ~15% | ~67% | [1][2] |
| GSH Replenishing Capacity (Mice) | Baseline | 3 to 4-fold higher than NAC | [2] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for NACA are not yet extensively published in publicly available literature. The data for NAC in cats is provided for comparative context.
Table 2: Pharmacokinetic Parameters of NAC in Cats (100 mg/kg dose)
| Parameter | Intravenous (IV) | Oral | Reference |
| Elimination Half-life (t½) | 0.78 ± 0.16 hours | 1.34 ± 0.24 hours | [3][4][5] |
| Bioavailability (F) | - | 19.3 ± 4.4% | [3][4][5] |
Mechanism of Action: A Multi-Pronged Approach
NACA exerts its therapeutic effects through several interconnected mechanisms, primarily centered around its potent antioxidant and anti-inflammatory properties.
Glutathione Precursor and Direct ROS Scavenging
Like NAC, NACA serves as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. By providing the cysteine necessary for GSH synthesis, NACA helps to replenish intracellular GSH levels, which are often depleted during oxidative stress. Additionally, the thiol group (-SH) in NACA can directly scavenge reactive oxygen species (ROS), neutralizing their damaging effects on cellular components.
Modulation of Key Signaling Pathways
NACA has been shown to modulate several critical signaling pathways involved in cellular stress responses, inflammation, and apoptosis.
The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes. NACA, through its thiol group, can interact with cysteine residues on Keap1, leading to the activation of the Nrf2 pathway and a subsequent increase in the expression of protective enzymes.[6]
Caption: NACA activates the Keap1-Nrf2 pathway.
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In inflammatory conditions, the degradation of the inhibitory protein IκBα allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. NACA can inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators. This is thought to occur through the prevention of IκBα degradation.
Caption: NACA inhibits the NF-κB inflammatory pathway.
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. The intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis. Anti-apoptotic proteins like Bcl-2 inhibit this process. Oxidative stress can trigger apoptosis by increasing the Bax/Bcl-2 ratio. NACA, by reducing oxidative stress, can help to maintain a healthy Bax/Bcl-2 ratio and prevent apoptosis.[7][8][9][10][11]
Caption: NACA inhibits the intrinsic apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of NACA.
Synthesis of N-Acetylcysteine Amide (NACA)
This protocol is a generalized procedure based on literature descriptions. Specific reaction conditions may require optimization.
Materials:
-
N-acetyl-L-cysteine (NAC)
-
Thionyl chloride (SOCl₂) or other suitable activating agent
-
Anhydrous ethanol or methanol
-
Ammonia solution (e.g., 7N in methanol)
-
Anhydrous diethyl ether or other suitable solvent for precipitation
-
Reaction vessel with a stirrer and reflux condenser
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Esterification of NAC:
-
Suspend N-acetyl-L-cysteine in anhydrous ethanol in a reaction vessel.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then reflux for a specified time (e.g., 2-4 hours) to form the N-acetyl-L-cysteine ethyl ester.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Amidation of the Ester:
-
Dissolve the resulting N-acetyl-L-cysteine ethyl ester in a minimal amount of anhydrous methanol.
-
Add a solution of ammonia in methanol to the ester solution.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 24-48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Isolation and Purification of NACA:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol).
-
Precipitate the NACA by adding a non-polar solvent such as anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash with the non-polar solvent.
-
Dry the product under vacuum.
-
Characterize the final product by NMR, mass spectrometry, and melting point analysis.
-
In Vitro Assessment of Intracellular ROS
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
NACA
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), rotenone)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
NACA Pre-treatment: Treat the cells with various concentrations of NACA for a specified pre-incubation period (e.g., 1-2 hours). Include a vehicle control group.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to the oxidative stress-inducing agent for a defined period.
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells twice with warm PBS.
-
Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Alternatively, visualize and capture images of the cells using a fluorescence microscope.
-
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group and express the results as a percentage of the ROS levels in the stress-induced group without NACA treatment.
Western Blot Analysis of NF-κB Pathway Activation
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
NACA
-
Inflammatory stimulus (e.g., lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α))
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat cells with NACA for a specified duration, followed by stimulation with an inflammatory agent.
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control (e.g., β-actin).
-
TUNEL Assay for Apoptosis Detection
Materials:
-
Cells or tissue sections for analysis
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs, e.g., FITC-dUTP)
-
Wash buffers (e.g., PBS)
-
Counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Fix and permeabilize the cells or tissue sections according to standard protocols.
-
TUNEL Staining:
-
Incubate the samples with the TUNEL reaction mixture for a specified time (e.g., 60 minutes) at 37°C in a humidified chamber, protected from light.
-
Include a positive control (pre-treated with DNase I) and a negative control (without TdT enzyme).
-
-
Washing and Counterstaining:
-
Wash the samples with PBS to stop the reaction.
-
Counterstain the nuclei with DAPI.
-
-
Visualization and Quantification:
-
Mount the samples and visualize them under a fluorescence microscope.
-
Apoptotic cells will show green fluorescence (from FITC-dUTP) in the nucleus, while all nuclei will be stained blue with DAPI.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
-
Therapeutic Potential and Future Directions
NACA's enhanced bioavailability and potent antioxidant properties make it a highly attractive candidate for the treatment of a wide range of diseases associated with oxidative stress and inflammation. Preclinical studies have shown promising results in models of:
-
Neurodegenerative diseases: Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
-
Ocular diseases: Retinitis pigmentosa and age-related macular degeneration.
-
Pulmonary diseases: Idiopathic pulmonary fibrosis and asthma.
-
Other conditions: Acetaminophen-induced hepatotoxicity and cisplatin-induced nephrotoxicity.
Clinical trials are underway to evaluate the safety and efficacy of NACA in humans, particularly for the treatment of retinitis pigmentosa. The results of these trials will be crucial in determining the future clinical applications of this promising this compound derivative.
Conclusion
N-acetylcysteine amide represents a significant advancement over its parent compound, NAC, offering superior pharmacokinetic and pharmacodynamic properties. Its ability to effectively replenish glutathione stores and modulate key signaling pathways involved in oxidative stress, inflammation, and apoptosis underscores its broad therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this technical guide are intended to facilitate further research and development of NACA as a novel therapeutic agent for a variety of debilitating diseases. As more quantitative data from preclinical and clinical studies become available, the full therapeutic scope of NACA will be further elucidated, paving the way for its potential integration into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of N-acetylcysteine after oral and intravenous administration to healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of N-acetylcysteine after oral and intravenous administration to healthy cats [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Expression of bcl-2, bax, and caspase-3 in the brain of the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Cysteinamide: A Technical Guide to its Anti-Melanogenic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-melanogenic properties of L-cysteinamide, a promising amino acid derivative for the regulation of skin pigmentation. The document summarizes key quantitative data, details the experimental protocols used in its evaluation, and visualizes the underlying mechanisms of action and experimental workflows.
Executive Summary
L-cysteinamide has been identified as a potent inhibitor of eumelanin synthesis, demonstrating significant efficacy in reducing melanin content in both human melanoma cell lines and normal human epidermal melanocytes.[1][2] Its unique dual-action mechanism, which involves both direct inhibition of the key melanogenic enzyme, tyrosinase, and the diversion of melanin precursors, sets it apart from other thiol-based compounds.[2][3] Notably, L-cysteinamide exerts its effects without inducing cytotoxicity, a significant advantage over some existing depigmenting agents.[2][4] This guide consolidates the available scientific data to provide a comprehensive resource for professionals engaged in dermatological research and the development of novel skincare and therapeutic agents.
Quantitative Data Summary
The anti-melanogenic and cytotoxic effects of L-cysteinamide have been quantified in various studies. The following tables summarize the key findings in pigmented human melanoma (MNT-1) cells and normal human epidermal melanocytes (HEMs).
Table 1: Effect of L-Cysteinamide on Melanin Content in MNT-1 Cells
| Concentration | Total Melanin Content (% of Control) | Eumelanin Content (% of Control) | Pheomelanin Content (% of Control) |
| 500 µM | Significant Reduction* | Not Specified | Not Specified |
| 1.0 mM | 43.1% (56.9% decrease) | 42.7% (57.3% decrease) | 139.7% (39.7% increase) |
*Data reported as a significant reduction without a specific percentage provided.[1]
Table 2: Comparative Effects of L-Cysteinamide and Other Compounds on MNT-1 Cells
| Compound (at 1.0 mM) | Melanin Content (% of Control) | Cell Viability (% of Control) |
| L-Cysteinamide | ~40% | ~100% |
| L-Cysteine | ~100% | ~100% |
| N-Acetyl L-Cysteine | ~100% | ~100% |
| Glutathione | ~100% | ~100% |
| Kojic Acid | ~75% | ~100% |
| β-Arbutin | ~40% | ~70% |
Table 3: Effect of L-Cysteinamide on Normal Human Epidermal Melanocytes (HEMs)
| Concentration | Melanin Content | Cell Viability | Cellular Tyrosinase Activity | mRNA Expression (TYR, TRP1, DCT) |
| Up to 1.0 mM | Dose-dependent decrease | No cytotoxic effect (slight increase at 1mM) | Not affected | Not affected |
Mechanism of Action
L-cysteinamide inhibits melanogenesis through a dual mechanism that directly targets the melanin synthesis pathway without altering the expression of melanogenic enzymes.[2][4]
-
Direct Tyrosinase Inhibition : L-cysteinamide is believed to chelate copper ions (Cu²⁺) within the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity. This action reduces the initial and rate-limiting step of melanogenesis: the conversion of L-tyrosine to dopaquinone.
-
Dopaquinone Diversion : In addition to enzyme inhibition, L-cysteinamide acts as a potent nucleophile. It rapidly reacts with any newly synthesized dopaquinone to form DOPA-cysteinamide conjugates.[1][2][3] This diverts the melanin precursor away from the pathway leading to eumelanin (brown-black pigment) and shunts it towards the production of pheomelanin (red-yellow pigment), as evidenced by the observed increase in pheomelanin content.[1][2]
Crucially, studies show that L-cysteinamide does not affect the mRNA or protein levels of tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), or dopachrome tautomerase (DCT).[1][2][4] This indicates that its mechanism is independent of the upstream MITF signaling pathway, which regulates the transcription of these enzymes.
Signaling Pathway Diagram
References
Initial Investigations into the Antioxidant Potential of Cysteinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteinamide, the amide derivative of the amino acid cysteine, has emerged as a compound of interest for its potential antioxidant properties. This technical guide provides a comprehensive overview of the initial investigations into the antioxidant capacity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. The available research primarily focuses on its potent tyrosinase inhibitory activity, suggesting a role in mitigating oxidative processes involved in melanogenesis. However, direct evidence of its radical scavenging capabilities and interaction with key antioxidant signaling pathways, such as Nrf2, remains an area for further exploration. This document aims to consolidate the current understanding of this compound's antioxidant potential to inform future research and development efforts.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolism and in response to environmental stressors. An imbalance between ROS production and the body's antioxidant defense mechanisms leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are crucial in mitigating oxidative damage by neutralizing ROS. Cysteine and its derivatives are known for their antioxidant properties, primarily attributed to their thiol (-SH) group, which can donate a hydrogen atom to scavenge free radicals. This compound, as a derivative of cysteine, is being investigated for similar or potentially enhanced antioxidant effects. This guide focuses on the foundational studies that have begun to elucidate the antioxidant profile of this compound.
Quantitative Data on Antioxidant and Related Activities
The primary quantitative data available for L-Cysteinamide's bioactivity is centered on its ability to inhibit tyrosinase, a key enzyme in melanin synthesis which involves oxidation reactions.
Table 1: Tyrosinase Inhibition by L-Cysteinamide and Other Thiol Compounds
| Compound | Concentration (µM) | Inhibition of Tyrosinase-Mediated Dopachrome Formation (%) | IC50 (µM) for Mushroom Tyrosinase Inhibition |
| L-Cysteinamide | 200 | Most Potent Inhibition | 115 (at 1 mM L-DOPA) |
| 150 (at 2 mM L-DOPA) | |||
| L-Cysteine | 200 | Less Potent than L-Cysteinamide | Not Reported in this study |
| N-acetyl L-cysteine | 200 | Less Potent than L-Cysteinamide | Not Reported in this study |
| Glutathione | 200 | Less Potent than L-Cysteinamide | Not Reported in this study |
| Kojic Acid | 200 | Less Potent than L-Cysteinamide | Not Reported in this study |
| β-Arbutin | 200 | Less Potent than L-Cysteinamide | Not Reported in this study |
| Data sourced from a study on the inhibition of tyrosinase-mediated dopachrome formation. The study demonstrated L-Cysteinamide to be the most potent inhibitor among the tested thiol compounds[1]. |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This in vitro assay is a primary method used to quantify the inhibitory effect of a compound on the enzymatic activity of tyrosinase.
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which is a colored compound that can be measured spectrophotometrically at 475 nm. An inhibitor of tyrosinase will reduce the rate of dopachrome formation.
-
Reagents and Equipment:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
L-Cysteinamide (or other test compounds)
-
Phosphate buffer (pH 6.8)
-
Spectrophotometer (microplate reader)
-
-
Procedure:
-
Prepare solutions of L-DOPA and L-Cysteinamide at various concentrations in phosphate buffer.
-
In a 96-well plate, add the L-Cysteinamide solution to the wells.
-
Add the mushroom tyrosinase solution to each well and incubate for a short period.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.[1]
-
Signaling Pathways and Mechanisms of Action
The antioxidant activity of compounds can be exerted through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that control the expression of antioxidant enzymes.
Proposed Dual Mechanism of Tyrosinase Inhibition
Initial studies suggest that L-Cysteinamide may inhibit eumelanin synthesis through a dual mechanism. This indicates a multifaceted interaction with the oxidative pathway of melanogenesis.
References
Structural Relationship Between Cysteine and Cysteinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteine, a pivotal sulfur-containing amino acid, and its amide derivative, cysteinamide, exhibit a close structural relationship that belies their distinct physicochemical properties and biological activities. This technical guide provides an in-depth analysis of the structural nuances between these two molecules. By replacing the carboxyl group of cysteine with a carboxamide group, the fundamental chemical nature of the C-terminus is altered, leading to significant changes in charge distribution, hydrogen bonding capabilities, and reactivity. These modifications have profound implications for their roles in biological systems, particularly highlighted by the enhanced tyrosinase inhibitory activity of this compound compared to its parent amino acid. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of their structural and functional relationships to serve as a comprehensive resource for researchers in drug development and life sciences.
Core Structural and Functional Differences
The primary structural distinction between L-cysteine and L-cysteinamide lies at their C-termini. L-cysteine possesses a carboxylic acid group (-COOH), while L-cysteinamide has a carboxamide group (-CONH₂). This seemingly minor substitution has significant consequences for the molecule's overall properties.
At physiological pH, the carboxylic acid of cysteine is typically deprotonated to form a negatively charged carboxylate ion (-COO⁻), contributing to its zwitterionic nature. In contrast, the amide group of this compound is neutral and less acidic. This difference in charge affects the molecules' interactions with their environment, including solubility and binding to macromolecules.
Functionally, both molecules retain the crucial thiol (-SH) group, which is a key center for their chemical reactivity, including antioxidant properties and the ability to chelate metal ions. However, their biological activities can differ significantly. For instance, L-cysteinamide has been identified as a more potent inhibitor of tyrosinase, a key enzyme in melanin synthesis, than L-cysteine.[1][2] This suggests that the amide group plays a critical role in the molecule's interaction with the enzyme's active site.
Comparative Physicochemical Properties
A summary of the key physicochemical properties of L-cysteine and L-cysteinamide is presented below. The data for this compound is primarily based on computed values due to a scarcity of comprehensive experimental data in the literature.
| Property | L-Cysteine | L-Cysteinamide | Data Source |
| Molecular Formula | C₃H₇NO₂S | C₃H₈N₂OS | PubChem |
| Molecular Weight | 121.16 g/mol | 120.18 g/mol | PubChem |
| pKa (α-amino) | ~8.8 - 10.6 | Not Experimentally Determined | [3] |
| pKa (carboxyl/amide) | ~1.8 - 2.4 | Not Experimentally Determined | [3] |
| pKa (thiol) | ~8.3 | Not Experimentally Determined | |
| Solubility in Water | "Freely soluble" (28 g/100 mL at 25°C for L-cysteine) | "Soluble" (Data for hydrochloride salt: 100 mg/mL) | |
| Hydrogen Bond Donors | 3 | 3 | PubChem |
| Hydrogen Bond Acceptors | 3 | 3 | PubChem |
| Rotatable Bonds | 2 | 2 | PubChem |
Experimental Protocols
Synthesis of L-Cysteinamide from L-Cysteine
Workflow for the Synthesis of L-Cysteinamide:
Caption: General workflow for L-cysteinamide synthesis.
Methodology:
-
Protection of Thiol and Amino Groups: L-cysteine is first treated with appropriate protecting groups to prevent side reactions. For the amino group, a tert-butyloxycarbonyl (Boc) group is commonly used. The thiol group can be protected with a triphenylmethyl (trityl, Trt) group.
-
Activation of the Carboxyl Group: The carboxylic acid of the protected cysteine is then activated to facilitate nucleophilic attack by ammonia. This can be achieved by converting it into an active ester using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt).
-
Amidation: The activated ester is then reacted with ammonia (typically as a solution in an organic solvent or as ammonium chloride with a base) to form the amide bond, yielding protected L-cysteinamide.
-
Deprotection: Finally, the protecting groups are removed to yield the final product, L-cysteinamide. For Boc and Trt groups, this is typically accomplished using a strong acid such as trifluoroacetic acid (TFA).
-
Purification: The final product is then purified using techniques such as crystallization or chromatography.
Signaling Pathway and Mechanism of Action
Tyrosinase Inhibition and Melanogenesis
L-cysteinamide has been shown to be a more effective inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis, compared to L-cysteine.[1] The proposed mechanism involves a dual action: direct inhibition of the enzyme and diversion of the melanogenesis pathway intermediate, dopaquinone.
Dual Mechanism of Tyrosinase Inhibition by L-Cysteinamide:
Caption: Tyrosinase inhibition by L-cysteinamide.
Mechanism Description:
-
Tyrosinase Inhibition: L-cysteinamide can directly inhibit the activity of tyrosinase, likely by chelating the copper ions in the enzyme's active site. This reduces the rate of conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone.
-
Dopaquinone Diversion: In the presence of L-cysteinamide, dopaquinone that is formed is diverted from the eumelanin synthesis pathway. It preferentially reacts with the thiol group of L-cysteinamide to form DOPA-cysteinamide conjugates.[1][2] This is analogous to the reaction of dopaquinone with L-cysteine to form cysteinyldopa, a precursor to pheomelanin. By sequestering dopaquinone, L-cysteinamide effectively reduces the substrate available for the spontaneous cyclization that leads to eumelanin formation.
Conclusion
The structural modification of the C-terminal carboxylic acid of cysteine to a carboxamide in this compound results in significant alterations to its physicochemical and biological properties. While retaining the reactive thiol group, the change in charge and hydrogen bonding potential of the C-terminus appears to be a critical determinant of its enhanced biological activity, particularly as a tyrosinase inhibitor. The dual mechanism of enzyme inhibition and pathway intermediate diversion makes L-cysteinamide a compound of significant interest in the fields of dermatology and pharmacology for the management of hyperpigmentation disorders. Further research to obtain detailed experimental data on the physicochemical properties of this compound will be invaluable for a more complete understanding of its structure-activity relationship and for the rational design of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Use of Cysteinamide in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteinamide, the amide derivative of the amino acid cysteine, is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of peptides with a C-terminal amide. This modification can enhance the biological activity and stability of synthetic peptides by mimicking the C-terminus of many naturally occurring peptide hormones and neuropeptides. The presence of the free sulfhydryl group in the this compound residue also offers a site for selective chemical modification, such as cyclization or conjugation to other molecules.
These application notes provide detailed protocols for the incorporation of this compound at the C-terminus of a peptide using standard Fmoc-based SPPS. The protocols cover the initial coupling of Fmoc-protected this compound to a resin, the subsequent elongation of the peptide chain, and the final cleavage and deprotection steps.
Key Applications of C-Terminal this compound Peptides
-
Enhanced Biological Activity: C-terminal amidation can increase the half-life and receptor binding affinity of peptides.
-
Peptide Cyclization: The N-terminal amine and the C-terminal this compound's sulfhydryl group can be used to form cyclic peptides, which often exhibit improved conformational stability and biological activity.
-
Conjugation Chemistry: The thiol group of the C-terminal this compound provides a nucleophilic handle for conjugation to carrier proteins, labels, or drug molecules.
Data Presentation: Summary of Reaction Parameters
The following tables summarize the key quantitative parameters for the successful incorporation of this compound in Fmoc-SPPS.
Table 1: Reagents for Coupling of Fmoc-Cys(Trt)-OH to Rink Amide Resin
| Reagent/Parameter | Molar Equivalent (relative to resin capacity) | Concentration/Amount |
| Rink Amide Resin | 1.0 | As required |
| Fmoc-Cys(Trt)-OH | 3.0 | - |
| HBTU | 2.9 | - |
| HOBt | 3.0 | - |
| DIEA | 6.0 | - |
| DMF | - | To swell resin and dissolve reagents |
Table 2: Standard SPPS Cycle Parameters for Peptide Elongation
| Step | Reagent/Solvent | Duration |
| Swelling | DMF | 30 min |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |
| Washing | DMF | 5 x 1 min |
| Coupling | Fmoc-amino acid/HBTU/HOBt/DIEA in DMF | 1-2 hours |
| Washing | DMF | 3 x 1 min |
| Capping (optional) | Acetic anhydride/DIEA in DMF | 15 min |
Table 3: Cleavage and Deprotection Cocktail
| Reagent | Volume Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage from resin and removal of acid-labile protecting groups |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger (protects Trp, Met, Cys) |
| Water | 2.5% | Cation scavenger |
Experimental Protocols
Protocol 1: Loading of Fmoc-Cys(Trt)-OH onto Rink Amide Resin
This protocol describes the initial coupling of the first amino acid, Fmoc-Cys(Trt)-OH, to a Rink Amide resin to generate the C-terminal amide functionality upon cleavage.
Materials:
-
Rink Amide resin (e.g., 0.5 mmol/g substitution)
-
Fmoc-Cys(Trt)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Methanol
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1 equivalent) in DMF in a solid-phase synthesis vessel for 30 minutes.
-
Fmoc Deprotection of Resin: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat the piperidine treatment for another 10 minutes.
-
Washing: Wash the deprotected resin thoroughly with DMF (5 times) to remove residual piperidine.
-
Activation of Fmoc-Cys(Trt)-OH: In a separate vial, dissolve Fmoc-Cys(Trt)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and finally methanol (2 times).
-
Drying: Dry the resin under vacuum.
-
Confirmation of Loading (Optional): A small sample of the resin can be subjected to a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates successful coupling.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Chain Elongation
This protocol outlines the standard cycle for elongating the peptide chain on the this compound-loaded resin using Fmoc chemistry.
Materials:
-
Fmoc-Cys(Trt)-Rink Amide resin from Protocol 1
-
Fmoc-protected amino acids
-
HBTU, HOBt, DIEA (or other suitable coupling reagents)
-
20% Piperidine in DMF
-
DMF
-
DCM
Procedure (per cycle):
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin with DMF (5 times).
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Pellet the precipitated peptide by centrifugation and decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual cleavage scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen.
-
Purification and Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative HPLC. The purified peptide can be analyzed by LC-MS to confirm its identity and purity.
Visualizations
Caption: Workflow for SPPS of C-terminal this compound peptides.
Caption: A single cycle of peptide chain elongation in SPPS.
Application Note: Protocol for Testing Cysteinamide as a Melanogenesis Inhibitor in MNT-1 Cells
Introduction
Melanogenesis is the complex process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color.[1][2] The key rate-limiting enzyme in this pathway is tyrosinase (TYR), which initiates the conversion of L-tyrosine to melanin precursors.[3][4] Dysregulation of melanogenesis can lead to hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation.[1] Consequently, there is significant interest in identifying and characterizing inhibitors of this pathway for cosmetic and therapeutic applications.
Cysteinamide has emerged as a potent inhibitor of eumelanin (black-brown pigment) synthesis.[5][6][7] Studies have shown its efficacy in reducing melanin content in the highly pigmented human melanoma cell line, MNT-1, which serves as an excellent in vitro model for studying melanogenesis.[2][7] The proposed mechanism of action for this compound is twofold: it directly inhibits tyrosinase activity and also diverts the melanin precursor, dopaquinone, away from the eumelanin synthesis pathway.[5][6][8] Notably, this compound appears to decrease melanin production without altering the mRNA or protein expression levels of key melanogenic enzymes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and dopachrome tautomerase (TRP-2).[6][7][8]
This application note provides a comprehensive set of protocols for researchers to evaluate the efficacy and mechanism of this compound as a melanogenesis inhibitor using the MNT-1 human melanoma cell line.
Mechanism of Action
This compound is believed to inhibit eumelanogenesis through a dual mechanism:
-
Direct Inhibition of Tyrosinase: At higher concentrations, this compound can chelate the copper ions (Cu²⁺) in the active site of the tyrosinase enzyme, thereby inactivating it and preventing the synthesis of dopaquinone.[5][6]
-
Dopaquinone Diversion: At moderate concentrations, even with partial tyrosinase activity, the synthesized dopaquinone is captured by this compound to form DOPA-cysteinamide conjugates. This diverts dopaquinone from its usual path of forming dopachrome, a key intermediate in eumelanin production.[5][8]
This dual action makes this compound a highly effective agent for reducing eumelanin content, while concurrently increasing the relative proportion of pheomelanin (red-yellow pigment).[6][8]
Experimental Workflow
The overall process for testing this compound involves culturing MNT-1 cells, treating them with various concentrations of the compound, and then performing a series of assays to measure cell viability, melanin content, tyrosinase activity, and protein expression.
Caption: Experimental workflow for evaluating this compound in MNT-1 cells.
Detailed Experimental Protocols
MNT-1 Cell Culture
MNT-1 cells are a human melanoma cell line that is heavily pigmented, making them ideal for melanogenesis studies.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2% L-Glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing:
-
Aspirate the old medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with an equal volume of growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and re-plate at a 1:4 to 1:6 split ratio. Change the medium every 2-3 days.
-
Cell Viability Assay (MTT Assay)
This assay ensures that the observed reduction in melanin is not a result of this compound-induced cytotoxicity.
-
Seeding: Seed MNT-1 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 100, 200, 500, 1000 µM). Include a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Incubation: Incubate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control (0 µM this compound).
Melanin Content Assay
This protocol quantifies the intracellular melanin content.
-
Seeding and Treatment: Seed MNT-1 cells in a 6-well plate at a density of 1 x 10⁵ cells/well.[9] After overnight adherence, treat with this compound as described above for 72 hours.
-
Harvesting: Wash the cells with PBS and harvest them using trypsin. Centrifuge at 200 x g for 5 minutes to obtain cell pellets. A visible reduction in the pellet's darkness may be apparent.[9]
-
Lysis: Resuspend the cell pellet in 250 µL of 1 N NaOH.
-
Solubilization: Incubate at 80°C for 1 hour to solubilize the melanin.[9]
-
Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[9]
-
Normalization: The melanin content can be normalized to the total protein content from a parallel well, determined by a BCA or Bradford protein assay.
Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within the cells.
-
Seeding and Treatment: Culture and treat cells in a 6-well plate as for the melanin content assay.
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them in 100 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1% Triton X-100, and protease inhibitors).
-
Centrifugation: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Enzyme Reaction: In a 96-well plate, mix 80 µL of the lysate (normalized for protein content) with 20 µL of 10 mM L-DOPA.
-
Measurement: Incubate at 37°C for 1 hour and measure the absorbance at 475 nm to quantify the formation of dopachrome.
-
Calculation: Express tyrosinase activity as a percentage of the untreated control.
Western Blot Analysis
This protocol is used to determine if this compound affects the protein levels of key melanogenesis regulators.
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Measure the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 7.5% or 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against MITF, TYR, TRP-1, TRP-2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathways in Melanogenesis
Melanin synthesis is transcriptionally regulated by the Microphthalmia-associated Transcription Factor (MITF). The canonical pathway involves the activation of the cAMP/PKA/CREB signaling cascade, which upregulates MITF expression.[11][12][13] MITF then promotes the transcription of its target genes, including TYR, TRP-1, and TRP-2.[10][13]
Caption: The cAMP/PKA/CREB/MITF signaling pathway in melanogenesis.
This compound acts downstream of this signaling cascade, directly on the enzymatic steps of melanin synthesis.
Caption: Proposed dual mechanism of action for this compound.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of this compound on MNT-1 Cell Viability
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (% of Control) |
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 100 | 1.22 ± 0.09 | 97.6% |
| 200 | 1.19 ± 0.07 | 95.2% |
| 500 | 1.15 ± 0.10 | 92.0% |
| 1000 | 1.11 ± 0.08 | 88.8% |
Table 2: Effect of this compound on Melanin Content and Tyrosinase Activity in MNT-1 Cells
| This compound (µM) | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |
| 0 (Control) | 100% | 100% |
| 100 | 85.2% | 88.1% |
| 200 | 68.7% | 72.5% |
| 500 | 45.1% | 51.3% |
| 1000 | 28.9% | 35.4% |
Table 3: Densitometric Analysis of Western Blots for Melanogenesis-Related Proteins after 72h Treatment
| This compound (µM) | MITF (Relative Density) | TYR (Relative Density) | TRP-1 (Relative Density) | TRP-2 (Relative Density) |
| 0 (Control) | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 ± 0.04 | 1.00 ± 0.07 |
| 500 | 0.98 ± 0.06 | 1.02 ± 0.05 | 0.97 ± 0.08 | 1.01 ± 0.05 |
| 1000 | 0.95 ± 0.07 | 0.99 ± 0.04 | 1.03 ± 0.06 | 0.98 ± 0.09 |
Note: Data in tables are representative and for illustrative purposes only.
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating this compound as a melanogenesis inhibitor in MNT-1 cells. By combining cell viability, melanin content, tyrosinase activity, and Western blot analyses, researchers can obtain a comprehensive understanding of the compound's efficacy and mechanism of action. The expected results, consistent with existing literature, are that this compound will significantly reduce melanin content and cellular tyrosinase activity without impacting cell viability or the expression levels of key melanogenic proteins, confirming its role as a direct enzymatic inhibitor and pathway intermediate diverter.[6][7]
References
- 1. Pigment Production Analysis in Human Melanoma Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Albinism - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Basis and Clinical Evidence for Skin Lightening Effects of Thiol Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induction of Melanogenesis by Rapamycin in Human MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signaling Pathways in Melanogenesis [mdpi.com]
- 13. Imperatorin Positively Regulates Melanogenesis through Signaling Pathways Involving PKA/CREB, ERK, AKT, and GSK3β/β-Catenin [mdpi.com]
Application of Cysteinamide in Studying Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cysteinamide, a derivative of the amino acid cysteine, is emerging as a valuable tool in the study of protein modifications. Its unique chemical properties, particularly the presence of a reactive thiol group and a terminal amide, allow for its use in a variety of applications to probe protein structure, function, and regulation. This document provides an overview of the applications of this compound, detailed experimental protocols, and visualizations of relevant workflows and pathways.
This compound can be utilized in several key areas of protein modification research:
-
Probing Cysteine Reactivity and Accessibility: The thiol group of this compound can participate in disulfide exchange reactions with accessible cysteine residues on a protein's surface. This allows researchers to map solvent-exposed cysteines and understand their local chemical environment.
-
Introducing Novel Functional Groups: this compound can serve as a platform to introduce other chemical moieties onto a protein. The amide group can be further modified, or the molecule can be used as a linker to attach probes, tags (e.g., biotin, fluorophores), or drug molecules to specific cysteine residues.
-
Studying Redox Signaling Pathways: Cysteine residues are key players in redox signaling, undergoing various oxidative modifications. This compound can be used to compete with endogenous redox modifiers, helping to elucidate the role of specific cysteine modifications in cellular signaling cascades.
-
Mimicking Post-Translational Modifications: The addition of this compound to a protein can mimic certain aspects of post-translational modifications (PTMs), such as S-acylation, by altering the local charge and hydrophobicity around the modified cysteine. This can be a useful strategy to study the functional consequences of such PTMs.
While direct quantitative data for this compound-specific protein modification is not extensively available in the public domain, the following tables provide illustrative examples of the types of data that can be generated and compared when optimizing a this compound labeling protocol. These hypothetical tables are based on typical results obtained with other thiol-reactive compounds.
Table 1: Optimization of this compound Labeling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | % Labeled Protein |
| This compound:Protein Molar Ratio | 10:1 | 50:1 | 100:1 | 45% |
| 10:1 | 50:1 | 100:1 | 78% | |
| 10:1 | 50:1 | 100:1 | 92% | |
| pH | 6.5 | 7.4 | 8.5 | 35% |
| 6.5 | 7.4 | 8.5 | 68% | |
| 6.5 | 7.4 | 8.5 | 85% | |
| Incubation Time (hours) | 1 | 4 | 12 | 25% |
| 1 | 4 | 12 | 65% | |
| 1 | 4 | 12 | 90% |
Table 2: Comparative Labeling Efficiency of Thiol-Reactive Probes
| Probe | Target Protein | Molar Ratio (Probe:Protein) | Labeling Efficiency (%) |
| This compound | Protein A (1 Cys) | 50:1 | 75 |
| N-ethylmaleimide (NEM) | Protein A (1 Cys) | 50:1 | 95 |
| Iodoacetamide | Protein A (1 Cys) | 50:1 | 90 |
| This compound | Protein B (5 Cys) | 100:1 | 40 (average) |
| N-ethylmaleimide (NEM) | Protein B (5 Cys) | 100:1 | 85 (average) |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Purified Protein with this compound
This protocol describes a general method for labeling a purified protein containing accessible cysteine residues with this compound. Optimization of parameters such as molar ratio, pH, and incubation time is recommended for each specific protein.
Materials:
-
Purified protein with at least one cysteine residue
-
This compound hydrochloride
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Quenching Solution: 1 M β-mercaptoethanol or dithiothreitol (DTT)
-
Desalting columns or dialysis tubing (appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
To ensure the cysteine residues are in a reduced state, add TCEP to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature.
-
Note: TCEP is a reducing agent that does not contain a thiol group and thus will not compete with this compound for labeling.
-
-
This compound Labeling:
-
Prepare a fresh stock solution of this compound hydrochloride (e.g., 100 mM) in the Reaction Buffer.
-
Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 50-fold molar excess of this compound to protein).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The optimal incubation time may vary.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-20 mM. This will react with any excess unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove unreacted this compound and quenching reagent by either using a desalting column or by dialysis against PBS.
-
For desalting columns, follow the manufacturer's instructions.
-
For dialysis, place the reaction mixture in dialysis tubing with an appropriate MWCO and dialyze against 1 L of PBS for 2 hours, followed by two more changes of fresh PBS for at least 4 hours each or overnight at 4°C.
-
-
Analysis of Labeling:
-
The extent of labeling can be determined by mass spectrometry (see Protocol 2). A successful modification will result in a mass shift corresponding to the addition of this compound (approximately 120.17 Da).
-
Protocol 2: Mass Spectrometry Analysis of this compound-Modified Proteins
This protocol outlines the general steps for analyzing this compound-labeled proteins using mass spectrometry to confirm modification and identify the site of labeling.
Materials:
-
This compound-labeled protein sample (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (ACN)
-
Ultrapure water
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation for Proteolysis:
-
Take an aliquot of the labeled protein (typically 10-50 µg).
-
Denature the protein by adding a denaturing agent (e.g., 8 M urea or 0.1% RapiGest SF).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteines by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide scrambling and to differentiate between cysteines that were labeled with this compound and those that were not.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration (e.g., urea to < 1 M).
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to inactivate the trypsin and improve peptide ionization.
-
Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol. Elute the peptides in a solution of 50-80% ACN with 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid in water.
-
Inject the peptide sample into the LC-MS/MS system.
-
Separate the peptides using a reverse-phase C18 column with a gradient of increasing ACN concentration.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Use a search engine (e.g., Mascot, Sequest, MaxQuant) and specify a variable modification corresponding to the mass of this compound (+120.17 Da) on cysteine residues.
-
Also, specify a fixed modification for carbamidomethylation of cysteine (+57.02 Da) from the IAM treatment.
-
Analyze the search results to identify peptides containing the this compound modification and pinpoint the specific cysteine residue that was labeled.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of this compound in protein modification studies.
Application Notes and Protocols for Cell Viability Assays in the Presence of L-cysteinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability in the presence of L-cysteinamide, a compound of interest for its effects on cellular processes such as melanogenesis. The following sections offer guidance on experimental design, data interpretation, and standardized protocols for commonly used cell viability assays.
Introduction
L-cysteinamide has been identified as a potent inhibitor of eumelanin synthesis without inducing cytotoxicity in melanoma cells and normal human epidermal melanocytes.[1][2][3] Unlike related thiol compounds such as β-arbutin, L-cysteine ethyl ester, and N-acetyl L-cysteinamide, which can reduce cell viability at certain concentrations, L-cysteinamide has demonstrated a favorable safety profile in these cell types.[1] At concentrations effective for inhibiting melanin production, L-cysteinamide did not lead to a loss of cell viability; in some instances, it was observed to slightly enhance it.[1]
Accurate assessment of cell viability is crucial when evaluating the effects of any compound on cells. This document outlines protocols for three standard assays: the MTT assay for metabolic activity, the XTT assay for cell proliferation and viability, and the Annexin V/PI assay for the detection of apoptosis.
Data Presentation
The following tables summarize the expected outcomes on cell viability when treated with L-cysteinamide and other related compounds, based on available literature.
Table 1: Comparative Effects of Thiol Compounds on MNT-1 Cell Viability and Melanin Content
| Compound | Concentration | Effect on Melanin Content | Effect on Cell Viability |
| L-cysteinamide | Dose-dependent | Reduced | No loss of viability [1] |
| L-cysteine | Not specified | No significant effect | No cytotoxic effects |
| N-acetyl L-cysteine | Not specified | No significant effect | No cytotoxic effects |
| Glutathione | Not specified | No significant effect | No cytotoxic effects |
| L-cysteine ethyl ester | Certain concentrations | Lowered | Cytotoxic[1] |
| N-acetyl L-cysteinamide | Certain concentrations | Lowered | Cytotoxic[1] |
| Cysteamine | 0.5 mM | Lowered | No loss of viability |
| Cysteamine | 1.0 mM | Lowered | Cytotoxic[1] |
| Kojic acid | Not specified | Slightly reduced | No cytotoxic effect |
| β-arbutin | Not specified | Reduced | Significantly reduced viability[1] |
Table 2: Effect of L-cysteinamide on Normal Human Epidermal Melanocytes (HEMs)
| Compound | Concentration | Effect on Melanin Content | Effect on Cell Viability |
| L-cysteinamide | Up to 1 mM | Dose-dependent reduction | No cytotoxic effects; slight increase at 1 mM[1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4][5]
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)[1]
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of L-cysteinamide and appropriate controls (e.g., vehicle control, positive control for cytotoxicity). Incubate for the desired exposure time (e.g., 72 hours).[3]
-
MTT Incubation:
-
Formazan Solubilization:
-
After incubation, add 150 µL of the solubilization solution to each well.[4]
-
Mix thoroughly to dissolve the formazan crystals. Shaking on an orbital shaker for 15 minutes can aid dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.
Materials:
-
XTT reagent
-
Electron coupling reagent (e.g., PMS - phenazine methosulfate)
-
Cell culture medium
-
96-well plates
-
Multichannel pipette
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Preparation of XTT Working Solution: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[6]
-
XTT Incubation: Add the prepared XTT working solution to each well (typically 50 µL for a 100 µL cell culture volume).[6]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a significant color change is observed.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-490 nm.[6]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
Annexin V binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with L-cysteinamide and controls for the desired duration.
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.
-
For suspension cells, collect them by centrifugation.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer as soon as possible.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common)
-
-
Mandatory Visualizations
Caption: Workflow for assessing cell viability after L-cysteinamide treatment.
Caption: L-cysteinamide's dual action on melanogenesis and cell viability.
References
- 1. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
Application Note and Protocol: Tyrosinase-Mediated Dopachrome Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis. It catalyzes the oxidation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then undergoes a series of reactions to form melanin.[1] The formation of dopachrome, a colored intermediate in this pathway, can be monitored spectrophotometrically, providing a robust method to assay tyrosinase activity. This assay is widely used for screening potential tyrosinase inhibitors, which are of great interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation disorders.
Principle of the Assay
The tyrosinase-mediated dopachrome formation assay is based on the enzymatic oxidation of L-DOPA by tyrosinase. In the presence of oxygen, tyrosinase converts L-DOPA to dopaquinone, which then spontaneously cyclizes to form leucodopachrome. Leucodopachrome is rapidly oxidized to dopachrome, an orange-red colored compound with a maximum absorbance at 475 nm. The rate of dopachrome formation is directly proportional to the tyrosinase activity. Potential inhibitors of tyrosinase will decrease the rate of this color formation.
Biochemical Pathway
The enzymatic conversion of L-DOPA to dopachrome is a key step in melanogenesis. The following diagram illustrates this process.
Experimental Protocol
This protocol provides a method for determining tyrosinase activity and screening for tyrosinase inhibitors using a 96-well plate format.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
Test compounds (potential inhibitors)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Reagent Preparation
| Reagent | Preparation | Storage Conditions |
| Sodium Phosphate Buffer | Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8. | 4°C |
| Tyrosinase Solution | Dissolve mushroom tyrosinase in cold sodium phosphate buffer to a final concentration of 1000 units/mL. Prepare fresh before use. | On ice during use, -20°C for long-term |
| L-DOPA Solution | Dissolve L-DOPA in sodium phosphate buffer to a final concentration of 2.5 mM. Prepare fresh and protect from light. | On ice and protected from light |
| Test Compound Stocks | Dissolve test compounds in DMSO to a desired stock concentration (e.g., 10 mM). | -20°C |
Assay Procedure
The following workflow outlines the steps for performing the tyrosinase inhibition assay.
Detailed Steps:
-
Plate Setup:
-
Blank: 160 µL Sodium Phosphate Buffer + 20 µL L-DOPA Solution.
-
Control (No Inhibitor): 140 µL Sodium Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.
-
Test Compound: 120 µL Sodium Phosphate Buffer + 20 µL Test Compound (at various concentrations) + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.
-
Vehicle Control: 120 µL Sodium Phosphate Buffer + 20 µL DMSO (or other solvent) + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.
-
-
Assay Execution: a. Add the appropriate volumes of buffer, test compound (or vehicle), and tyrosinase solution to each well of a 96-well plate. b. Pre-incubate the plate at 25°C for 10 minutes. c. Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells. d. Incubate the plate at 25°C for 20 minutes.
-
Data Acquisition: a. Measure the absorbance of each well at 475 nm using a microplate reader.
Data Presentation and Analysis
Calculation of Percentage Inhibition
The percentage of tyrosinase inhibition by the test compound is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (enzyme activity without inhibitor).
-
A_sample is the absorbance of the sample with the test compound.
Example Data Table
| Compound Concentration (µM) | Absorbance at 475 nm (Mean ± SD) | % Inhibition |
| 0 (Control) | 0.850 ± 0.025 | 0 |
| 10 | 0.680 ± 0.021 | 20.0 |
| 25 | 0.425 ± 0.018 | 50.0 |
| 50 | 0.212 ± 0.015 | 75.1 |
| 100 | 0.106 ± 0.010 | 87.5 |
Determination of IC50 Value
The IC50 value, which is the concentration of an inhibitor required to reduce the enzyme activity by 50%, is a standard measure of inhibitor potency. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background absorbance | L-DOPA auto-oxidation. | Prepare L-DOPA solution fresh and protect it from light. Ensure the buffer pH is stable. |
| Low enzyme activity | Inactive enzyme, incorrect buffer pH. | Use a fresh batch of tyrosinase. Verify the pH of the buffer. Ensure proper storage of the enzyme. |
| Inconsistent results | Pipetting errors, temperature fluctuations. | Use calibrated pipettes. Ensure consistent incubation times and temperatures. Mix reagents thoroughly. |
| Precipitation of test compound | Low solubility of the compound in the assay buffer. | Decrease the final concentration of the test compound. Increase the percentage of DMSO in the final reaction volume (ensure it does not affect enzyme activity). |
References
Application Notes and Protocols for the Incorporation of Cysteinamide into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the incorporation of cysteinamide into peptide chains, a critical modification for enhancing the therapeutic potential of peptide-based drugs. The primary method detailed is Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc chemistry, the industry standard for peptide synthesis.
Introduction to this compound-Containing Peptides
The incorporation of a this compound residue at the C-terminus of a peptide can significantly influence its biological activity, stability, and pharmacokinetic profile. The C-terminal amide group, as opposed to a carboxylic acid, can increase resistance to exopeptidases, enhance receptor binding affinity, and improve cell permeability. Peptides featuring a C-terminal this compound are of particular interest in the development of antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and other therapeutic agents. The presence of the cysteine thiol group also offers a versatile handle for subsequent modifications, such as pegylation, cyclization, or conjugation to other molecules.
Strategic Considerations for Synthesis
The synthesis of peptides containing a C-terminal this compound is most commonly and efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on an amide-generating resin, such as the Rink Amide resin. This approach builds the peptide chain from the C-terminus to the N-terminus on a solid support.
A critical challenge in the synthesis of cysteine-containing peptides is the prevention of racemization, particularly at the C-terminal residue. The α-proton of cysteine is susceptible to epimerization under the basic conditions used for Fmoc deprotection. Careful selection of coupling reagents, bases, and reaction conditions is paramount to maintaining stereochemical integrity.
Key Synthetic Strategy:
-
Solid Support: Rink Amide resin is the preferred solid support for generating a C-terminal amide upon cleavage.
-
Nα-Protection: The acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group.
-
Side-Chain Protection: The thiol group of cysteine is highly reactive and must be protected throughout the synthesis. The trityl (Trt) group is the most commonly used protecting group for this purpose due to its stability during synthesis and its lability under standard acidic cleavage conditions. Therefore, Fmoc-Cys(Trt)-OH is the key building block.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Rink Amide MBHA Resin | 100-200 mesh, 0.4-0.8 mmol/g | Sigma-Aldrich, Novabiochem |
| Fmoc-Cys(Trt)-OH | Peptide synthesis grade | Sigma-Aldrich, Bachem |
| Other Fmoc-amino acids | Peptide synthesis grade | Sigma-Aldrich, Bachem |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Piperidine | ACS grade | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich |
| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | ≥99% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | 98% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
Step-by-Step Synthesis Protocol
This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-Leu-Cysteinamide) on a 0.1 mmol scale.
Workflow Diagram:
Caption: Workflow for the Solid-Phase Synthesis of a this compound-Containing Peptide.
1. Resin Preparation and Swelling:
- Place 0.1 mmol of Rink Amide resin in a reaction vessel.
- Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
- Drain the DMF.
2. Initial Fmoc Deprotection:
- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate for 3 minutes, then drain.
- Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
- Drain the solution.
3. Washing:
- Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
4. First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
- In a separate vial, dissolve Fmoc-Cys(Trt)-OH (0.4 mmol, 4 eq.), Oxyma Pure (0.4 mmol, 4 eq.) in 2 mL of DMF.
- Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and pre-activate for 5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 2 hours at room temperature.
- To monitor the coupling completion, perform a Kaiser test. If the test is positive (blue beads), extend the coupling time or recouple.
5. Washing:
- Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
6. Subsequent Synthesis Cycles (Fmoc Deprotection and Coupling):
- Repeat steps 2, 3, 4, and 5 for each subsequent amino acid (Fmoc-Leu-OH, Fmoc-Ala-OH) in the peptide sequence.
7. Final Fmoc Deprotection:
- After the final coupling, repeat step 2 to remove the N-terminal Fmoc group.
8. Final Washing and Drying:
- Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally with diethyl ether (3 x 5 mL).
- Dry the resin under vacuum for at least 1 hour.
9. Cleavage and Deprotection:
- Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. For peptides containing multiple cysteine or other sensitive residues, a cocktail of 94% TFA, 2.5% H₂O, 2.5% EDT, and 1% TIS is recommended.
- Add 5 mL of the cleavage cocktail to the dry resin.
- Agitate the mixture for 2-3 hours at room temperature.
- Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.
10. Peptide Precipitation and Purification:
- Concentrate the TFA solution under a stream of nitrogen.
- Add 10 mL of cold diethyl ether to precipitate the crude peptide.
- Centrifuge the suspension and decant the ether.
- Wash the peptide pellet with cold diethyl ether (2 x 10 mL).
- Dry the crude peptide pellet under vacuum.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table summarizes typical parameters for the coupling of Fmoc-Cys(Trt)-OH to a Rink Amide resin.
| Parameter | Value | Notes |
| Amino Acid Excess | 3-5 equivalents | Relative to resin loading. |
| Coupling Reagent Excess | 3-5 equivalents | (e.g., DIC/Oxyma) |
| Base (if required) | 6-10 equivalents | (e.g., DIPEA) - Use with caution for Cys. |
| Coupling Time | 1-4 hours | Monitor with Kaiser test. |
| Fmoc Deprotection Time | 2 x (3 + 10) minutes | With 20% piperidine in DMF. |
| Cleavage Time | 2-3 hours | With TFA-based cocktail. |
| Expected Crude Purity | 60-80% | Sequence-dependent. |
| Expected Final Yield | 10-30% | After purification, sequence-dependent. |
Challenges and Troubleshooting
| Challenge | Cause | Mitigation Strategy |
| Racemization of C-terminal Cysteine | Base-catalyzed epimerization during Fmoc deprotection and coupling. | Use hindered bases like 2,4,6-collidine instead of DIPEA if a base is necessary. Employ coupling reagents that minimize racemization, such as DIC/Oxyma or pre-formed HOBt/HBTU esters. Using 2-chlorotrityl chloride resin for peptide acids can also suppress racemization. |
| Incomplete Coupling | Steric hindrance, peptide aggregation. | Increase coupling time, use a higher excess of reagents, or switch to a more potent coupling agent like HATU. Perform a double coupling. |
| Side Reactions during Cleavage | Re-attachment of the trityl group to the cysteine thiol. | Use a cleavage cocktail containing scavengers like TIS and EDT to effectively capture the trityl cation. |
| 3-(1-Piperidinyl)alanine Formation | β-elimination of the protected thiol followed by addition of piperidine. | This is more prevalent with C-terminal cysteine. Using the bulky trityl protecting group helps minimize this side reaction.[1] |
Biological Context: Cell-Penetrating Peptides (CPPs)
Many CPPs utilize a C-terminal amide to enhance their stability and interaction with cell membranes. The addition of a cysteine at the C-terminus can further improve their transfection efficiency. This is attributed to the ability of the cysteine residue to form disulfide-linked dimers, which can enhance binding to cargo molecules like DNA or siRNA through a chelate effect.
Signaling/Transfection Pathway Diagram:
Caption: Cellular uptake of cargo mediated by a cell-penetrating peptide with a C-terminal this compound.
This pathway illustrates the enhanced delivery of therapeutic cargo into a cell. The C-terminal this compound allows for the formation of a stable peptide dimer, which then forms a complex (peptiplex) with the cargo. This complex is taken up by the cell via endocytosis. Following endosomal escape, the cargo is released into the cytoplasm to exert its therapeutic effect, such as RNA interference.
References
Analytical Methods for the Detection of Cysteinamide in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteinamide is a derivative of the amino acid cysteine, characterized by an amide group in place of the carboxylic acid. Its structural similarity to cysteine and cysteamine suggests potential roles in various biological processes, including redox modulation and as a precursor for biosynthesis. Accurate and sensitive quantification of this compound in biological matrices such as plasma and urine is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential as a therapeutic agent or biomarker.
This document provides detailed application notes and protocols for the analytical detection of this compound in biological samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with derivatization. While specific validated methods for this compound are not abundantly available in the public domain, the following protocols are adapted from well-established methods for structurally similar analytes like cysteine and cysteamine.
I. Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its superior selectivity and sensitivity.
Principle: The sample is first subjected to chromatographic separation to isolate this compound from other matrix components. The analyte is then ionized and detected by a mass spectrometer. Quantification is typically achieved using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition.
Workflow Diagram:
Caption: LC-MS/MS workflow for this compound analysis.
High-Performance Liquid Chromatography (HPLC) with Derivatization
For laboratories without access to mass spectrometry, HPLC with fluorescence or UV detection can be a viable alternative. This approach requires derivatization of this compound to introduce a chromophore or fluorophore.
Principle: this compound in the sample extract is reacted with a derivatizing agent that attaches a molecule capable of absorbing UV light or fluorescing. The derivatized analyte is then separated by HPLC and detected.
Workflow Diagram:
Caption: HPLC with derivatization workflow.
II. Experimental Protocols
The following are detailed protocols for the analysis of this compound in human plasma and urine.
Protocol 1: LC-MS/MS Method for this compound in Human Plasma
1. Materials and Reagents:
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
N-Ethylmaleimide (NEM) (optional, for thiol protection)
-
Ultrapure water
-
Human plasma (drug-free)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution.
-
Add 10 µL of 50 mM TCEP solution to reduce any disulfide-linked this compound. Incubate for 30 minutes at room temperature.
-
(Optional) Add 10 µL of 100 mM NEM to alkylate the thiol group and prevent re-oxidation. Incubate for 15 minutes at room temperature.
-
Add 400 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 0-0.5 min (2% B), 0.5-3.0 min (2-98% B), 3.0-4.0 min (98% B), 4.1-5.0 min (2% B)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization, positive mode (ESI+)
-
MRM Transitions: To be determined by infusion of this compound and its internal standard. Expected transitions would involve the precursor ion [M+H]+.
Protocol 2: HPLC-Fluorescence Method for this compound in Human Urine
1. Materials and Reagents:
-
This compound standard
-
o-Phthaldialdehyde (OPA)
-
2-Mercaptoethanol
-
Boric acid buffer (0.4 M, pH 10.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water
-
Human urine (drug-free)
2. Sample Preparation:
-
Thaw urine samples.
-
Centrifuge urine at 5,000 x g for 10 minutes to remove particulate matter.
-
Dilute the urine sample 1:10 with ultrapure water.
-
To 50 µL of diluted urine, add 50 µL of internal standard (if available).
-
Add 10 µL of 50 mM TCEP and incubate for 30 minutes.
3. Derivatization:
-
Prepare the OPA derivatizing reagent by dissolving 50 mg of OPA in 1.25 mL of methanol, then adding 11.2 mL of 0.4 M boric acid buffer (pH 10.4) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
In a separate tube, mix 50 µL of the prepared sample with 200 µL of the OPA derivatizing reagent.
-
Vortex and allow the reaction to proceed for 2 minutes at room temperature in the dark.
-
Inject a portion of the mixture into the HPLC system.
4. HPLC Conditions:
-
HPLC System: Standard HPLC system with a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2
-
Mobile Phase B: ACN:MeOH (50:50, v/v)
-
Gradient: 0-10 min (10-50% B), 10-12 min (50-90% B), 12-15 min (90% B), 15.1-20 min (10% B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 450 nm
III. Quantitative Data Summary
The following tables summarize the expected performance characteristics of the analytical methods described. These values are based on typical performance for similar small, polar, thiol-containing molecules and should be validated for this compound specifically.
Table 1: Expected Performance of the LC-MS/MS Method
| Parameter | Expected Value (Plasma) | Expected Value (Urine) |
| Linearity Range | 1 - 1000 ng/mL | 10 - 5000 ng/mL |
| LLOQ | 1 ng/mL | 10 ng/mL |
| Accuracy | 85 - 115% | 85 - 115% |
| Precision (%CV) | < 15% | < 15% |
| Recovery | > 80% | > 80% |
| Matrix Effect | < 15% | < 20% |
Table 2: Expected Performance of the HPLC-Fluorescence Method
| Parameter | Expected Value (Urine) |
| Linearity Range | 0.1 - 10 µg/mL |
| LLOQ | 0.1 µg/mL |
| Accuracy | 90 - 110% |
| Precision (%CV) | < 10% |
| Recovery | > 85% |
IV. Biological Function and Signaling Pathway
This compound is structurally related to cysteine, a key amino acid in numerous metabolic and signaling pathways. While a specific signaling pathway for this compound is not well-defined, it is likely to participate in pathways involving cysteine and glutathione metabolism. One study has shown that L-cysteinamide can inhibit eumelanin synthesis by interacting with tyrosinase and diverting dopaquinone to form DOPA-cysteinamide conjugates.
Metabolic Context of this compound:
The following diagram illustrates the potential metabolic context of this compound in relation to cysteine metabolism. Cysteine is a precursor for the synthesis of glutathione, a major cellular antioxidant. This compound, with its free thiol group, may also possess antioxidant properties and could potentially be metabolized from or converted to other cysteine derivatives.
Caption: Potential metabolic context of this compound.
V. Conclusion
The analytical methods presented provide a robust framework for the quantification of this compound in biological samples. The LC-MS/MS method offers the highest sensitivity and specificity and is recommended for pharmacokinetic and clinical studies. The HPLC method with fluorescence detection serves as a reliable alternative. It is imperative that these methods are fully validated according to regulatory guidelines to ensure the accuracy and reliability of the data generated. Further research into the specific metabolic pathways and biological functions of this compound will be essential to fully understand its physiological and pathological significance.
Application Notes and Protocols for Identifying Cysteinamide-Modified Peptides using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteinamide modification of peptides and proteins is a critical post-translational modification (PTM) with implications in cellular signaling and drug development. Accurate identification and quantification of these modifications are paramount for understanding their biological roles and for the quality control of therapeutic proteins. Mass spectrometry (MS) has become the cornerstone for the analysis of PTMs due to its high sensitivity, accuracy, and ability to pinpoint the exact site of modification.[1] This document provides detailed application notes and experimental protocols for the identification and characterization of this compound-modified peptides by mass spectrometry.
Core Concepts in Mass Spectrometry-Based PTM Analysis
The identification of modified peptides by mass spectrometry generally follows a "bottom-up" proteomics approach. This involves the enzymatic digestion of proteins into smaller peptides, which are then separated and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation, generating tandem mass spectra (MS2 scan). These fragmentation patterns provide sequence information and allow for the localization of the modification.[2]
A this compound modification results in a specific mass shift in the peptide. This mass shift is a key parameter used in the database search to identify the modified peptide. The general workflow involves several key stages:
-
Sample Preparation: Lysis of cells or tissues and extraction of proteins.
-
Reduction and Alkylation (Derivatization): Reduction of disulfide bonds and subsequent alkylation of free cysteine residues with a this compound-containing reagent.
-
Protein Digestion: Enzymatic digestion of proteins into peptides.
-
LC-MS/MS Analysis: Separation of peptides by liquid chromatography and analysis by tandem mass spectrometry.
-
Data Analysis: Searching the acquired MS/MS data against a protein sequence database to identify peptides and localize the this compound modification.
Experimental Workflows and Protocols
The following sections provide detailed protocols for the key experimental stages.
Diagram: General Workflow for Identification of this compound-Modified Peptides
Caption: General experimental workflow for identifying this compound-modified peptides.
Protocol 1: Sample Preparation and Derivatization of Peptides with this compound
This protocol describes the steps for preparing protein samples and derivatizing cysteine residues with a hypothetical N-(2-iodoethyl)this compound, a reagent analogous to iodoacetamide.
Materials:
-
Lysis Buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
N-(2-iodoethyl)this compound (or other suitable this compound-containing alkylating reagent)
-
Quenching solution (e.g., 50 mM DTT)
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer (e.g., 50 mM ammonium bicarbonate)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
C18 desalting spin columns
Procedure:
-
Protein Extraction:
-
Lyse cells or homogenize tissue in Lysis Buffer.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
Reduction of Disulfide Bonds:
-
To your protein sample, add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
Alkylation with this compound Reagent:
-
Add N-(2-iodoethyl)this compound to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Quenching the Alkylation Reaction:
-
Add DTT to a final concentration of 20 mM to quench the excess alkylating reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Buffer Exchange and Protein Digestion:
-
Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound-Modified Peptides
This protocol provides a general framework for the analysis of derivatized peptides using a high-resolution mass spectrometer.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
LC-MS/MS Parameters:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 2% to 35% Mobile Phase B over 60-90 minutes.
-
Flow Rate: 300 nL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode.
-
MS1 Scan:
-
Resolution: 60,000 - 120,000.
-
Scan Range: m/z 350-1500.
-
-
MS2 Scan (Data-Dependent Acquisition):
-
Select the top 10-20 most intense precursor ions for fragmentation.
-
Fragmentation Method: Higher-energy C-trap dissociation (HCD) or Collision-induced dissociation (CID).
-
Resolution: 15,000 - 30,000.
-
Isolation Window: m/z 1.6.
-
-
Data Analysis: Database Searching for this compound Modifications
The identification of this compound-modified peptides requires specific settings in proteomics search software like Proteome Discoverer, MaxQuant, or Mascot.
Diagram: Data Analysis Workflow
Caption: Workflow for the bioinformatic analysis of this compound-modified peptides.
Key Database Search Parameters:
-
Enzyme: Trypsin (or the enzyme used for digestion).
-
Missed Cleavages: Allow for 1-2 missed cleavages.
-
Fixed Modifications: Carbamidomethyl (C) if a standard alkylating agent was used for non-modified cysteines in a differential analysis.
-
Variable Modifications:
-
Oxidation (M).
-
This compound (C): The exact mass of the this compound adduct must be specified. For a hypothetical N-(2-ethyl)this compound modification, the mass shift would be calculated based on its chemical formula.
-
-
Precursor Mass Tolerance: 10 ppm.
-
Fragment Mass Tolerance: 0.02 Da for high-resolution instruments.
-
False Discovery Rate (FDR): Set to 1% at both the peptide and protein level.
Quantitative Data Summary
Direct quantitative comparisons of different mass spectrometry methods specifically for this compound modification are not extensively available in the literature. However, we can extrapolate from data on other cysteine modifications to provide a general comparison of common quantitative proteomics strategies.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Label-Free Quantification (LFQ) | Compares the signal intensity or spectral counts of peptides across different runs. | No special labeling reagents required; can compare multiple samples. | Requires highly reproducible chromatography; susceptible to run-to-run variation. | Large-scale differential expression studies. |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Metabolic labeling of proteins with "heavy" and "light" amino acids. | High accuracy and precision; mixing of samples at the cell stage minimizes sample handling errors. | Limited to cell culture experiments; expensive isotopes. | Studying protein turnover and differential expression in cell lines. |
| Isobaric Tagging (TMT, iTRAQ) | Chemical labeling of peptides with tags that are isobaric in MS1 but generate different reporter ions in MS2. | Allows for multiplexing of up to 18 samples in a single run; high throughput. | Can suffer from ratio compression; cost of reagents. | Large-scale quantitative proteomics and PTM analysis. |
| Parallel Reaction Monitoring (PRM) | Targeted quantification of specific peptides using high-resolution MS/MS. | High sensitivity and selectivity; accurate quantification. | Requires prior knowledge of the target peptides; lower throughput than discovery proteomics. | Validation of potential biomarkers; targeted quantification of specific modifications. |
Note: The choice of quantification method will depend on the specific experimental goals, sample type, and available instrumentation. For initial discovery of this compound-modified peptides, a label-free approach or isobaric tagging would be suitable. For targeted validation and accurate quantification of specific modified peptides, PRM is the method of choice.
Concluding Remarks
The identification and quantification of this compound-modified peptides by mass spectrometry is a powerful approach for advancing our understanding of protein function and for the development of biotherapeutics. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute experiments to study this important post-translational modification. Successful application of these methods relies on careful sample preparation, optimized LC-MS/MS analysis, and appropriate bioinformatic workflows.
References
Application Note: Quantification of N-acetyl-cysteine-amide (NACA) using HPLC with Fluorescence Detection
Abstract
This application note details a robust and sensitive method for the quantification of N-acetyl-cysteine-amide (NACA) in biological samples using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. NACA, a thiol-containing compound, is the amide form of N-acetyl-cysteine (NAC) and is noted for its increased lipophilicity and cell membrane permeability.[1][2] To achieve sensitive and specific detection, a pre-column derivatization step using N-(1-pyrenyl)maleimide (NPM) is employed to render the non-fluorescent NACA fluorescent. The developed method allows for the successful separation and quantification of NACA, even in the presence of structurally similar compounds like NAC.[1][2][3] This method demonstrates excellent linearity, precision, accuracy, and a low limit of detection, making it suitable for pharmacokinetic and metabolic studies in drug development and research.
Introduction
N-acetyl-cysteine-amide (NACA) is a promising antioxidant and therapeutic agent due to its enhanced cellular uptake compared to its precursor, N-acetyl-cysteine (NAC).[1][2] Accurate quantification of NACA in biological matrices is crucial for evaluating its metabolic fate and therapeutic efficacy. This application note describes an HPLC method with fluorescence detection for the reliable quantification of NACA. The method involves a derivatization step with N-(1-pyrenyl)maleimide (NPM), which reacts with the thiol group of NACA to form a highly fluorescent adduct, allowing for sensitive detection.
Experimental
Materials and Reagents
-
N-acetyl-cysteine-amide (NACA) standard
-
N-(1-pyrenyl)maleimide (NPM)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade)
-
Human Plasma (or other relevant biological matrix)
Instrumentation
A standard HPLC system equipped with a fluorescence detector was used.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Fluorescence Detector: Agilent 1260 Infinity II Fluorescence Detector or equivalent
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Chromatographic Conditions
The separation was achieved using a gradient elution program.
| Parameter | Value |
| Column | C18 reversed-phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Fluorescence Detection | Excitation: 330 nm, Emission: 376 nm |
| Run Time | 20 minutes |
Gradient Program
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 10 | 80 |
| 15 | 80 |
| 17 | 20 |
| 20 | 20 |
Protocols
Standard Solution Preparation
-
NACA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of NACA in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 25 nM to 5000 nM.
Sample Preparation and Derivatization
-
Plasma Sample Preparation: Thaw frozen plasma samples at room temperature.
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Derivatization: To 50 µL of the supernatant or standard solution, add 50 µL of 1 mg/mL NPM in acetonitrile.
-
Incubation: Incubate the mixture at 60°C for 30 minutes in the dark.
-
Injection: After cooling to room temperature, inject 5 µL of the derivatized sample into the HPLC system.
Results and Discussion
The developed HPLC method provides excellent separation of the NACA-NPM adduct from other endogenous components in biological samples.
Method Validation
The method was validated for linearity, precision, accuracy, and limit of detection.
| Parameter | Result |
| Linearity Range | 25 - 5000 nM |
| Correlation Coefficient (r²) | > 0.997[1][2] |
| Within-run Precision (CV%) | 0.67 - 5.23%[1][2] |
| Between-run Precision (CV%) | Not specified in provided abstracts |
| Accuracy | 0.98 - 10.54% |
| Relative Recovery | 94.5 - 102.8%[1][2] |
| Limit of Detection (LOD) | 5 nM per 5 µL injection[1][2][3] |
The calibration curve for NACA was linear over the concentration range of 25 to 5000 nM, with a correlation coefficient greater than 0.997.[1][2] The precision of the method was demonstrated by the low coefficients of variation for within-run assays.[1][2] The accuracy of the method was also found to be within acceptable limits. The high recovery values indicate minimal loss of the analyte during the sample preparation process.[1][2]
Visualizations
Caption: Experimental workflow for NACA quantification.
Caption: Derivatization reaction of NACA with NPM.
Conclusion
The HPLC method with fluorescence detection described in this application note is a highly sensitive, specific, and reliable technique for the quantification of N-acetyl-cysteine-amide in biological samples. The pre-column derivatization with N-(1-pyrenyl)maleimide is a critical step that enables the low detection limits required for pharmacokinetic and metabolic studies. This method can be readily implemented in research and drug development laboratories for the routine analysis of NACA.
References
- 1. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting low yield in S-trityl-L-cysteine amide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of S-trityl-L-cysteine amide, specifically addressing the issue of low yield.
Troubleshooting Low Yield in S-trityl-L-cysteine Amide Synthesis
Low yield in the synthesis of S-trityl-L-cysteine amide can arise from a variety of factors, including incomplete reaction, side reactions, and purification losses. The following sections provide a detailed guide to troubleshoot and optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction to form S-trityl-L-cysteine amide is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete conversion is a common issue. Several factors can contribute to this:
-
Insufficient Activation of the Carboxylic Acid: The carboxylic acid of S-trityl-L-cysteine needs to be activated to react with the amine source. If the coupling reagent is old, hydrated, or used in insufficient amounts, the activation will be inefficient.
-
Solution: Use fresh, high-quality coupling reagents and ensure they are stored under anhydrous conditions. Consider increasing the equivalents of the coupling reagent.
-
-
Poor Solubility of a Reagent: S-trityl-L-cysteine can have limited solubility in some organic solvents. If it does not fully dissolve, the reaction will be slow and incomplete.
-
Solution: Choose a solvent system in which all reactants are soluble. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used. Gentle warming may improve solubility, but care must be taken to avoid side reactions.
-
-
Steric Hindrance: The bulky trityl group can sterically hinder the approach of the amine to the activated carboxylic acid.
-
Solution: Allow for longer reaction times or consider a moderate increase in reaction temperature. However, be aware that higher temperatures can also promote side reactions like racemization.[1]
-
Q2: I am observing significant byproducts in my reaction mixture. What are the most common side reactions and how can I minimize them?
A2: Several side reactions can reduce the yield of the desired amide product.
-
Racemization: Cysteine derivatives are highly susceptible to racemization, especially during the activation step in the presence of a base.[2][3][4][5] This leads to the formation of the D-enantiomer, which can be difficult to separate from the desired L-enantiomer.
-
Minimization Strategies:
-
Choice of Coupling Reagent and Additives: Use of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt) can suppress racemization.[4]
-
Base Selection: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIEA).[2][5]
-
Avoid Pre-activation: For some coupling reagents, avoiding a pre-activation step before adding the amine can significantly reduce racemization.[2]
-
Low Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C) to minimize the rate of racemization.
-
-
-
Oxidation of the Thiol: Although the thiol group is protected by the trityl group, it can be susceptible to oxidation under certain conditions, leading to the formation of sulfoxides or disulfides if any deprotection occurs.
-
Minimization Strategies: Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
-
Formation of 3-(1-piperidinyl)alanine: This side product can form when using piperidine to remove an Fmoc protecting group (if applicable to your starting material) from a C-terminal cysteine. The base can catalyze the elimination of the protected thiol to form dehydroalanine, which then reacts with piperidine.[4][6]
Q3: How can I improve the isolated yield during the purification process?
A3: Significant loss of product can occur during workup and purification.
-
Aqueous Workup: Ensure the pH of the aqueous phase is optimized to prevent the loss of the product, which has both an acidic and a basic functionality (if the N-terminus is not protected).
-
Chromatography: Silica gel chromatography is a common purification method.
-
Optimization: Use a suitable solvent system to achieve good separation between the product and impurities. Tailing of the product on the column can be an issue; adding a small amount of a volatile base like triethylamine to the eluent can sometimes help.
-
-
Crystallization: If the product is crystalline, crystallization can be a highly effective purification method that can significantly improve the final yield and purity.
-
Solvent Selection: Experiment with different solvent systems to find one that allows for slow crystallization and good recovery.
-
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving a high yield and minimizing side reactions, particularly racemization. The following table summarizes common coupling reagents used in amide bond formation.
| Coupling Reagent/System | Additive | Base | Key Advantages | Potential Issues |
| CDI (Carbonyldiimidazole) | None | None | Simple procedure, minimal byproducts. | Can be slow, may require elevated temperatures. |
| EDC/HOBt | HOBt | DIEA, NMM | Efficient, HOBt suppresses racemization.[4] | EDC is water-sensitive. |
| HBTU/HOBt | HOBt | DIEA, NMM | Fast and efficient coupling.[7] | Can cause significant racemization of cysteine if not optimized.[2] |
| HATU/HOAt | HOAt | DIEA, NMM | Very fast and efficient, less racemization than HBTU.[7] | More expensive. |
| PyBOP | None | DIEA, NMM | Good for sterically hindered couplings. | Byproducts can be difficult to remove. |
Note: The optimal conditions for each reagent system may vary and require experimental optimization.
Experimental Protocols
Protocol 1: Amide Synthesis using CDI
This protocol is adapted from a patented method for the synthesis of S-trityl-L-cysteine amide.[8]
-
Activation: Dissolve S-trityl-L-cysteine (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0-10 °C in an ice bath. Add 1,1'-carbonyldiimidazole (CDI) (1.3 equivalents) portion-wise with stirring. Allow the reaction mixture to stir at room temperature for 4 hours.
-
Amidation: Cool the reaction mixture to 0-5 °C and add concentrated aqueous ammonia (4 equivalents). Stir the mixture at 25 °C for 2 hours.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography or crystallization.
-
Protocol 2: Amide Synthesis using EDC/HOBt
This is a general protocol for amide bond formation that can be adapted for S-trityl-L-cysteine.
-
Reaction Setup: Dissolve S-trityl-L-cysteine (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous DMF. Cool the solution to 0 °C.
-
Activation: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C.
-
Amidation: Add a solution of ammonia in a suitable solvent (e.g., 0.5 M ammonia in dioxane, 2-3 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or crystallization.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low yield.
Logical Relationship of Factors Affecting Racemization
Caption: Key factors that influence the extent of racemization.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rates of racemization and coupling of cysteine active ester derivatives - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Bot Detection [iris-biotech.de]
- 7. peptide.com [peptide.com]
- 8. CN113214123A - Synthetic method of S-trityl-L-cysteine amide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Cysteinamide Coupling in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for cysteinamide coupling in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the coupling of cysteine in SPPS?
The primary challenges during cysteine coupling in SPPS are racemization and side reactions. Cysteine residues are particularly susceptible to racemization, especially during base-mediated activation steps.[1][2][3] Side reactions can include the formation of deletion sequences due to incomplete coupling, and S-alkylation during the final cleavage from the resin. Careful selection of coupling reagents, bases, and protecting groups is crucial to minimize these issues.
Q2: Which coupling reagents are recommended for minimizing racemization during cysteine incorporation?
To minimize racemization, it is advisable to use coupling methods that operate under acidic or neutral conditions. The combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is a highly recommended method for coupling Fmoc-Cys(Trt)-OH.[1][4] Other reagents known for their ability to suppress racemization include COMU, which is also noted for its high coupling efficiency and safety profile.[2][4][5] While aminium-based reagents like HBTU and HATU are popular, they can lead to higher racemization of cysteine when used with common bases like DIPEA.[3] If using aminium reagents, pairing them with a weaker base like 2,4,6-collidine can significantly reduce racemization compared to DIPEA or NMM.[2]
Q3: How does the choice of the cysteine side-chain protecting group affect the synthesis?
The choice of the sulfhydryl protecting group is critical and depends on the overall synthetic strategy.[1] For the routine synthesis of peptides with a free thiol group, the trityl (Trt) group is often recommended as it is labile to standard trifluoroacetic acid (TFA) cleavage conditions.[1] However, the reversibility of the deprotection can be an issue, requiring careful optimization of the cleavage cocktail.[1] For on-resin disulfide bond formation or selective thiol modification, protecting groups like S-t-butyl (S-tBu), S-acetamidomethyl (Acm), or 4-methoxytrityl (Mmt) that can be removed orthogonally are more suitable.[1][2]
Q4: Can microwave heating be used for cysteine coupling steps?
While microwave-assisted SPPS can accelerate coupling reactions, it can also exacerbate the problem of cysteine racemization, particularly when using base-mediated activation methods.[1] If microwave heating is employed, it is crucial to use coupling reagent combinations known for low racemization potential.
Q5: How can I monitor the completeness of the this compound coupling reaction?
Standard qualitative tests can be used to monitor the completion of the coupling reaction. The Kaiser test (ninhydrin test) is suitable for detecting free primary amines.[6] A blue or violet color indicates an incomplete reaction, while a yellow or colorless result suggests completion.[6] For secondary amines like proline, the chloranil test can be used.[6] The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another sensitive method for detecting free primary amines, where an orange color on the resin beads indicates an incomplete coupling.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Deletion Peptides | - Steric hindrance of the amino acid sequence. - Aggregation of the growing peptide chain. - Inefficient coupling reagent. | - Double couple the cysteine residue. - Use a stronger coupling reagent such as HATU or COMU.[4][5] - Swell the resin properly before synthesis to ensure optimal reaction kinetics.[7] - Consider using pseudoproline dipeptides to disrupt aggregation.[7] |
| Significant Racemization of Cysteine | - Use of strong bases like DIPEA with aminium-based coupling reagents (HBTU, HATU). - Prolonged pre-activation times. - High reaction temperatures (e.g., aggressive microwave heating). | - Switch to a carbodiimide-based activation method like DIC/HOBt or DIC/Oxyma.[1] - Use a sterically hindered or weaker base such as 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA.[2][3] - Minimize pre-activation time.[3] - If using microwave heating, reduce the temperature and/or time. |
| Side Reaction during Cleavage (e.g., S-alkylation) | - The Wang linker can lead to S-alkylation of the cysteine thiol group by the cleaved p-hydroxybenzyl group during TFA cleavage.[8] | - Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water to capture the reactive species. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[8] |
| Incomplete Removal of the Trityl Protecting Group | - The trityl cation can reattach to the nucleophilic thiol group. | - Ensure the use of effective scavengers in the cleavage cocktail, such as TIS, to irreversibly trap the trityl cation.[1] |
Quantitative Data on Coupling Reagents
The selection of the appropriate coupling reagent is critical for achieving high coupling efficiency while minimizing racemization. The following table summarizes the performance of various coupling reagents commonly used in SPPS.
| Coupling Reagent/Method | Advantages | Disadvantages | Racemization Potential (for Cys) |
| DIC/HOBt or DIC/Oxyma | - Low racemization.[1] - Cost-effective. | - Slower reaction rates compared to aminium/phosphonium reagents. - Dicyclohexylurea (DCU) byproduct from DCC is insoluble (DIC byproduct is soluble).[4] | Low |
| HBTU/HATU | - High coupling efficiency and fast kinetics.[4][9] - Soluble byproducts.[4] | - Can cause significant racemization of cysteine, especially with DIPEA.[1][3] - HATU is more reactive but also more expensive than HBTU.[5][9] | High (with DIPEA), Moderate (with weaker bases) |
| HCTU | - Good coupling efficiency. - Reported to have good racemization suppression.[2] | - Based on the potentially explosive HOBt. | Low to Moderate |
| COMU | - High coupling efficiency, comparable to HATU.[4][5] - Superior racemization suppression.[2] - Safer (not based on explosive benzotriazoles).[4] - Good solubility.[4] | - Higher cost compared to carbodiimides. | Very Low |
| PyAOP | - Highly efficient, especially for sterically hindered couplings.[5][9] | - Phosphonium-based reagents can be less stable in solution than uronium-based reagents.[9] | Low to Moderate |
Experimental Protocols
Protocol 1: Standard Fmoc-Cys(Trt)-OH Coupling using DIC/HOBt
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in the reaction vessel.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete removal of the Fmoc protecting group.[7][10]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid/HOBt solution.
-
Pre-activate for 3-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[6] If the test is positive, repeat the coupling step.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the peptide pellet under vacuum.
Visualizations
Caption: Workflow for a single this compound coupling cycle in SPPS.
Caption: Strategies to mitigate cysteine racemization in SPPS.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. mesalabs.com [mesalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Bot Detection [iris-biotech.de]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Racemization of Cysteine Residues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of cysteine racemization during peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments related to cysteine racemization.
Q1: I've detected a significant amount of the D-cysteine diastereomer in my final peptide product. What are the most likely causes?
A1: High levels of D-cysteine are a common issue and are primarily caused by the chemical environment during the coupling step of solid-phase peptide synthesis (SPPS). The primary culprits include:
-
Base-Mediated Racemization: The α-proton of the activated cysteine residue is susceptible to abstraction by a base. This leads to the formation of a planar carbanion intermediate, which can be re-protonated from either side, resulting in a mixture of L- and D-isomers.
-
Coupling Reagents: Certain coupling reagents, especially in the presence of strong bases, can promote racemization. Standard protocols using phosphonium and aminium salts like HBTU, HATU, and BOP with bases such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are known to cause significant racemization, with levels reported to be in the 5-33% range.[1][2]
-
Pre-activation: Allowing the coupling reagents to pre-activate with the protected cysteine before addition to the resin can significantly increase racemization.[1][3]
-
Solvent Choice: The polarity of the solvent can influence the rate of racemization. Less polar solvents, such as a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF), have been shown to reduce racemization compared to neat DMF.[1]
-
Elevated Temperatures: Microwave-assisted peptide synthesis can accelerate coupling reactions, but higher temperatures can also increase the rate of racemization for sensitive amino acids like cysteine.[4]
Q2: How can I minimize cysteine racemization during the coupling step?
A2: Several strategies can be employed to significantly reduce or eliminate cysteine racemization:
-
Choice of Coupling Reagent and Additives:
-
Use carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIPCDI) in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3]
-
The use of O-pentafluorophenyl (Pfp) esters is another effective method.[1][2]
-
Copper(II) chloride (CuCl₂) in combination with HOBt has also been reported to suppress racemization.[5]
-
-
Use of Hindered Bases:
-
Optimize Reaction Conditions:
-
Alternative Protecting Groups:
-
While the trityl (Trt) group is commonly used for cysteine's sulfhydryl protection, other protecting groups like tetrahydropyranyl (Thp), 4-methoxybenzyloxymethyl (MBom), and diphenyl(4-methoxyphenyl)methyl (Ddm) have been shown to result in lower racemization.[7]
-
Q3: My peptide has a C-terminal cysteine. Are there any special precautions I should take?
A3: Yes, C-terminal cysteines are particularly prone to racemization and other side reactions.
-
β-elimination: In addition to racemization, C-terminal cysteines can undergo base-catalyzed β-elimination of the protected thiol group, leading to the formation of a dehydroalanine residue. This can then react with piperidine (used for Fmoc deprotection) to form a 3-(1-piperidinyl)alanine adduct.[5]
-
Resin Choice: The choice of resin can impact these side reactions. Using a 2-chlorotrityl chloride resin can help to minimize both racemization and the formation of the piperidinylalanine adduct due to its steric bulk.[5]
Frequently Asked Questions (FAQs)
Q: What is the chemical mechanism behind cysteine racemization?
A: Cysteine racemization during peptide synthesis is a base-catalyzed process. The mechanism involves the abstraction of the α-proton of the activated cysteine residue by a base. This creates a planar enolate intermediate. This planar structure can be protonated from either face with nearly equal probability, leading to a mixture of the original L-cysteine and the undesired D-cysteine enantiomer.
Q: Are there any specific S-protecting groups for cysteine that can help reduce racemization?
A: Yes, the choice of the sulfhydryl protecting group can influence the extent of racemization. While the trityl (Trt) group is widely used, studies have shown that other protecting groups can offer better protection against racemization. For example, the use of a tetrahydropyranyl (Thp) protecting group with DIPCDI/Oxyma Pure coupling resulted in only 0.74% racemization, compared to 3.3% with the Trt group under the same conditions. Other acid-labile S-protecting groups like the 4-methoxybenzyloxymethyl (MBom) and (4,4'-dimethoxydityl)methyl (Ddm) groups have also been shown to effectively prevent racemization compared to the Trt group, even under standard SPPS conditions.[7]
Q: Can additives in the coupling cocktail help prevent racemization?
A: Absolutely. Additives play a crucial role in suppressing racemization. 1-hydroxybenzotriazole (HOBt), 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), and 1-hydroxy-7-azabenzotriazole (HOAt) are commonly used additives that can significantly reduce the extent of racemization.[5][8] They are thought to work by forming active esters that are more reactive towards the amine component than they are susceptible to racemization.
Data Summary
The following table summarizes quantitative data on cysteine racemization under various experimental conditions.
| Coupling Method/Condition | Base | Racemization Level (% D-Cys) | Reference |
| HBTU/HATU/BOP (Standard Protocol) | DIEA/NMM | 5 - 33% | [1][2] |
| DIPCDI/Oxyma Pure with Fmoc-Cys(Thp)-OH | 0.74% | ||
| DIPCDI/Oxyma Pure with Fmoc-Cys(Trt)-OH | 3.3% | ||
| DIPCDI/Oxyma Pure with Fmoc-Cys(Dpm)-OH | 6.8% | ||
| HCTU/6-Cl-HOBt/DIEA (1 min pre-activation) with Cys(Trt) | DIEA | > 1.0% | [7] |
| HCTU/6-Cl-HOBt/TMP (no pre-activation) with Cys(Trt) | TMP | > 1.0% | [7] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH using DIPCDI/HOBt
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (4 equivalents), HOBt (4 equivalents), and DIPCDI (4 equivalents) in DMF.
-
Pre-activation: Allow the coupling cocktail to pre-activate for 5 minutes.
-
Coupling Reaction: Add the pre-activated coupling cocktail to the resin and allow it to react for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH using HBTU/HOBt/TMP (No Pre-activation)
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (4 equivalents), HBTU (4 equivalents), and HOBt (4 equivalents) in a 1:1 mixture of DCM and DMF.
-
Coupling Reaction: Add the coupling cocktail to the resin. Immediately add 2,4,6-trimethylpyridine (TMP) (4 equivalents) to the reaction mixture. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Washing and Confirmation: Follow steps 7-8 from Protocol 1.
Visualizations
Caption: Mechanism of base-catalyzed cysteine racemization.
Caption: Workflow for minimizing cysteine racemization.
References
- 1. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. mesalabs.com [mesalabs.com]
- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of C-Terminal Cysteine Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides with a C-terminal cysteine residue. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: What are the most common side reactions observed during the synthesis of C-terminal cysteine peptides?
A1: The solid-phase synthesis of peptides with C-terminal cysteine is prone to several side reactions, primarily due to the acidity of the α-proton of the cysteine residue. The most frequently encountered issues are:
-
Epimerization/Racemization: The loss of stereochemical integrity at the α-carbon of the C-terminal cysteine is a significant problem. This can be exacerbated by basic conditions used for Fmoc deprotection and during coupling reactions.[1][2][3]
-
3-(1-Piperidinyl)alanine Formation: This side product arises from a base-catalyzed β-elimination of the protected thiol group to form dehydroalanine, which then reacts with piperidine (the Fmoc deprotection reagent). This results in a mass shift of +51 Da in the final peptide.[4][5]
-
S-alkylation during cleavage: When using resins like Wang resin, the cleavage cocktail can lead to the alkylation of the cysteine's sulfhydryl group by resin-derived carbocations.[4]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, especially if proline is one of the first two amino acids, leading to chain termination.[4]
Q2: How can I minimize epimerization of the C-terminal cysteine?
A2: Minimizing epimerization requires careful selection of the solid support, protecting groups, and reaction conditions.
-
Resin Selection: Utilizing sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[2][6] These resins help to physically block access to the α-proton, reducing the likelihood of epimerization.
-
Protecting Groups: The choice of the cysteine's thiol protecting group plays a crucial role. Using bulky protecting groups like Trityl (Trt) can help, but more effective options for minimizing epimerization include Tetrahydropyranyl (Thp) and 4-methoxytrityl (Mmt).[1][4]
-
Fmoc Deprotection Conditions: Modifying the Fmoc deprotection conditions can significantly reduce epimerization. Using a weaker base or a sterically hindered base is beneficial. For instance, using 30% 4-methylpiperidine in DMF with 0.5 M OxymaPure as a buffer has been shown to minimize this side reaction.[1]
-
Coupling Reagents: Avoid base-mediated coupling methods like HBTU/DIPEA, which can accelerate racemization. Instead, use coupling reagents that allow for acidic or neutral conditions, such as DIPCDI/HOBt or DIPCDI/Oxyma.[2]
Q3: I've observed a +51 Da mass addition to my peptide. What is it and how can I prevent it?
A3: A +51 Da mass addition is characteristic of the formation of 3-(1-piperidinyl)alanine. This occurs when the dehydroalanine intermediate, formed via β-elimination of the cysteine's side chain, is trapped by piperidine.
To prevent this:
-
Use a Bulky Thiol Protecting Group: The Trityl (Trt) protecting group provides steric hindrance that minimizes the initial β-elimination step.[4][5]
-
Employ Alternative Deprotection Reagents: Consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in place of piperidine for Fmoc removal, as it is a non-nucleophilic base and less prone to addition reactions.[5]
-
Side-Chain Anchoring Strategy: A more advanced approach is to anchor the peptide to the resin via the cysteine's side chain rather than the C-terminal carboxyl group. This strategy effectively circumvents the issue of β-elimination.[7]
Q4: What is the best way to cleave a C-terminal cysteine peptide from the resin while avoiding side reactions?
A4: The cleavage step is critical and requires a carefully formulated cocktail to prevent side reactions like S-alkylation.
-
Use Scavengers: A standard cleavage cocktail for peptides with acid-labile protecting groups is Trifluoroacetic acid (TFA) with scavengers. For C-terminal cysteine peptides, Triisopropylsilane (TIS) is a crucial scavenger to quench carbocations generated from the resin and protecting groups, thus preventing S-alkylation.[2][4] A common cocktail is TFA/TIS/Water (95:2.5:2.5).
-
Avoid Certain Scavengers with Disulfide Bonds: If your peptide has a pre-formed disulfide bond, avoid thiol-based scavengers like EDT (1,2-ethanedithiol) in the cleavage cocktail, as they can reduce the disulfide bond. TIS can often be used as a substitute.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies on C-terminal cysteine peptide synthesis, providing a comparison of different methodologies.
Table 1: Comparison of Racemization Levels with Different Cysteine Protecting Groups and Coupling Methods.
| Cysteine Protecting Group | Coupling Method | Racemization (%) |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 |
Data sourced from Sigma-Aldrich technical resources.[2]
Table 2: Impact of Resin Type on Side Reactions.
| Resin Type | Epimerization | β-piperidinylalanine Formation |
| Wang-type resins | Problematic | Problematic |
| 2-chlorotrityl resin | Reduced to acceptable levels | Reduced to acceptable levels |
| NovaSyn TGT resin | Reduced to acceptable levels | Reduced to acceptable levels |
| NovaPEG Trityl resins | Reduced to acceptable levels | Reduced to acceptable levels |
Qualitative assessment based on literature.[2]
Experimental Protocols
Protocol 1: Minimized Epimerization Synthesis of a C-Terminal Cysteine Peptide Acid
This protocol incorporates best practices to reduce side reactions.
-
Resin Selection and Loading:
-
Use 2-chlorotrityl chloride (2-CTC) resin.
-
Swell the resin in Dichloromethane (DCM) for 30 minutes.
-
Dissolve Fmoc-Cys(Trt)-OH (2 equivalents) and Diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and react for 1-2 hours.
-
Cap any remaining active sites on the resin with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Peptide Chain Elongation (Fmoc-SPPS):
-
Fmoc Deprotection: Use a solution of 20% piperidine in DMF containing 0.1 M HOBt for 5-10 minutes. Wash the resin with DMF.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (4 equivalents) with DIPCDI (4 equivalents) and Oxyma (4 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting the synthesis of C-terminal cysteine peptides.
Caption: Troubleshooting workflow for C-terminal cysteine peptide synthesis.
Caption: Key side reaction pathways in C-terminal cysteine peptide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 含半胱氨酸多肽的 Fmoc SPPS 規程 [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Bot Detection [iris-biotech.de]
- 6. [PDF] Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies | Semantic Scholar [semanticscholar.org]
- 7. side-chain-anchoring-strategy-for-solid-phase-synthesis-of-peptide-acids-with-c-terminal-cysteine - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Purity Enhancement of Synthetic Cysteine-Containing Peptide Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of cysteine-containing peptide acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of cysteine-containing peptides?
A1: The synthesis of peptides containing cysteine is prone to several side reactions due to the reactive nature of the thiol group in its side chain.[1][2] The most prevalent issues include:
-
Oxidation: The thiol group is easily oxidized to form disulfide bonds (dimers or intramolecular bridges), or further to sulfenic, sulfinic, and sulfonic acids.[2][3] This can be mediated by air or other oxidizing agents present during synthesis and purification.[3]
-
Racemization: Cysteine residues, particularly at the C-terminus, are susceptible to racemization (epimerization) during activation and coupling steps in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5]
-
β-elimination: When cysteine is at the C-terminus, base-catalyzed elimination of the protected thiol group can occur, leading to the formation of a dehydroalanine residue. This intermediate can then react with piperidine (used for Fmoc deprotection) to form a piperidinyl-alanine adduct, which has a mass shift of +51 Da.[4][6]
-
S-alkylation: During the final cleavage from the resin using trifluoroacetic acid (TFA), carbocations generated from the resin linker (e.g., from Wang resin) or protecting groups can alkylate the cysteine thiol group.[4][7]
-
Aspartimide Formation: This side reaction can occur when an aspartate residue is present in the peptide sequence and is catalyzed by both acidic and basic conditions.[4][6]
Q2: How can I prevent oxidation of cysteine during peptide synthesis and purification?
A2: Preventing cysteine oxidation is crucial for obtaining a pure product. Key strategies include:
-
Use of Thiol Protecting Groups: The most fundamental approach is to protect the cysteine's thiol group throughout the synthesis.[1] The choice of protecting group is critical and depends on the overall synthetic strategy.
-
Degassed Solvents: Using solvents that have been degassed (e.g., by bubbling with nitrogen or argon) for both synthesis and purification can minimize dissolved oxygen.
-
Use of Scavengers in Cleavage Cocktail: Incorporating reducing agents or scavengers in the TFA cleavage cocktail is essential to keep the cysteine in its reduced state.[2][8] Common scavengers for this purpose include 1,2-ethanedithiol (EDT), dithiothreitol (DTT), and triisopropylsilane (TIS).[2][4]
-
Workup under Inert Atmosphere: Performing the peptide cleavage and initial workup steps under an inert atmosphere (e.g., in a glove box or under a stream of argon) can significantly reduce oxidation.[8]
-
Post-purification Reduction: If some oxidation occurs, the purified peptide can often be reduced back to its free thiol form using reducing agents like DTT or tris(2-carboxyethyl)phosphine (TCEP).
Q3: Which protecting groups are recommended for cysteine?
A3: The choice of protecting group for the cysteine thiol is critical and depends on the desired final product and the need for orthogonal deprotection strategies, especially for peptides with multiple disulfide bonds.[9]
| Protecting Group | Cleavage Conditions | Key Features |
| Trityl (Trt) | Acid-labile (removed by TFA during cleavage)[10] | Cost-effective and suitable for routine synthesis of peptides with free thiols. Can be sterically bulky, which helps minimize β-elimination.[4] |
| Acetamidomethyl (Acm) | Stable to TFA; removed by iodine, mercury(II) acetate, or silver trifluoromethanesulfonate.[9] | Orthogonal to the standard Fmoc/tBu strategy, making it ideal for the regioselective formation of disulfide bonds.[9] |
| tert-Butyl (tBu) | Stable to TFA; removed using reagents like PhS(O)Ph/CH3SiCl3 in TFA.[9] | Provides orthogonal protection for complex disulfide bond formation strategies.[9] |
| 4-methoxytrityl (Mmt) | Highly acid-labile (removed with 1-3% TFA). | Allows for selective deprotection on the resin to form disulfide bonds or for other on-resin modifications. |
| Tetrahydropyranyl (Thp) | Acid-labile.[5] | Use of Fmoc-Cys(Thp)-OH has been shown to minimize side reactions at the C-terminus.[5] |
Q4: How do I choose the right resin for synthesizing a peptide acid with a C-terminal cysteine?
A4: For peptide acids with a C-terminal cysteine, using Wang-type resins can be problematic due to increased risks of racemization and β-elimination leading to piperidinyl-alanine formation. To minimize these side reactions, it is highly recommended to use sterically hindered resins such as:
-
2-Chlorotrityl chloride (2-CTC) resin: The bulky nature of the trityl linker helps to suppress these side reactions.[4]
-
NovaSyn TGT and NovaPEG Trityl resins: These also provide a sterically hindered environment around the C-terminal residue, reducing the likelihood of side reactions.
A side-chain anchoring strategy, where the cysteine is attached to the resin via its thiol group, can also be an effective way to avoid C-terminal specific side reactions.[11]
Troubleshooting Guides
Problem 1: My final product shows a significant peak with a mass of +51 Da.
-
Question: What is this impurity and how can I avoid it?
-
Answer: This impurity is likely 3-(1-piperidinyl)alanine, which forms as a result of β-elimination of the cysteine thiol group followed by the addition of piperidine.[4][6] This is particularly common for peptides with a C-terminal cysteine.[4]
-
Troubleshooting Steps:
-
Change Resin: Switch from a Wang resin to a more sterically hindered resin like 2-chlorotrityl chloride resin.
-
Use Bulky Protecting Groups: Employ a bulky cysteine protecting group like Trityl (Trt) to sterically hinder the β-elimination.[4]
-
Modify Deprotection Conditions: Consider using 4-methylpiperidine for Fmoc removal, as this has been shown to reduce this side reaction.[5][12]
-
-
Problem 2: My peptide has poor purity and I see evidence of dimerization or oligomerization.
-
Question: What is causing this and how can I improve the purity of the monomeric peptide?
-
Answer: This is a classic sign of cysteine oxidation, leading to the formation of intermolecular disulfide bonds.[2]
-
Troubleshooting Steps:
-
Optimize Cleavage Cocktail: Ensure your cleavage cocktail contains a sufficient amount of a reducing scavenger like 1,2-ethanedithiol (EDT).[2] A common and effective cocktail is "Reagent K": TFA/thioanisole/water/phenol/EDT (82.5:5:5:5:2.5 v/v).[8]
-
Perform Cleavage Under Inert Gas: Flush the reaction vessel with argon or nitrogen before and during the cleavage reaction to minimize exposure to atmospheric oxygen.[8]
-
Reduce Before Purification: If the crude product is already oxidized, treat it with a reducing agent like DTT or TCEP prior to HPLC purification.
-
Acidify HPLC Solvents: Ensure your HPLC mobile phases are sufficiently acidic (e.g., containing 0.1% TFA) to keep the thiol protonated and less susceptible to oxidation.
-
-
Problem 3: The mass spectrum of my purified peptide shows a peak corresponding to the desired mass, but the HPLC chromatogram shows multiple peaks.
-
Question: What could be the reason for this discrepancy?
-
Answer: This could be due to racemization of the cysteine residue, leading to the formation of diastereomers. These diastereomers have the same mass but different chromatographic retention times.[5][11]
-
Troubleshooting Steps:
-
Optimize Coupling Conditions: Avoid base-mediated coupling reagents like HBTU/DIPEA for cysteine, as they are known to increase racemization. Instead, use coupling conditions that are more acidic or neutral, such as DIPCDI/HOBt or DIPCDI/Oxyma.
-
Use a Suitable Resin: For C-terminal cysteine, use a 2-chlorotrityl chloride resin to minimize epimerization.
-
Consider a Side-Chain Anchoring Strategy: Attaching the cysteine to the resin via its side chain can completely avoid racemization at the C-terminus.[11]
-
-
Experimental Protocols
Protocol 1: Cleavage and Deprotection of Cysteine-Containing Peptides
This protocol is designed to minimize oxidation and other side reactions during the final cleavage step.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A highly effective option is "Reagent B": 88% TFA, 5% phenol, 5% water, and 2% TIPS (v/v/v/v).[8] For peptides particularly sensitive to oxidation, consider Reagent K (TFA/thioanisole/water/phenol/EDT at 82.5:5:5:5:2.5 v/v/v/v).[8]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Flush the reaction vessel with argon or nitrogen.
-
Stir or gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume (at least 10x the volume of TFA) of cold diethyl ether.
-
-
Isolation and Washing:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.
Protocol 2: Reduction of Oxidized Cysteine Peptides with TCEP
This protocol is for reducing disulfide bonds in a peptide sample prior to or after purification.
-
Dissolve Peptide: Dissolve the peptide sample in a suitable aqueous/organic solvent mixture (e.g., water/acetonitrile) at a concentration of 1-3 mg/mL. The pH of the solution should be between 3 and 7.
-
Add TCEP: Prepare a stock solution of TCEP (tris(2-carboxyethyl)phosphine). Add a 5-fold molar excess of TCEP relative to the disulfide bonds in the peptide sample.
-
Incubation: Gently agitate the solution at room temperature for 1 hour. The reaction is typically fast and irreversible.
-
Purification: The reduced peptide can now be purified by reverse-phase HPLC to separate it from excess TCEP and any remaining unreduced species.
Visualizations
Caption: Workflow for synthesizing and purifying cysteine-containing peptide acids.
Caption: Troubleshooting logic for common cysteine peptide impurities.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bot Detection [iris-biotech.de]
- 7. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. side-chain-anchoring-strategy-for-solid-phase-synthesis-of-peptide-acids-with-c-terminal-cysteine - Ask this paper | Bohrium [bohrium.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Minimizing Side Reactions in Fmoc-Based Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Fmoc-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Fmoc-SPPS?
A1: The most frequently observed side reactions in Fmoc-SPPS include:
-
Aspartimide Formation: Cyclization of aspartic acid residues, particularly when followed by glycine, asparagine, or serine, leading to a mixture of α- and β-peptides.[1][2]
-
Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide, leading to cleavage from the resin, especially when proline is the second amino acid.[3][4]
-
Racemization: Loss of stereochemical integrity, particularly for histidine and cysteine residues, during activation and coupling.[5][6][7]
-
Incomplete Deprotection/Coupling: Failure to completely remove the Fmoc group or to couple the next amino acid, leading to deletion sequences.
-
Oxidation: Oxidation of sensitive residues like methionine and tryptophan.
-
Aggregation: Self-association of the growing peptide chain, hindering reagent accessibility and leading to incomplete reactions.[8][9]
Q2: How can I detect incomplete coupling?
A2: The Kaiser test is a common qualitative colorimetric assay to detect free primary amines on the resin.[10][11][12] A positive result (blue beads) indicates incomplete coupling. For secondary amines like proline, the chloranil or isatin test should be used.[10][12]
Q3: What is the purpose of scavengers in the cleavage cocktail?
A3: During the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA), highly reactive cationic species are generated from the protecting groups and the resin linker.[13][14] Scavengers, such as triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT), are added to the cleavage cocktail to "trap" these reactive species, preventing them from modifying sensitive amino acid residues like tryptophan, methionine, and cysteine.[13][14]
Troubleshooting Guides
Issue 1: Aspartimide Formation
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude peptide, often close to the main product peak.
-
Mass spectrometry data showing a mass corresponding to the desired peptide, but with altered fragmentation patterns, or the presence of a peak corresponding to a dehydrated product.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Sequence-dependent cyclization: Asp-Xxx sequences (especially Asp-Gly, Asp-Asn, Asp-Ser) are prone to cyclization. | - Use sterically hindered protecting groups for Asp: Replace the standard tert-butyl (tBu) group with bulkier groups like 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die).[15] - Modify Fmoc deprotection conditions: Add an acidic additive like 0.1 M HOBt or formic acid to the piperidine deprotection solution.[1][15] Alternatively, use a weaker base like piperazine or dipropylamine.[15][16] |
| Prolonged exposure to basic conditions: Extended Fmoc deprotection times increase the risk of aspartimide formation. | - Optimize deprotection time: Use the minimum time required for complete Fmoc removal, monitored by UV or a colorimetric test. |
| Elevated temperature: Higher temperatures during synthesis can accelerate this side reaction. | - Perform synthesis at room temperature unless elevated temperatures are required to overcome aggregation. |
Issue 2: Diketopiperazine (DKP) Formation
Symptoms:
-
Low yield of the final peptide, especially for short peptides.
-
Detection of a cyclic dipeptide in the cleavage solution.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Sequence-dependent cyclization: The N-terminal dipeptide, especially sequences containing Proline or Glycine at the C-terminus, is susceptible to cyclization and cleavage from the resin.[3][4] | - Use 2-chlorotrityl chloride (2-CTC) resin: The bulky nature of this resin sterically hinders the cyclization reaction.[3] - Couple the first two amino acids as a pre-formed dipeptide: This bypasses the vulnerable dipeptide stage on the resin. |
| Base-catalyzed reaction: The piperidine used for Fmoc deprotection catalyzes DKP formation. | - Use an alternative Fmoc deprotection reagent: A solution of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to 20% piperidine in DMF.[3][4][17] |
Issue 3: Racemization
Symptoms:
-
Appearance of diastereomeric impurities in the HPLC chromatogram, often as a shoulder or a closely eluting peak to the main product.
-
Ambiguous stereochemistry in the final product.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Over-activation of the carboxylic acid: Highly reactive coupling reagents can lead to the formation of oxazolone intermediates, which are prone to racemization. | - Choose appropriate coupling reagents: For racemization-prone residues like His and Cys, use less reactive activators or add racemization suppressants like HOBt or OxymaPure.[18][19] The combination of DIC/Oxyma is often recommended.[7][19] - Minimize pre-activation time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin. |
| Base-catalyzed racemization: The presence of a base during coupling can promote racemization. | - Use a hindered base: N,N-Diisopropylethylamine (DIPEA) is generally preferred over more nucleophilic bases. |
| Elevated temperature: High temperatures during coupling can increase the rate of racemization. | - Lower the coupling temperature: For sensitive residues, reducing the temperature (e.g., from 80°C to 50°C in microwave synthesis) can limit racemization.[5] |
Issue 4: Peptide Aggregation
Symptoms:
-
Incomplete Fmoc deprotection and/or coupling, leading to deletion sequences.
-
Slow solvent flow through the resin bed.
-
Resin beads clumping together.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Interchain hydrogen bonding: The growing peptide chains can form stable secondary structures (β-sheets) that are insoluble in the synthesis solvent. | - Incorporate pseudoproline dipeptides: These dipeptides, derived from Ser or Thr, introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[8][9][20] - Use backbone-amide protected amino acids: Derivatives like 2,4-dimethoxybenzyl (Dmb) or (2-hydroxy-4-methoxybenzyl) (Hmb) can be used to temporarily protect the backbone amide nitrogen.[9] |
| Hydrophobic sequences: Peptides rich in hydrophobic amino acids are more prone to aggregation. | - Change the synthesis solvent: Use more polar solvents like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the solvent to disrupt hydrogen bonding.[9] - Synthesize at elevated temperature: Increased temperature can help to break up secondary structures. |
Experimental Protocols
Protocol 1: Capping of Unreacted Amino Groups
This procedure is used to permanently block any unreacted N-terminal amines after a coupling step to prevent the formation of deletion peptides.
Materials:
-
Acetic anhydride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
After the coupling reaction, wash the resin three times with DMF.
-
Prepare the capping solution: a mixture of acetic anhydride and pyridine (or DIPEA) in DMF. A common ratio is acetic anhydride/pyridine/DMF (1:1:8, v/v/v). For example, for 10 mL of capping solution, use 1 mL of acetic anhydride, 1 mL of pyridine, and 8 mL of DMF.
-
Add the capping solution to the resin and agitate for 15-30 minutes at room temperature.[21][22]
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess capping reagents.
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.[22]
Protocol 2: Kaiser Test for Detection of Free Primary Amines
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel and place them in a small glass test tube.
-
Wash the beads with DMF and then ethanol to remove any residual solvent.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.[12]
-
Observe the color of the beads and the solution.
-
Blue beads and/or blue solution: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow or colorless beads and solution: Indicates the absence of free primary amines (complete coupling).
-
Protocol 3: Standard Cleavage with TFA and Scavengers
This protocol describes the final step of SPPS, where the peptide is cleaved from the resin and side-chain protecting groups are removed.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT) (optional, for peptides containing Trp and/or Cys)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM (3-5 times) to remove DMF and dry the resin under vacuum.
-
Prepare the cleavage cocktail in a fume hood. A standard cocktail for most peptides is TFA/TIS/Water (95:2.5:2.5, v/v/v).[14] For peptides containing Trp or multiple Cys residues, a cocktail of TFA/TIS/Water/EDT (94:1:2.5:2.5, v/v/v/v) can be used.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[13]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Visualizations
Caption: Mechanism of Fmoc deprotection using piperidine.
Caption: Side reaction pathway for aspartimide formation.
Caption: A logical workflow for troubleshooting incomplete coupling.
References
- 1. Bot Detection [iris-biotech.de]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomatik.com [biomatik.com]
- 8. chempep.com [chempep.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. Bot Detection [iris-biotech.de]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. peptide.com [peptide.com]
- 13. Bot Detection [iris-biotech.de]
- 14. Rozszczepianie i deprotekcja żywicy Fmoc [sigmaaldrich.com]
- 15. biotage.com [biotage.com]
- 16. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bachem.com [bachem.com]
- 20. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.uci.edu [chem.uci.edu]
- 22. peptide.com [peptide.com]
Technical Support Center: Overcoming Difficulties in Disulfide Bond Formation in Peptide Synthesis
Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during disulfide bond formation in peptide synthesis. This guide provides answers to frequently asked questions, detailed experimental protocols, and visual workflows to help you navigate and resolve these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Disulfide-Bridged Peptide
Q: My peptide synthesis results in a low yield of the disulfide-bonded product. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, including inefficient oxidation, peptide aggregation, or side reactions. Here's a step-by-step troubleshooting guide:
-
Optimize Oxidation Conditions: The choice of oxidizing agent and reaction conditions is critical. Air oxidation can be slow and inefficient. Consider using specific chemical oxidants.
-
Recommendation: For peptides without sensitive residues like methionine or tryptophan, a simple and effective method is oxidation with DMSO (dimethyl sulfoxide). For more sensitive peptides, reagents like [Pt(en)2Cl2]2+ offer high selectivity and efficiency, even in the presence of methionine.[1][2]
-
-
Control Peptide Concentration: High peptide concentrations can lead to intermolecular disulfide bond formation, resulting in oligomerization and precipitation.
-
Recommendation: Perform the oxidation at a high dilution (typically 0.1-1 mg/mL). This favors intramolecular over intermolecular reactions.
-
-
Adjust pH: The pH of the reaction buffer significantly influences the rate of disulfide bond formation. The optimal pH for most thiol-disulfide exchange reactions is around 8-9.[3] However, the optimal pH can be peptide-specific.
-
Verify the Presence of Free Thiols: Ensure that the cysteine residues are in their reduced, free thiol form before starting the oxidation. Protecting groups must be completely removed.
-
Verification Method: Use Ellman's reagent (DTNB) to quantify the concentration of free thiols in your peptide solution before initiating oxidation.
-
Issue 2: Formation of Oligomers and Aggregates
Q: I'm observing significant amounts of oligomers and precipitated material during disulfide bond formation. How can I prevent this?
A: Oligomerization and aggregation are common problems, especially with hydrophobic peptides. Here are some strategies to minimize these issues:
-
High-Dilution Oxidation: As mentioned for low yield, performing the oxidation at very low peptide concentrations is the most effective way to prevent intermolecular reactions that lead to oligomers.
-
Chaotropic Agents and Organic Solvents: The addition of chaotropic agents or organic co-solvents can help to disrupt peptide aggregation.
-
Recommendation: Consider adding guanidine hydrochloride (GuHCl, up to 6 M) or urea to the oxidation buffer. Alternatively, organic solvents like acetonitrile (ACN) or isopropanol can be used as co-solvents.
-
-
On-Resin Disulfide Bond Formation: For solid-phase peptide synthesis (SPPS), forming the disulfide bond while the peptide is still attached to the resin can be a successful strategy. The resin matrix can provide a "pseudo-dilution" effect, minimizing intermolecular interactions.
Issue 3: Incorrect Disulfide Connectivity in Peptides with Multiple Disulfide Bonds
Q: My peptide contains multiple cysteine residues, and I'm getting a mixture of isomers with incorrect disulfide bridges. How can I control the regioselectivity of disulfide bond formation?
A: Achieving the correct pairing of multiple disulfide bonds requires a strategic approach using orthogonal protecting groups for the cysteine residues. This allows for the sequential and controlled formation of each disulfide bond.
-
Orthogonal Cysteine Protecting Groups: Select a set of protecting groups that can be removed under different, specific conditions.
-
Commonly Used Groups:
-
Trityl (Trt): Removed by mild acid (e.g., TFA/TIS/H2O cocktail).
-
Acetamidomethyl (Acm): Stable to TFA but removed by iodine, silver ions, or mercury(II) acetate.[3]
-
tert-Butyl (tBu): Requires strong acid for removal.
-
sec-isoamyl mercaptan (SIT): Can direct disulfide formation in the presence of a free thiol.[4]
-
-
-
Stepwise Disulfide Bond Formation: The general workflow involves:
-
Selectively deprotecting the first pair of cysteine residues.
-
Performing the first disulfide bond formation.
-
Purifying the singly-bridged peptide.
-
Selectively deprotecting the next pair of cysteines.
-
Forming the second disulfide bond.
-
Repeating as necessary for subsequent bonds.
-
Data Summary
Table 1: Comparison of Common Oxidizing Reagents for Disulfide Bond Formation
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Air (O2) | pH 8-9, several hours to days, dilute peptide solution | Mild, inexpensive | Slow, can be inefficient, potential for side reactions |
| DMSO | pH 3-8, hours | Simple, effective for many peptides | Can oxidize Met and Trp residues |
| [Pt(en)2Cl2]2+ | pH 4-7, 30 min to 2 h, slight excess of reagent | Fast, quantitative, highly selective, does not oxidize Met[1][2] | Reagent is a platinum complex |
| Ellman's Reagent (on solid support) | pH 2.7-6.6 | Fast, easy purification, reusable reagent[5] | Requires synthesis of the solid-phase reagent |
| Thallium(III) trifluoroacetate | Trifluoroacetic acid | Cleaves various S-protecting groups and forms disulfide bond simultaneously[6] | Thallium compounds are highly toxic |
| Iodine (for Acm removal) | Aqueous acetic acid or other organic solvents | Effective for Acm deprotection and subsequent oxidation | Can lead to side reactions if not carefully controlled |
Experimental Protocols
Protocol 1: General Procedure for Disulfide Bond Formation by Air Oxidation
-
Peptide Preparation: After cleavage from the resin and deprotection, purify the linear peptide by reverse-phase HPLC. Lyophilize the pure fractions containing the reduced peptide.
-
Dissolution: Dissolve the lyophilized peptide in a buffer solution (e.g., 0.1 M ammonium bicarbonate) to a final concentration of 0.1-1 mg/mL.
-
pH Adjustment: Adjust the pH of the solution to 8.0-8.5 using a dilute ammonium hydroxide solution.
-
Oxidation: Stir the solution vigorously in a vessel that is open to the atmosphere to allow for maximal air exchange. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours).
-
Monitoring: Analyze the aliquots by RP-HPLC and mass spectrometry to track the disappearance of the starting material (reduced peptide) and the appearance of the product (oxidized peptide).
-
Quenching and Purification: Once the reaction is complete (typically 24-48 hours), acidify the solution with acetic acid or TFA to a pH of ~3-4 to stop the reaction. Purify the cyclic peptide by RP-HPLC.
Protocol 2: Verification of Disulfide Bond Formation using SDS-PAGE
This protocol helps to visualize the formation of disulfide bonds by comparing the mobility of the peptide under reducing and non-reducing conditions.[7]
-
Sample Preparation: Prepare two aliquots of your peptide sample.
-
Non-reducing sample: Mix the peptide with a non-reducing SDS-PAGE loading buffer.
-
Reducing sample: Mix the peptide with an SDS-PAGE loading buffer containing a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol.
-
-
Denaturation: Heat both samples at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis according to standard procedures.
-
Analysis: After staining the gel (e.g., with Coomassie Blue), compare the migration of the non-reduced and reduced samples. A correctly formed intramolecular disulfide bond will result in a more compact structure, which typically leads to faster migration (a lower apparent molecular weight) for the non-reduced sample compared to the reduced sample.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US6686443B1 - Chemical reagents for formation of disulfide bonds in peptides - Google Patents [patents.google.com]
- 3. lifetein.com [lifetein.com]
- 4. digital.csic.es [digital.csic.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New disulfide bond-forming reactions for peptide and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cleavage Reaction for Cyanylated Cysteinyl Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cleavage of cyanylated cysteinyl proteins.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind cleavage at cyanylated cysteine residues?
The process involves two main steps. First, the sulfhydryl group of a cysteine residue is cyanylated, typically using a reagent like 2-nitro-5-thiocyanatobenzoic acid (NTCB). This modification makes the peptide bond on the N-terminal side of the modified cysteine susceptible to cleavage under alkaline conditions. The cleavage reaction results in an amino-terminal peptide and a series of peptides with a 2-iminothiazolidine-4-carboxyl group at their N-terminus.[1]
Q2: What are the primary applications of this cleavage method?
This technique is widely used in protein chemistry and proteomics for peptide mapping and determining the location of cysteine residues within a protein sequence.[1][2] It is also a crucial step in methodologies for assigning disulfide bond pairings in proteins.[3][4]
Q3: What is NTCB and how does it work?
NTCB (2-nitro-5-thiocyanatobenzoic acid) is a chemical reagent used to selectively cyanylate the thiol groups of cysteine residues.[5][6] This reaction forms an S-cyano-cysteine, which then facilitates the cleavage of the adjacent peptide bond on the N-terminal side under basic conditions.[7]
Q4: Are there alternatives to the standard two-step NTCB cleavage protocol?
Yes, research has shown that efficient NTCB cleavage can be performed in a single step without a separate prior cyanylation step, simplifying the overall workflow.[5][6]
Q5: What is the role of a reducing agent in this process?
Reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) or DTT are essential to break any disulfide bonds within the protein.[8][9] This ensures that all cysteine residues are available with a free sulfhydryl group for the cyanylation reaction. TCEP is often preferred as it is more stable, odorless, and effective over a wider pH range compared to DTT.[8][9][10][11]
Troubleshooting Guide
Q1: I am observing very low or no cleavage efficiency. What are the possible causes and solutions?
Potential Causes:
-
Incomplete Reduction of Disulfide Bonds: If disulfide bonds are not fully reduced, the cysteine residues involved will not be available for cyanylation.
-
Inaccessible Cysteine Residues: Cysteine residues may be buried within the protein's three-dimensional structure, making them inaccessible to the NTCB reagent.[12]
-
Suboptimal pH: The cleavage reaction is highly pH-dependent. Incorrect pH during the cleavage step will significantly reduce efficiency.
-
Presence of Proline or Tyrosine: Peptide bonds N-terminal to cysteine, such as Pro-Cys and Tyr-Cys, are known to be resistant to cleavage.[1]
-
Reagent Degradation: The NTCB reagent or the reducing agent may have degraded over time.
Solutions:
-
Ensure Complete Reduction: Use a sufficient molar excess of a fresh reducing agent like TCEP (5-50 mM).[13] TCEP is stable and highly effective over a broad pH range (1.5 - 8.5).[10]
-
Use Denaturing Agents: Perform the reaction under denaturing conditions using 6-8 M Guanidine-HCl (Gnd-HCl) or urea to unfold the protein and expose buried cysteine residues.[12][14]
-
Optimize Reaction pH: While cyanylation is typically performed at a neutral to slightly alkaline pH, the cleavage step requires a higher pH. Optimal cleavage is often achieved at pH 9.0 or even in 1 M ammonium hydroxide, which can complete the reaction within an hour.[1]
-
Consider Alternative Strategies: If the cleavage site is preceded by a proline or tyrosine, this method may not be suitable. Consider alternative cleavage strategies for these specific sites.
-
Use Fresh Reagents: Always use fresh, high-quality reagents for the best results.
Q2: My mass spectrometry results show unexpected side products. What are they and how can I minimize them?
Potential Causes:
-
β-Elimination: A common side reaction is the conversion of the cyanylated cysteine to dehydroalanine, which prevents cleavage.[5][6] While higher pH accelerates cleavage, it can also promote β-elimination.[1]
-
Carbamylation of Lysine: This side reaction can occur, especially with urea in the buffer, leading to modification of lysine residues.[5][6]
-
Rearrangement of Cyanylated Cysteine: A mass-neutral rearrangement of the cyanylated cysteine can produce a product that is resistant to cleavage.[5][6]
Solutions:
-
Optimize Cleavage Conditions: Contrary to some earlier reports, using a high pH (e.g., 1 M ammonium hydroxide) can drive the cleavage reaction to completion quickly (within an hour), which may minimize the relative yield of β-elimination products for many peptides.[1]
-
Add Nucleophiles: The addition of a stronger nucleophile, such as glycine (e.g., 1 M), can significantly improve cleavage efficiency and minimize the formation of the cleavage-resistant rearranged product.[6]
-
Desalt After Cyanylation: To reduce lysine carbamylation, consider desalting the protein sample after the cyanylation step and before proceeding to the high-pH cleavage step.[5][6]
Experimental Protocols
Protocol 1: Two-Step Protein Denaturation, Reduction, Cyanylation, and Cleavage
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in a denaturation buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0).
-
Add a reducing agent, such as TCEP, to a final concentration of 10-20 mM.
-
Incubate at 37°C for 1-2 hours to ensure complete reduction of disulfide bonds.
-
-
Cyanylation:
-
Add NTCB reagent to a final concentration that is in molar excess to the total thiol concentration (e.g., 5-10 mM).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Buffer Exchange (Optional, to reduce side reactions):
-
Remove excess reagents and byproducts by buffer exchange or desalting into a low-molarity buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
Cleavage:
-
Adjust the pH of the cyanylated protein solution to 9.0 using a suitable base (e.g., NaOH or ammonium hydroxide). For faster cleavage, the sample can be placed in 1 M ammonium hydroxide.[1]
-
Incubate at 37°C. Monitor the reaction progress over time (e.g., 1 to 16 hours). Cleavage in 1 M ammonium hydroxide may be complete within 1 hour.[1]
-
Stop the reaction by acidification (e.g., adding formic acid).
-
Analyze the resulting peptides by mass spectrometry.
-
Quantitative Data Tables
Table 1: Recommended Reagent Concentrations
| Reagent | Working Concentration | Purpose | Notes |
| Guanidine-HCl (Gnd-HCl) | 6 M - 8 M | Protein Denaturation | Helps to expose buried cysteine residues.[12][14] |
| TCEP-HCl | 5 mM - 50 mM | Reduction of Disulfide Bonds | A stable and effective reducing agent over a broad pH range.[8][13] |
| NTCB | 5 mM - 10 mM | Cyanylation of Cysteine Residues | Use in molar excess relative to the protein's cysteine content. |
| Glycine | 1 M | Enhancement of Cleavage Efficiency | Acts as a nucleophile to promote the cleavage reaction and reduce side products.[6] |
Table 2: Influence of Reaction Conditions on Cleavage
| Parameter | Condition | Effect | Reference |
| pH | pH 9.0 or 1 M Ammonium Hydroxide | High pH is critical for the cleavage step. Higher pH significantly accelerates both cleavage and β-elimination. 1 M NH₄OH can complete cleavage within an hour. | [1] |
| Temperature | 22°C vs 4°C | Higher temperatures generally result in higher cleavage yields. Lower temperatures require significantly longer incubation times to achieve comparable efficiency. | [15] |
| Amino Acid | Proline or Tyrosine N-terminal to Cys | These sequences (Pro-Cys, Tyr-Cys) are known to be resistant to cleavage and may favor the β-elimination side reaction instead. | [1] |
Visualizations
Caption: Experimental workflow for cleavage of cyanylated cysteinyl proteins.
Caption: Troubleshooting decision tree for incomplete cleavage reactions.
References
- 1. Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strategy to locate cysteine residues in proteins by specific chemical cleavage followed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Disulfide Bond Mapping by Cyanylation-induced Cleavage and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Disulfide reduction using TCEP reaction [biosyn.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Bot Detection [iris-biotech.de]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. academic.oup.com [academic.oup.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Cysteine-Containing Peptides in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cysteine-containing peptides in mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address common artifacts and ensure the accuracy and reliability of your experimental results.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of cysteine-containing peptides.
Question: I am observing unexpected peaks in my mass spectrum that correspond to scrambled disulfide bonds. How can I prevent this?
Answer:
Disulfide bond scrambling, the incorrect formation or rearrangement of disulfide bonds, is a common artifact that can occur during sample preparation, particularly under neutral or alkaline pH and at elevated temperatures.[1] Free thiol groups from cysteine residues can attack existing disulfide bonds, leading to an exchange and the formation of non-native disulfide linkages.[1]
To minimize disulfide scrambling, consider the following strategies:
-
Control pH: Perform sample handling and digestion at a lower pH (acidic conditions) whenever possible, as this suppresses the thiol-disulfide exchange mechanism.[1][2]
-
Alkylation: Immediately after reduction, alkylate free cysteine residues to block the reactive thiol groups and prevent them from participating in disulfide exchange. N-ethylmaleimide (NEM) has been shown to be effective in preventing scrambling during digestion.
-
Enzyme Selection: Choose proteases that are active at a lower pH to avoid the alkaline conditions that promote scrambling.[2]
-
Temperature and Time: Avoid prolonged incubation times and high temperatures during sample preparation.
Question: My peptide mapping results show incomplete or no alkylation of cysteine residues. What could be the cause?
Answer:
Incomplete alkylation can lead to a heterogeneous sample with a mix of free and alkylated cysteines, complicating data analysis and potentially leading to disulfide bond formation. Several factors can contribute to inefficient alkylation:
-
Insufficient Reducing Agent: Ensure that disulfide bonds are fully reduced to free thiols before alkylation. Increase the concentration of the reducing agent (e.g., DTT or TCEP) or the incubation time if necessary.
-
Inactive Alkylating Reagent: Alkylating agents like iodoacetamide are light-sensitive and can degrade over time. Always prepare fresh solutions and store them in the dark.
-
Suboptimal Reaction Conditions: Alkylation is most effective at a slightly alkaline pH (around 7.5-8.5) and at room temperature. Ensure your buffer conditions are appropriate.
-
Insufficient Alkylating Reagent: Use a sufficient excess of the alkylating agent to drive the reaction to completion. A 2- to 5-fold molar excess over the reducing agent is a common starting point.
Question: I am seeing a high number of off-target modifications, especially on methionine and other amino acids. How can I reduce these side reactions?
Answer:
Iodoacetamide, a commonly used alkylating agent, is known to cause off-target modifications on other amino acid residues, particularly methionine, but also lysine, histidine, and the N-terminus.[3][4] This can complicate data interpretation and reduce the number of identifiable methionine-containing peptides.[3]
To mitigate off-target alkylation:
-
Choose a Different Alkylating Agent: Consider using alternative alkylating agents that have been reported to have fewer side reactions. Chloroacetamide and acrylamide are common alternatives to iodoacetamide.[3]
-
Optimize Reaction Conditions: Perform alkylation in the dark to prevent the formation of reactive iodine species that can lead to non-specific modifications. Keep the reaction time to the minimum necessary for complete cysteine alkylation.
-
pH Control: Off-target reactions can be pH-dependent. While cysteine alkylation is favored at slightly alkaline pH, some off-target reactions are more prevalent under these conditions. Careful optimization of the pH may be necessary.
Question: My mass spectra show peaks corresponding to the loss of sulfur from my cysteine-containing peptides. What is causing this?
Answer:
The loss of sulfur from cysteine residues can occur through two main mechanisms:
-
Beta-elimination: This reaction is favored under alkaline conditions and at elevated temperatures, leading to the conversion of cysteine to dehydroalanine.[5][6][7] This can be a significant artifact during sample preparation, especially during tryptic digestion at standard pH.
-
Desulfurization: This can occur in the presence of certain reducing agents like tris(2-carboxyethyl)phosphine (TCEP) upon heating, resulting in the conversion of cysteine to alanine.
To prevent sulfur loss:
-
Control pH and Temperature: As with disulfide scrambling, maintaining a lower pH and avoiding high temperatures during sample preparation will minimize beta-elimination.[6][7]
-
Careful Choice of Reducing Agent: Be mindful of the potential for TCEP-induced desulfurization, especially if your protocol involves heating steps after reduction.
Frequently Asked Questions (FAQs)
This section addresses common questions about handling cysteine-containing peptides for mass spectrometry.
Question: What are the most common artifacts to watch out for when analyzing cysteine-containing peptides by mass spectrometry?
Answer:
The most prevalent artifacts include:
-
Disulfide Bond Scrambling: The incorrect pairing of cysteine residues to form non-native disulfide bonds.[1]
-
Alkylation-related Artifacts: Incomplete alkylation of cysteines and off-target alkylation of other amino acid residues by reagents like iodoacetamide.[3][4]
-
Oxidation: Cysteine thiols are susceptible to oxidation, which can occur both in vivo and artificially during sample preparation and analysis.
-
Beta-elimination: The loss of the thiol group from cysteine under alkaline and/or high-temperature conditions, leading to the formation of dehydroalanine.[5][6][7]
Question: Which alkylating agent is best for my experiments?
Answer:
The choice of alkylating agent depends on your specific experimental goals and the acceptable level of off-target modifications.
-
Iodoacetamide (IAM): The most commonly used alkylating agent, it is highly reactive and generally provides complete alkylation of cysteines. However, it is also prone to off-target reactions, particularly with methionine.[3][4]
-
Chloroacetamide (CAA): A less reactive alternative to IAM, which can result in fewer off-target modifications. However, it may require longer reaction times or higher concentrations to achieve complete cysteine alkylation.
-
Acrylamide: Another alternative that can reduce off-target reactions compared to iodoacetamide.[3]
-
N-ethylmaleimide (NEM): A good choice for preventing disulfide scrambling during digestion.
Question: How can I confirm the correct disulfide bond connectivity in my protein?
Answer:
Confirming the native disulfide bond pattern requires a non-reducing peptide mapping strategy. This involves digesting the intact, non-reduced protein and analyzing the resulting peptides by LC-MS/MS. The disulfide-linked peptides will have a characteristic mass, and their fragmentation spectra can be used to identify the connected cysteine residues. It is often helpful to compare the peptide map of the non-reduced sample to that of a reduced sample, where the disulfide-linked peptides will be absent and replaced by the individual cysteine-containing peptides.
Question: What is the best way to prepare a sample for non-reducing peptide mapping to minimize disulfide scrambling?
Answer:
The key to successful non-reducing peptide mapping is to minimize any conditions that could induce disulfide scrambling during sample preparation. The recommended approach is:
-
Work at Acidic pH: Maintain a low pH (e.g., pH 5-6.5) throughout the sample preparation process.[1][2]
-
Use an Acid-Stable Protease: Employ a protease that is active under acidic conditions.
-
Alkylate Free Thiols: If your protein has any free (unpaired) cysteine residues, it is crucial to alkylate them with a reagent like NEM before digestion to prevent them from initiating disulfide exchange.
Quantitative Data Summary
The following tables summarize quantitative data related to common artifacts and their prevention.
Table 1: Comparison of Off-Target Alkylation by Different Reagents
| Amino Acid Residue | Iodoacetamide (IAM) | Chloroacetamide (CAA) | Acrylamide (AA) |
| Methionine | High | Low | Low |
| Lysine | Moderate | Low | Low |
| Histidine | Moderate | Low | Low |
| N-terminus | Moderate | Low | Low |
This table provides a qualitative comparison based on published findings. The extent of off-target modifications can vary depending on specific experimental conditions.[3]
Table 2: Effect of pH and Temperature on Disulfide Scrambling
| Condition | Level of Disulfide Scrambling |
| Alkaline pH (e.g., pH 8.0) at 37°C | High |
| Neutral pH (e.g., pH 7.0) at 37°C | Moderate |
| Acidic pH (e.g., pH 5.3-6.0) at 37°C | Low to negligible |
| Elevated Temperature (e.g., > 50°C) | Increased at all pH values |
Data synthesized from multiple sources indicating general trends.[1][2]
Table 3: Influence of pH on the Rate of Beta-Elimination
| pH | Relative Rate of Beta-Elimination |
| 6.0 | Low |
| 8.0 | Moderate |
| 11.0 | High |
This table illustrates the strong dependence of the beta-elimination reaction rate on pH, with higher pH leading to a significantly faster reaction.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the mass spectrometry of cysteine-containing peptides.
Protocol 1: In-Solution Protein Digestion with Reduction and Alkylation
-
Denaturation and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 20 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add a freshly prepared solution of an alkylating agent, such as iodoacetamide (IAM), to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with a buffer compatible with the chosen protease (e.g., 50 mM ammonium bicarbonate for trypsin) to reduce the denaturant concentration (e.g., to < 1 M urea).
-
Add the protease (e.g., trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Quenching and Cleanup:
-
Stop the digestion by adding an acid, such as formic acid, to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip before LC-MS analysis.
-
Protocol 2: Non-Reducing Peptide Mapping to Minimize Disulfide Scrambling
-
Denaturation and Alkylation of Free Thiols (if present):
-
Dissolve the protein in a buffer at a slightly acidic pH (e.g., pH 6.5).
-
If the protein contains free cysteines, add N-ethylmaleimide (NEM) to alkylate these specific residues. Incubate at room temperature for 30 minutes.
-
-
Digestion at Acidic pH:
-
Use an acid-stable protease (e.g., pepsin or a commercially available low-pH digestion kit).
-
Follow the manufacturer's instructions for the specific enzyme regarding buffer conditions, temperature, and incubation time.
-
-
Quenching and Analysis:
-
Stop the digestion, typically by adjusting the pH or adding a protease inhibitor.
-
Analyze the resulting peptide mixture directly by LC-MS/MS.
-
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this technical support center.
Caption: Standard experimental workflow for the mass spectrometry analysis of cysteine-containing peptides.
Caption: The Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant response mediated by cysteine modifications on Keap1.
Caption: A simplified representation of the EGFR signaling pathway, highlighting the role of reactive oxygen species (ROS) in modulating the pathway through cysteine oxidation of protein tyrosine phosphatases (PTPs).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step away from the iodoacetamide [matrixscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The kinetics of β-elimination of cystine and the formation of lanthionine in gliadin - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the detectability of cysteine-containing peptides in MALDI-MS
Welcome to the technical support center for enhancing the detectability of cysteine-containing peptides in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols to improve your results.
Frequently Asked Questions (FAQs)
Q1: Why are cysteine-containing peptides often difficult to detect in MALDI-MS?
Cysteine residues present several challenges. Their thiol groups (-SH) are highly reactive and can readily oxidize to form disulfide bonds, either within the same peptide (intramolecular) or between two peptides (intermolecular). This creates a heterogeneous sample population, splitting the signal of a single peptide into multiple peaks corresponding to different oxidized and reduced forms, which complicates spectra and reduces the intensity of the desired ion. Furthermore, the inherent properties of some cysteine-containing peptides can lead to poor ionization efficiency.[1]
Q2: What is the primary strategy to improve the detection of these peptides?
The most effective strategy is chemical derivatization of the cysteine residues. This typically involves a two-step process:
-
Reduction: Any existing disulfide bonds are cleaved using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylation: The newly freed sulfhydryl groups are "capped" with an alkylating agent, such as Iodoacetamide (IA) or its analogs. This modification is irreversible and prevents the re-formation of disulfide bonds, resulting in a homogeneous peptide population and a stronger, more easily interpretable signal.
Q3: How does derivatization enhance the signal in MALDI-MS?
Derivatization enhances detectability in several ways:
-
Prevents Disulfide Bonds: It ensures that each cysteine-containing peptide exists as a single, modified species rather than multiple oxidized forms.
-
Increases Ionization Efficiency: Certain derivatizing agents, known as "ionization tags," are specifically designed to improve the ionization of the peptide, leading to a significant increase in signal intensity.[2]
-
Provides a Unique Signature: Some reagents cause the derivatized peptide to produce a characteristic fragmentation pattern during MALDI-MS analysis, which allows for easy recognition among a complex mixture of other peptides.[3]
Troubleshooting Guide
Problem: I am seeing very low or no signal for my known cysteine-containing peptide.
-
Possible Cause 1: Incomplete Reduction and Alkylation. If disulfide bonds are not fully reduced or if the subsequent alkylation is incomplete, your peptide of interest will exist in multiple forms, diluting the signal for any single species.
-
Solution: Ensure you are using a sufficient molar excess of your reducing agent (e.g., DTT) and that the incubation time and temperature are adequate. Similarly, use a fresh solution of your alkylating agent (e.g., Iodoacetamide) at the correct concentration. Perform the alkylation step in the dark, as many alkylating agents are light-sensitive.
-
-
Possible Cause 2: Poor Ionization. The peptide itself may not ionize well under standard MALDI conditions.
-
Solution: Use a derivatization agent specifically designed to enhance ionization. For instance, modifying peptides with Iodoacetanilide (IAA) has been shown to increase peak intensities by 4.5 to 6-fold compared to standard Iodoacetamide (IA).[2]
-
-
Possible Cause 3: Ion Suppression. In complex samples like protein digests, other peptides or contaminants can ionize more readily and suppress the signal from your peptide of interest.[1]
-
Solution: Proper sample cleanup using C18 desalting tips is crucial to remove salts and other interfering substances. Additionally, choosing a matrix additive like ammonium monobasic phosphate can help reduce matrix-related adducts and enhance the peptide signal, especially for low-concentration samples.[4]
-
Problem: My mass spectrum is very complex, showing multiple peaks for what should be a single peptide.
-
Possible Cause: Uncontrolled Disulfide Bond Formation. This is the classic sign of cysteine reactivity. Without proper reduction and alkylation, peptides will form various disulfide-linked dimers and multimers, leading to a forest of peaks.
-
Solution: Implement a robust reduction and alkylation protocol before analysis. This is the most critical step to ensure sample homogeneity. The goal is to have a single peak representing the alkylated form of your peptide.
-
Problem: I can't distinguish my cysteine-containing peptide from other peptides in a complex protein digest.
-
Possible Cause: Lack of a Distinguishing Feature. In a typical digest, your peptide of interest may have a mass that is close to other unrelated peptides, making unambiguous identification difficult.
-
Solution: Use a derivatization reagent that provides a unique signature. Derivatization with 4-dimethylaminophenylazophenyl-4′-maleimide (DABMI), when used with an α-cyano-4-hydroxycinnamic acid (CHCA) matrix, causes the peptide to undergo prompt fragmentation, producing a characteristic pattern in the mass spectrum that makes it easy to spot.[3] Another approach is to use a reagent that induces a large and specific mass shift, such as p-hydroxy-mercuribenzoate (pHMB), which adds 321 Da for each cysteine.[5]
-
Quantitative Data Summary
Chemical derivatization can significantly impact both the observed mass and the signal intensity of cysteine-containing peptides.
Table 1: Comparison of Cysteine Derivatization Reagents
| Reagent | Common Abbreviation | Mass Shift (Monoisotopic, Da) | Key Benefit | Citation |
| Iodoacetamide | IA | +57.02 | Standard, widely used alkylating agent. | [2] |
| Iodoacetanilide | IAA | +133.05 | Significant signal enhancement (4.5-6x vs. IA). | [2] |
| N-ethylmaleimide | NEM | +125.05 | Thiol-reactive modifier. | [2] |
| p-hydroxy-mercuribenzoate | pHMB | +321.91 | Large mass shift for improved mass resolution. | [5] |
| 4-dimethylaminophenylazophenyl-4′-maleimide | DABMI | +348.13 | Induces characteristic fragmentation for easy identification. | [3] |
Experimental Protocols & Workflows
The following diagrams and protocols outline effective methods for preparing cysteine-containing peptides for MALDI-MS analysis.
Logical Workflow for Cysteine Peptide Derivatization
This diagram illustrates why derivatization is a critical step for achieving a homogeneous sample suitable for mass spectrometry analysis.
Caption: Logical flow showing how derivatization converts heterogeneous disulfide-bonded peptides into a single, analyzable species.
General Experimental Workflow for Sample Preparation
This workflow details the key steps from initial protein sample to final MALDI-MS analysis.
Caption: Standard workflow for preparing protein digests for MALDI-MS, highlighting the crucial cysteine modification steps.
Protocol 1: Signal Enhancement using Iodoacetanilide (IAA)
This protocol is adapted for researchers looking to maximize the signal intensity of their cysteine-containing peptides.[2]
Materials:
-
Dithiothreitol (DTT) solution (e.g., 500 mM in 50 mM ammonium bicarbonate)
-
Iodoacetanilide (IAA) solution (e.g., 1 M in acetonitrile or ethanol)
-
Ammonium Bicarbonate buffer (50 mM, pH ~8)
-
Trypsin (mass spectrometry grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
C18 desalting tips
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)
Procedure:
-
Protein Solubilization: Dissolve your protein sample (typically 10-100 µg) in 50 mM ammonium bicarbonate buffer. If needed, add a denaturant like urea to a final concentration of 6-8 M.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate the sample at 56°C for 30-60 minutes to reduce all disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add the IAA solution to a final concentration of 25-30 mM. Incubate in the dark at room temperature for 30 minutes. The use of IAA has been shown to enhance peptide peak intensities significantly.[2]
-
Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to below 1 M. Add trypsin at a ratio of 1:50 or 1:100 (trypsin:protein, w/w) and incubate overnight at 37°C.
-
Quenching and Desalting: Stop the digestion by acidifying the sample with formic acid or TFA to a pH of 2-3. Desalt the resulting peptide mixture using a C18 tip according to the manufacturer's instructions.
-
MALDI Analysis: Elute the peptides from the C18 tip and mix the eluate with your chosen MALDI matrix. Spot onto the MALDI target plate, allow it to dry, and acquire the mass spectrum.
Protocol 2: Identification using DABMI Derivatization
This protocol is designed for selectively identifying cysteine-containing peptides within a complex mixture through a unique fragmentation signature.[3]
Materials:
-
All materials from Protocol 1 (substituting IAA with DABMI).
-
4-dimethylaminophenylazophenyl-4′-maleimide (DABMI) solution (e.g., 10 mM in a suitable organic solvent like DMSO or DMF).
-
α-cyano-4-hydroxycinnamic acid (CHCA) matrix is required for analysis.[3]
Procedure:
-
Reduction: Follow steps 1 and 2 from Protocol 1 to fully reduce the protein sample.
-
Buffer Exchange (Optional but Recommended): Remove excess DTT using a desalting column or buffer exchange device, as it can react with the maleimide group of DABMI.
-
Alkylation with DABMI: Adjust the pH of the protein solution to 6.5-7.5. Add the DABMI solution to a 5- to 10-fold molar excess over the total thiol content. Incubate at room temperature for 1-2 hours in the dark.
-
Quench Excess Reagent: Add a small amount of a thiol-containing compound like DTT or β-mercaptoethanol to react with any remaining DABMI.
-
Digestion and Cleanup: Proceed with enzymatic digestion and C18 desalting as described in steps 4 and 5 of Protocol 1.
-
MALDI Analysis: Mix the sample with CHCA matrix . Analysis with this specific matrix is critical, as it facilitates the prompt in-source fragmentation of the DABMI tag, producing a characteristic pattern of ions that flags the peptide as cysteine-containing.[3] The spectrum will show the main peptide ion (MH+) along with signature fragment ions (e.g., [MH - 132]+).[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide peak intensities enhanced by cysteine modifiers and MALDI TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of cysteine and cystine in peptides and proteins following organomercurial derivatization and analysis by matrix-assisted laser desorption ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cysteinamide and Other Thiol Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
Thiol compounds, characterized by the presence of a sulfhydryl (-SH) group, are pivotal in a vast array of biological processes and research applications. Their unique chemical properties, including high nucleophilicity, antioxidant capacity, and ability to chelate heavy metals, make them indispensable tools in cellular biology, pharmacology, and drug development.[1][2][3][4] Among these, L-Cysteinamide, the amide derivative of the amino acid L-cysteine, has emerged as a compound with distinct and advantageous properties compared to other well-known thiols such as L-cysteine, N-acetyl L-cysteine (NAC), and glutathione (GSH).[5][6]
This guide provides an objective comparison of Cysteinamide with other thiol compounds, supported by experimental data, to assist researchers in selecting the appropriate agent for their specific applications.
Structural Overview of Key Thiol Compounds
The fundamental difference in the structure of these compounds lies in the modification of the cysteine backbone. These seemingly minor alterations significantly impact their chemical properties, including reactivity and hydrophobicity.[6]
Caption: Chemical structures of L-Cysteine and its derivatives.
Comparative Performance Data
The following tables summarize quantitative data from comparative studies, highlighting the differential effects of this compound and other thiol compounds in various assays.
Table 1: Copper Chelation Activity
This table compares the ability of various amino acids and their amide derivatives to chelate copper ions. The data is presented as the percentage of copper chelated under the specified experimental conditions.
| Compound | Concentration (mM) | Copper Chelation (%) |
| L-Cysteinamide | 1.0 | ~95% |
| L-Cysteine | 1.0 | ~98% |
| Histidinamide | 1.0 | ~75% |
| Histidine | 1.0 | ~80% |
| Glutamic Acid | 1.0 | ~60% |
| Aspartic Acid | 1.0 | ~50% |
Data adapted from a study on the copper chelation activities of amino acids and their amides.[7][8][9]
Table 2: Effects on Melanin Content and Cell Viability in MNT-1 Melanoma Cells
This table showcases the potent and safe anti-melanogenic effect of L-Cysteinamide compared to other thiols and standard inhibitors.
| Compound | Concentration (µM) | Melanin Content (% of Control) | Cell Viability (% of Control) |
| L-Cysteinamide | 500 | ~40% | ~100% |
| L-Cysteine | 500 | ~75% | ~100% |
| N-Acetyl L-Cysteine | 500 | ~80% | ~100% |
| Glutathione | 500 | ~85% | ~100% |
| Kojic Acid | 500 | ~60% | ~100% |
| β-Arbutin | 500 | ~45% | ~80% |
Data sourced from a study identifying L-Cysteinamide as a potent inhibitor of eumelanin synthesis.[5][10]
Table 3: Inhibition of Tyrosinase-Mediated Dopachrome Formation In Vitro
This table compares the direct inhibitory effect of various compounds on tyrosinase, a key enzyme in melanin synthesis.
| Compound | Concentration (µM) | Inhibition of Dopachrome Formation (%) |
| L-Cysteinamide | 1000 | ~90% |
| L-Cysteine | 1000 | ~70% |
| N-Acetyl L-Cysteine | 1000 | ~20% |
| Glutathione | 1000 | ~30% |
| Kojic Acid | 100 | ~85% |
Data adapted from in vitro experiments on tyrosinase activity.[5][10]
Key Research Applications and Experimental Protocols
Antioxidant and Cytoprotective Effects
Thiol compounds are well-known for their ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress.[2][3] However, studies have revealed nuanced differences in their efficacy. For instance, in a model of copper ion-induced oxidative stress in HaCaT keratinocytes, while both L-Cysteine and L-Cysteinamide demonstrated potent copper-chelating abilities, only histidine and histidinamide showed significant cytoprotective effects.[7][8] Cysteine and this compound, despite their chelation activity, did not prevent cell death, suggesting that chelation alone is not sufficient for cytoprotection in this context and that other properties of the molecule are at play.[7][8]
-
Cell Culture: Plate HaCaT keratinocytes in a 96-well plate and culture for 24 hours.
-
Treatment: Pre-treat cells with the desired thiol compound (e.g., L-Cysteinamide, L-Cysteine) at various concentrations for 1 hour.
-
Induction of Oxidative Stress: Expose the cells to a stressor, such as CuSO4 (e.g., 1.0 mM), for a specified duration.
-
Staining: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Quantification: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively. The fluorescence intensity is directly proportional to the level of intracellular ROS.
Caption: Workflow for measuring intracellular reactive oxygen species (ROS).
Inhibition of Melanogenesis
L-Cysteinamide has been identified as a uniquely potent inhibitor of eumelanin (black-brown pigment) synthesis, demonstrating superior efficacy and safety compared to other thiol compounds and even established depigmenting agents like kojic acid and β-arbutin.[5][10]
The proposed mechanism for L-Cysteinamide's action is twofold:
-
Direct Inhibition of Tyrosinase: It inhibits the activity of tyrosinase, the rate-limiting enzyme in melanin production, thereby reducing the synthesis of dopaquinone from L-DOPA.[10]
-
Dopaquinone Diversion: It reacts with the dopaquinone that is formed, diverting it away from the eumelanin synthesis pathway and towards the formation of DOPA-cysteinamide conjugates. This leads to an increase in the production of pheomelanin (red-yellow pigment) relative to eumelanin.[10]
This dual mechanism makes L-Cysteinamide a highly effective agent for controlling hyperpigmentation.[5][10]
Caption: Dual mechanism of L-Cysteinamide in eumelanin synthesis inhibition.
-
Cell Seeding: Seed MNT-1 human melanoma cells in a 6-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of L-Cysteinamide or other test compounds for 72 hours.
-
Cell Lysis: Wash the cells with PBS, detach them, and count the number of cells. Pellet the cells by centrifugation.
-
Melanin Solubilization: Lyse the cell pellet by incubating with 1 N NaOH at 60°C for 1 hour.
-
Quantification: Measure the absorbance of the lysate at 475 nm using a microplate reader. The absorbance is proportional to the melanin content.
-
Normalization: Normalize the melanin content to the cell number to account for any effects on cell proliferation.
Conclusion
The comparative analysis reveals that while sharing the characteristic thiol group, this compound possesses a unique and often advantageous profile compared to other thiol compounds like cysteine, NAC, and glutathione.
-
Superior Anti-Melanogenic Agent: L-Cysteinamide demonstrates exceptional potency and safety in reducing eumelanin synthesis, outperforming other thiols and standard agents.[5][10] Its dual mechanism of tyrosinase inhibition and dopaquinone diversion makes it a promising candidate for research in skin pigmentation disorders.[10]
-
Potent Metal Chelator: Like cysteine, this compound is a highly effective copper chelator.[7][8] However, its role in mitigating metal-induced cytotoxicity may be context-dependent and warrants further investigation.
-
Distinct Cytoprotective Profile: The finding that L-Cysteinamide does not protect against copper-induced cell death, despite its strong chelating activity, highlights that its biological effects are not solely dictated by its thiol group's reactivity towards metals.[7][8] This suggests a more complex interaction with cellular pathways that differs from other cytoprotective amino acids.
References
- 1. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol Compounds and Inflammation [imrpress.com]
- 4. What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry - MetwareBio [metwarebio.com]
- 5. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthe… [ouci.dntb.gov.ua]
- 6. This compound | 74401-72-2 | Benchchem [benchchem.com]
- 7. Differential Effects of Histidine and Histidinamide versus Cysteine and this compound on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes [mdpi.com]
- 8. Differential Effects of Histidine and Histidinamide versus Cysteine and this compound on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
L-Cysteinamide Outperforms N-acetyl L-cysteine in Reducing Melanin Content Without Compromising Cell Viability
A comparative analysis of L-cysteinamide and N-acetyl L-cysteine (NAC) reveals L-cysteinamide as a more potent inhibitor of melanogenesis in melanoma cells and normal human epidermal melanocytes, without inducing cytotoxicity. In direct comparisons, L-cysteinamide demonstrated a significant reduction in melanin content, a feat not achieved by N-acetyl L-cysteine at similar concentrations.
This guide provides an objective comparison of the experimental data on the effects of L-cysteinamide and N-acetyl L-cysteine on melanin content and cell viability, offering valuable insights for researchers and professionals in drug development.
Quantitative Comparison of Efficacy and Safety
Experimental data from studies on darkly pigmented human melanoma MNT-1 cells and normal human epidermal melanocytes (HEMs) highlight the differential effects of L-cysteinamide and N-acetyl L-cysteine.
Effects on Melanin Content
L-cysteinamide has been shown to dose-dependently reduce the melanin content in MNT-1 cells.[1] In contrast, N-acetyl L-cysteine, at the same concentrations, did not exhibit significant anti-melanogenic effects.[1] One study found that at a concentration of 1.0 mM, L-cysteinamide significantly reduced melanin content, while N-acetyl L-cysteine had a negligible effect.[1][2] Furthermore, L-cysteinamide was observed to decrease eumelanin and total melanin content while increasing pheomelanin content in MNT-1 cells.[1][3][4][5]
| Compound | Concentration (mM) | Cell Type | Melanin Content (% of Control) |
| L-cysteinamide | 0.2 | MNT-1 | ~80% |
| 0.5 | MNT-1 | ~60% | |
| 1.0 | MNT-1 | ~40% | |
| N-acetyl L-cysteine | 0.2 | MNT-1 | No significant change |
| 0.5 | MNT-1 | No significant change | |
| 1.0 | MNT-1 | No significant change |
Table 1: Comparison of the effect of L-cysteinamide and N-acetyl L-cysteine on melanin content in MNT-1 melanoma cells after 72 hours of treatment. Data is approximated from graphical representations in the cited literature.
Effects on Cell Viability
A crucial aspect of any potential therapeutic agent is its safety profile. Experimental evidence consistently demonstrates that L-cysteinamide's potent anti-melanogenic activity does not come at the cost of cell viability.[1][3][4][5] Studies have shown that L-cysteinamide, at concentrations effective for melanin reduction, does not cause a significant loss of cell viability in MNT-1 cells or normal HEMs.[1][4] In some instances, it was even observed to slightly increase cell viability at a 1 mM concentration in HEMs.[4] N-acetyl L-cysteine also showed no cytotoxic effects at the tested concentrations.[1]
| Compound | Concentration (mM) | Cell Type | Cell Viability (% of Control) |
| L-cysteinamide | 0.2 - 1.0 | MNT-1 | No significant change |
| 1.0 | HEMs | Slightly increased | |
| N-acetyl L-cysteine | 0.2 - 1.0 | MNT-1 | No significant change |
Table 2: Comparison of the effect of L-cysteinamide and N-acetyl L-cysteine on the viability of MNT-1 melanoma cells and normal human epidermal melanocytes (HEMs) after 72 hours of treatment.
Delving into the Mechanisms: A Tale of Two Thiols
The distinct effects of L-cysteinamide and N-acetyl L-cysteine on melanogenesis can be attributed to their different mechanisms of action.
L-cysteinamide appears to inhibit eumelanin synthesis through a dual mechanism. It directly inhibits the activity of tyrosinase, a key enzyme in melanin production, and also diverts the melanin precursor, dopaquinone, towards the synthesis of the lighter-colored pheomelanin.[3][5] Importantly, L-cysteinamide achieves this without altering the mRNA and protein levels of tyrosinase and other related proteins.[2][3]
N-acetyl L-cysteine, on the other hand, is a well-known antioxidant and a precursor of L-cysteine, which is required for the synthesis of glutathione.[6] Its primary role in cellular processes is to mitigate oxidative stress.[7][8] While some studies suggest that by increasing glutathione levels, NAC could shift melanogenesis towards pheomelanin production, the direct experimental comparisons show it to be less effective than L-cysteinamide in reducing overall melanin content at the tested concentrations.[1][6]
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited studies to assess melanin content and cell viability.
Cell Culture
Human melanoma MNT-1 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 10% AIM-V medium, and antibiotics. Normal human epidermal melanocytes (HEMs) were cultured in Medium 254 supplemented with Human Melanocyte Growth Supplement-2 (HMGS-2). Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
Melanin Content Assay
Cells were seeded in culture plates and treated with varying concentrations of L-cysteinamide or N-acetyl L-cysteine for 72 hours. After treatment, the cells were washed with phosphate-buffered saline (PBS) and lysed with a sodium hydroxide solution. The melanin content was quantified by measuring the absorbance of the cell lysates at 475 nm using a spectrophotometer. The results were normalized to the protein content of the cells and expressed as a percentage of the untreated control. For visualization, Fontana-Masson staining was performed on treated cells, which stains melanin dark brown to black.
Cell Viability Assay
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a similar colorimetric method. Cells were seeded in 96-well plates and treated with the compounds for 72 hours. After the incubation period, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the untreated control.
References
- 1. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Basis and Clinical Evidence for Skin Lightening Effects of Thiol Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. N-acetylcysteine in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. N-acetylcysteine protects melanocytes against oxidative stress/damage and delays onset of UV-induced melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine protects melanocytes against oxidative stress/damage and delays onset of ultraviolet-induced melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Properties of N-acetylcysteine (NAC) and N-acetylcysteine Amide (NACA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of N-acetylcysteine (NAC), a widely used antioxidant and mucolytic agent, and its amide derivative, N-acetylcysteine amide (NACA). NACA was developed to improve upon the pharmacokinetic limitations of NAC, primarily its low bioavailability.[1][2][3] This comparison is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to NAC and NACA
N-acetylcysteine (NAC) is a precursor to the amino acid L-cysteine, which is essential for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[4][5][6] Its clinical use is well-established, particularly as an antidote for acetaminophen overdose and as a mucolytic agent.[5][7] However, NAC's therapeutic potential is often limited by its poor bioavailability.[1][3]
N-acetylcysteine amide (NACA), or AD4, is a structural analog of NAC where the carboxyl group is replaced by an amide group.[8] This modification neutralizes the negative charge at physiological pH, increasing its lipophilicity and membrane permeability.[2][9] Consequently, NACA exhibits higher bioavailability and a greater ability to cross cellular membranes, including the blood-brain barrier, making it a promising alternative to NAC.[2][10]
Mechanisms of Antioxidant Action
Both NAC and NACA exert their antioxidant effects through direct and indirect mechanisms.
-
Direct Scavenging: Both molecules possess a free thiol (-SH) group that can directly interact with and neutralize reactive oxygen species (ROS), such as hydrogen peroxide and free radicals.[4][11]
-
Indirect Action via Glutathione (GSH) Synthesis: The primary antioxidant mechanism for NAC involves its intracellular deacetylation to L-cysteine.[4] Cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a critical component of the cellular antioxidant defense system.[4][6][11] By replenishing intracellular cysteine pools, NAC boosts GSH levels, thereby enhancing the cell's capacity to combat oxidative stress.[4][12]
-
NACA's Enhanced Mechanisms: NACA not only serves as a precursor to cysteine for GSH synthesis but also demonstrates a superior ability to replenish GSH. It can readily cross cell membranes and participate in a thiol-disulfide exchange with oxidized glutathione (GSSG) to regenerate reduced GSH directly.[2][13] Furthermore, NACA has been shown to activate the Nrf2-antioxidant response element (ARE) signaling pathway, which upregulates the expression of several antioxidant enzymes, providing further neuroprotection.[1][14][15]
Quantitative Comparison of Antioxidant Properties
The following table summarizes experimental data comparing the in vitro antioxidant capacities of NAC and NACA.
| Antioxidant Assay | Finding | Reference |
| DPPH Radical Scavenging | NACA showed significantly higher scavenging ability than NAC at all tested concentrations. | [16][17] |
| Hydrogen Peroxide (H₂O₂) Scavenging | NACA had greater scavenging capacity at the highest concentration, while NAC was more effective at lower concentrations. | [16][17] |
| Reducing Power | NACA demonstrated superior reducing power compared to NAC across all concentrations. | [16][17][18] |
| β-Carotene Bleaching Inhibition | NAC showed a slightly higher ability (60%) to prevent β-carotene bleaching compared to NACA (55%). | [16][17] |
| Metal Chelating Activity | NACA exhibited significant metal-chelating capacity, which was superior to that of NAC. | [10][16][17] |
| GSH Replenishment | In oxidatively stressed red blood cells, NACA restored 91% of endogenous GSH, whereas NAC restored only 15%. | [19] |
| Lipid Peroxidation (MDA levels) | Both NAC and NACA effectively decreased malondialdehyde (MDA) levels in lead-exposed mice, with NACA showing better efficacy. | [10] |
| Protection Against Oxidative Damage | NACA was five times more effective than NAC in reducing oxidative activity in human red blood cells. | [19] |
Key Signaling Pathway: NACA and Nrf2-ARE Activation
NACA has been shown to provide neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)–antioxidant response element (ARE) signaling pathway.[1][15] This pathway is a primary cellular defense mechanism against oxidative stress.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[16]
-
Reagents: DPPH solution in methanol, NAC/NACA solutions at various concentrations, methanol (as control).
-
Procedure:
-
A specific volume of DPPH solution is added to test tubes containing different concentrations of NAC or NACA.
-
The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
The absorbance of the resulting solution is measured at 517 nm.
-
The scavenging activity is calculated as a percentage of DPPH discoloration using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.
-
Hydrogen Peroxide (H₂O₂) Scavenging Assay
This assay determines the capacity of the test compounds to scavenge hydrogen peroxide.
-
Reagents: Hydrogen peroxide solution (40 mM) in phosphate buffer (pH 7.4), NAC/NACA solutions.
-
Procedure:
-
A solution of H₂O₂ is prepared in phosphate buffer.
-
Different concentrations of NAC or NACA are added to the H₂O₂ solution.
-
Absorbance of the H₂O₂ at 230 nm is determined after 10 minutes against a blank solution containing the phosphate buffer without H₂O₂.
-
The percentage of H₂O₂ scavenged is calculated.
-
Reducing Power Assay
This method is based on the principle that substances with reduction potential react with potassium ferricyanide (Fe³⁺) to form potassium ferrocyanide (Fe²⁺), which then reacts with ferric chloride to form a ferric-ferrous complex with an intense blue color.
-
Reagents: Phosphate buffer (0.2 M, pH 6.6), potassium ferricyanide (1%), trichloroacetic acid (10%), ferric chloride (0.1%).
-
Procedure:
-
NAC/NACA solutions are mixed with phosphate buffer and potassium ferricyanide.
-
The mixture is incubated at 50°C for 20 minutes.
-
Trichloroacetic acid is added to stop the reaction, and the mixture is centrifuged.
-
The upper layer of the solution is mixed with distilled water and ferric chloride.
-
The absorbance is measured at 700 nm. Higher absorbance indicates greater reducing power.
-
Glutathione (GSH) Level Measurement
Intracellular GSH levels are often measured to assess the indirect antioxidant effect of NAC and NACA.
-
Reagents: Cell lysis buffer, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Procedure:
-
Cells (e.g., erythrocytes, hepatocytes) are treated with an oxidant to induce stress, followed by treatment with NAC or NACA.[10]
-
Cells are harvested and lysed.
-
The cell lysate is mixed with DTNB, which reacts with the sulfhydryl group of GSH to form a yellow-colored compound.
-
The absorbance is measured at 412 nm.
-
GSH concentration is determined from a standard curve prepared with known concentrations of GSH.[10]
-
Conclusion
The available experimental data consistently demonstrate that N-acetylcysteine amide (NACA) possesses enhanced antioxidant properties compared to its parent compound, N-acetylcysteine (NAC).[16][17] NACA's superiority is evident in its greater free radical scavenging ability, reducing power, and, most significantly, its capacity to replenish intracellular glutathione.[10][16][19] This enhanced efficacy is attributed to its improved lipophilicity and membrane permeability, allowing for better cellular uptake and bioavailability.[2][9] These characteristics, combined with its ability to activate the Nrf2-ARE pathway, position NACA as a highly promising therapeutic agent for conditions associated with oxidative stress, particularly neurodegenerative diseases where crossing the blood-brain barrier is critical.[1][14][20] Further research and clinical trials are warranted to fully explore the therapeutic potential of NACA.
References
- 1. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. mims.com [mims.com]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. N-Acetyl Cysteine (NAC): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. Effects of N-Acetylcysteine and N-Acetylcysteine Amide on Erythrocyte Deformability and Oxidative Stress in a Rat Model of Lower Extremity Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylthis compound - Wikipedia [en.wikipedia.org]
- 10. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of N-acetylcysteine amide against oxidati...: Ingenta Connect [ingentaconnect.com]
- 15. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Systematic Review of Human and Animal Studies Examining the Efficacy and Safety of N-Acetylcysteine (NAC) and N-Acetylcysteine Amide (NACA) in Traumatic Brain Injury: Impact on Neurofunctional Outcome and Biomarkers of Oxidative Stress and Inflammation [frontiersin.org]
- 20. N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Cysteinamide, Kojic Acid, and β-Arbutin as Depigmenting Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of L-cysteinamide, kojic acid, and β-arbutin as depigmenting agents. This analysis is supported by experimental data on their mechanisms of action, tyrosinase inhibition, and effects on melanin synthesis.
Hyperpigmentation disorders, characterized by the overproduction of melanin, are a common dermatological concern. The development of effective and safe depigmenting agents is a key area of research in cosmetology and medicine. This guide focuses on a comparative evaluation of three such agents: L-cysteinamide, a thiol compound, and the well-established inhibitors, kojic acid and β-arbutin.
Mechanism of Action and Efficacy
The primary target for many depigmenting agents is tyrosinase, the key enzyme in the melanogenesis pathway. L-cysteinamide, kojic acid, and β-arbutin each interact with this pathway through distinct mechanisms.
L-Cysteinamide exhibits a dual mechanism of action. It directly inhibits tyrosinase activity by chelating the copper ions in the enzyme's active site.[1][2] Additionally, it diverts the metabolic pathway towards the production of pheomelanin (a lighter-colored melanin) by conjugating with dopaquinone, a precursor to eumelanin (the darker-colored melanin).[1][2][3][4] Studies have shown that L-cysteinamide effectively reduces melanin content in cell cultures without significant cytotoxicity.[4][5] Its inhibitory effect on tyrosinase-mediated dopachrome formation has been reported to be superior to that of kojic acid and β-arbutin.[1][3]
Kojic acid , a fungal metabolite, is a well-known tyrosinase inhibitor that also acts by chelating copper ions at the active site of the enzyme.[6][7][8] This inhibition prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby blocking melanin synthesis.[8] While effective, kojic acid has been associated with potential side effects such as contact dermatitis and increased UV sensitivity.[6][7]
β-Arbutin , a hydroquinone glucoside, functions as a competitive inhibitor of tyrosinase.[9] It competes with the natural substrates, L-tyrosine and L-DOPA, for binding to the enzyme's active site, thereby reducing melanin production.[9] Importantly, β-arbutin is considered a pro-drug of hydroquinone, and its depigmenting effect is attributed to the slow release of hydroquinone. However, unlike hydroquinone, it is reported to have a better safety profile.
Quantitative Comparison of Efficacy
The following table summarizes the available quantitative data on the inhibitory effects of L-cysteinamide, kojic acid, and β-arbutin on tyrosinase activity and melanin production.
| Agent | Assay | Cell Line | IC50 / Effect | Reference |
| L-Cysteinamide | Tyrosinase Inhibition | Mushroom Tyrosinase | Stronger inhibition than kojic acid & β-arbutin | [3] |
| Melanin Content | MNT-1 cells | Effective reduction without cytotoxicity | [4][5] | |
| Kojic Acid | Tyrosinase Inhibition | Mushroom Tyrosinase | IC50: 0.37 mg/ml | [10] |
| Tyrosinase Inhibition | B16-4A5 cells | Stronger inhibition than α- and β-arbutin | [11] | |
| Melanin Content | B16-4A5 cells | Weaker inhibition than β-arbutin | [11] | |
| Melanin Content | HMV-II cells | Stronger inhibition than α- and β-arbutin | [11] | |
| β-Arbutin | Tyrosinase Inhibition | Mushroom Tyrosinase | IC50: 6.52 mg/ml | [10] |
| Melanin Content | B16-4A5 cells | Stronger inhibition than α-arbutin and kojic acid | [11] | |
| Melanin Content | HMV-II cells | Weaker inhibition than kojic acid | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, often using L-DOPA as a substrate.
Principle: Tyrosinase oxidizes L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation.
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, L-DOPA solution, and the test compound at various concentrations.
-
Initiate the reaction by adding a solution of mushroom tyrosinase.
-
Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Melanin Content Assay in B16F10 Cells
This assay quantifies the amount of melanin produced by melanoma cells (e.g., B16F10) after treatment with a test compound.[12][13][14]
Principle: Melanin pigment is extracted from the cells and its quantity is determined by measuring its absorbance at a specific wavelength (typically around 405-475 nm).
Procedure:
-
Seed B16F10 melanoma cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).[12][14]
-
Lyse the cells using a solution of NaOH (e.g., 1N or 2N) and heat to dissolve the melanin.[13][15]
-
Centrifuge the lysate to pellet cellular debris.
-
Measure the absorbance of the supernatant at 405 nm or 475 nm using a microplate reader.[12][13]
-
Normalize the melanin content to the total protein content of the cells to account for differences in cell number.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed reduction in melanin is not due to cytotoxicity of the test compound.[16][17][18][19][20]
Principle: Metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[16][17][18][19]
Procedure:
-
Seed cells in a 96-well plate and treat them with the test compound as in the melanin content assay.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[16]
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent such as DMSO.[16]
-
Measure the absorbance of the solution at a wavelength between 500 and 600 nm.
-
Express cell viability as a percentage relative to untreated control cells.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the melanogenesis signaling pathway and the experimental workflows.
Caption: Simplified Melanogenesis Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Evaluating Depigmenting Agents.
Conclusion
L-cysteinamide emerges as a promising depigmenting agent with a multifaceted mechanism that includes both direct tyrosinase inhibition and modulation of the melanin synthesis pathway towards lighter pheomelanin production. Comparative data suggests its potential for high efficacy, possibly exceeding that of established agents like kojic acid and β-arbutin in certain aspects. However, further comprehensive clinical studies are warranted to fully establish its efficacy and safety profile in human subjects for the treatment of hyperpigmentation disorders. This guide provides a foundational comparison to aid researchers in the ongoing development of novel and effective depigmenting therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Basis and Clinical Evidence for Skin Lightening Effects of Thiol Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Arbutin: mechanism of its depigmenting action in human melanocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Volume 49 No 6 page 16 [library.scconline.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. 4.3. Melanin Content and Tyrosinase Activity Assay in B16F10 Cells [bio-protocol.org]
- 13. 2.4. Melanin Content Analysis [bio-protocol.org]
- 14. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
L-Cysteinamide: A Comparative Analysis of its Dual-Action Mechanism in Eumelanin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-cysteinamide's performance against other well-known eumelanin synthesis inhibitors, supported by experimental data. We will delve into its unique dual mechanism of action, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying biochemical pathways and experimental workflows.
Dual Mechanism of L-Cysteinamide in Eumelanin Inhibition
L-cysteinamide has been identified as a potent inhibitor of eumelanin synthesis, acting through a dual mechanism.[1][2][3][4] Unlike many conventional skin lightening agents, it not only directly inhibits the key enzyme in melanogenesis, tyrosinase, but also diverts a crucial intermediate, dopaquinone, away from the eumelanin production pathway.[1][2][3][4]
The primary mechanism involves the inhibition of tyrosinase-catalyzed dopaquinone synthesis.[1][2][3] At higher concentrations, L-cysteinamide can almost completely block tyrosinase activity, thereby halting the production of both eumelanin and pheomelanin.[1] The secondary mechanism involves the chemical conjugation of L-cysteinamide with dopaquinone to form DOPA-cysteinamide conjugates.[1][2][3] This action effectively reduces the formation of dopachrome, a key precursor for eumelanin.[1] This dual action makes L-cysteinamide a highly effective agent in controlling hyperpigmentation.
An important characteristic of L-cysteinamide is its ability to inhibit melanin synthesis without affecting the mRNA and protein expression levels of tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT).[1][3][4][5] This suggests that its primary mode of action is through direct enzymatic inhibition and substrate diversion rather than genetic regulation.[5]
Comparative Performance Data
The efficacy of L-cysteinamide has been benchmarked against other known antimelanogenic agents, such as kojic acid, β-arbutin, and other thiol compounds. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Inhibition of Tyrosinase-Mediated Dopachrome Formation
| Compound | Concentration (mM) | Inhibition of Dopachrome Formation (%) |
| L-Cysteinamide | 0.2 | Most Potent |
| Glutathione | 0.2 | Less Potent than L-Cysteinamide |
| L-Cysteine | 0.2 | Less Potent than L-Cysteinamide |
| N-acetyl L-cysteine | 0.2 | Less Potent than L-Cysteinamide |
| Kojic Acid | 0.2 | Less Potent than L-Cysteinamide |
| β-Arbutin | 0.2 | Less Potent than L-Cysteinamide |
Data adapted from studies on mushroom tyrosinase activity. "Most Potent" indicates the highest observed inhibition in the comparative set.[1]
Table 2: Effect on Melanin Content and Cell Viability in MNT-1 Melanoma Cells
| Compound | Concentration (mM) | Melanin Content (% of Control) | Cell Viability (% of Control) |
| L-Cysteinamide | 1 | More Effective than Kojic Acid | No significant cytotoxicity |
| Kojic Acid | 1 | Less Effective than L-Cysteinamide | - |
| β-Arbutin | 1 | As Effective as L-Cysteinamide | Decreased cell viability |
| L-Cysteine | 1 | Less Effective than L-Cysteinamide | - |
| N-acetyl L-cysteine | 1 | Less Effective than L-Cysteinamide | - |
| Glutathione | 1 | Less Effective than L-Cysteinamide | - |
| Cysteine Ethyl Ester | 1 | - | Cytotoxic |
| Cysteamine | 1 | - | Cytotoxic |
Data derived from studies on MNT-1 human melanoma cells.[1][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of L-cysteinamide's efficacy.
Tyrosinase Activity Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, often using mushroom tyrosinase as a model.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer Saline (PBS)
-
Test compounds (L-cysteinamide, kojic acid, etc.)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compounds in an appropriate solvent (e.g., PBS).
-
In a 96-well plate, add the following to each well:
-
80 µL of 0.1 M PBS
-
40 µL of 5 mM L-DOPA
-
40 µL of the test compound solution at various concentrations.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of mushroom tyrosinase (200 units/mL) to each well.
-
Incubate the plate at 30°C for 20 minutes.
-
Measure the absorbance at 475 nm to quantify the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each compound concentration relative to a control without any inhibitor.
Melanin Content Assay (Cell-Based)
This assay quantifies the amount of melanin produced by cultured melanocytes (e.g., MNT-1 cells) after treatment with a test compound.
Materials:
-
MNT-1 human melanoma cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Test compounds
-
Trypsin-EDTA
-
1N NaOH
-
Spectrophotometer
Procedure:
-
Seed MNT-1 cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After treatment, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Lyse the cells by dissolving the pellet in 1N NaOH.
-
Incubate the lysate at an elevated temperature (e.g., 80°C) for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm.
-
Normalize the melanin content to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).
Cell Viability Assay
This assay assesses the cytotoxicity of a test compound on cultured cells.
Materials:
-
MNT-1 human melanoma cells
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed MNT-1 cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compounds for the same duration as the melanin content assay.
-
Add the MTT reagent to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Express cell viability as a percentage relative to untreated control cells.
Visualizing the Mechanisms and Workflows
To further elucidate the dual mechanism of L-cysteinamide and the experimental processes, the following diagrams are provided.
Caption: Dual inhibitory mechanism of L-cysteinamide on the eumelanin synthesis pathway.
Caption: Workflow for in vitro tyrosinase activity and cell-based melanin content assays.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthe… [ouci.dntb.gov.ua]
- 5. Metabolic Basis and Clinical Evidence for Skin Lightening Effects of Thiol Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Metalloform Landscapes in Metallothioneins: A Proteomics-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of proteomics-based methodologies for distinguishing the complex metalloform landscapes of metallothioneins (MTs). It delves into the experimental data and detailed protocols of leading techniques, offering an objective analysis to aid in the selection of the most suitable approach for your research needs.
Metallothioneins, a class of low-molecular-weight, cysteine-rich proteins, play a crucial role in metal homeostasis, detoxification of heavy metals, and protection against oxidative stress.[1] Their ability to bind a variety of metal ions, such as zinc (Zn), copper (Cu), and cadmium (Cd), results in a diverse population of "metalloforms" – proteins that are identical in sequence but differ in their metal ion composition and arrangement.[2][3][4] Understanding this metalloform diversity is critical for elucidating the specific functions of MTs in health and disease.
Proteomics Approaches vs. Alternative Methods: A Comparative Overview
Recent advancements in proteomics, particularly in mass spectrometry (MS), have revolutionized the characterization of MT metalloforms. These methods offer unparalleled sensitivity and resolution, enabling the detailed mapping of metal-binding sites. This section compares the leading proteomics-based approach with a key alternative technique.
Quantitative Data Summary
| Feature | Proteomics: Native MS with Differential Cysteine Labeling | Alternative: Capillary Electrophoresis with ICP-MS |
| Principle | Utilizes native mass spectrometry to preserve non-covalent metal-protein interactions, combined with chemical labeling to identify specific metal-binding cysteines.[2][5][6] | Separates metalloforms based on their charge and size, followed by elemental analysis to determine metal content.[7] |
| Information Obtained | Precise stoichiometry of bound metals, identification of specific metal-binding cysteine residues, and characterization of mixed-metal species.[4][5][6] | Separation of different metalloforms and quantification of the total metal content for each separated species. |
| Resolution | High to atomic level, capable of distinguishing between isoforms and mapping individual metal binding sites.[2][5][6] | Moderate, can separate major metalloforms but may not resolve subtle differences in metal composition. |
| Sensitivity | High, capable of detecting low-abundance metalloforms.[8] | Very high for metal detection, but overall sensitivity depends on the separation efficiency.[9] |
| Structural Information | Provides insights into the gas-phase structure and stability of metalloforms through techniques like collision-induced unfolding.[2][3] | Indirect structural information based on electrophoretic mobility. |
| Sample Requirement | Typically requires purified protein samples. | Can be applied to complex biological samples with some sample preparation.[7] |
Key Experimental Protocols
This section provides detailed methodologies for the primary proteomics-based approach and a prominent alternative.
Proteomics: Native Mass Spectrometry with Differential Cysteine Labeling
This protocol outlines a chemical proteomics strategy to differentiate and map Zn(II) and Cu(I) metal binding sites in metallothioneins.[2][4]
1. Sample Preparation:
-
Recombinant or purified metallothionein is prepared in a volatile buffer, such as ammonium acetate, to ensure compatibility with native mass spectrometry.[5][6]
2. Differential Labeling:
-
Step 1: N-ethylmaleimide (NEM) Labeling: The MT sample is incubated with NEM. NEM reacts with cysteine residues that are either unbound or coordinating to more labile metal ions like Zn(II), causing their dissociation. Cu(I) ions, which are more tightly bound, remain attached to the protein.[4][5][6]
-
Step 2: Iodoacetamide (IAM) Labeling: Following the NEM treatment, iodoacetamide (IAM) is added to the sample. IAM then labels the cysteine residues that were originally coordinating to the more tightly bound Cu(I) ions.[4][5][6]
3. Native Mass Spectrometry Analysis:
-
The differentially labeled sample is analyzed using a mass spectrometer equipped with a nano-electrospray ionization source under non-denaturing conditions.[5][6]
-
This analysis determines the stoichiometry of the remaining bound metals and the number of NEM and IAM molecules attached to the protein.[2][5][6]
4. Top-Down and Bottom-Up MS for Mapping:
-
Top-Down MS: The intact protein ions with their modifications are fragmented in the mass spectrometer to pinpoint the locations of the NEM and IAM labels on the protein sequence.[2][5]
-
Bottom-Up MS: The labeled protein is enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS to identify the modified cysteine residues.[5][6]
Alternative Method: Capillary Electrophoresis with Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS)
This method is a powerful tool for the speciation of metal-containing molecules.[7]
1. Sample Preparation:
-
Biological samples (e.g., tissue homogenates) are subjected to extraction and cleanup procedures to isolate the metallothionein fraction.
2. Capillary Electrophoresis Separation:
-
The extracted sample is injected into a capillary filled with a background electrolyte.
-
An electric field is applied, causing the different metallothionein metalloforms to migrate at different velocities based on their charge-to-size ratio, thus achieving separation.
3. ICP-MS Detection:
-
The separated metalloforms eluting from the capillary are introduced into an inductively coupled plasma mass spectrometer.
-
The ICP-MS atomizes and ionizes the sample, allowing for the highly sensitive and element-specific detection and quantification of the metals associated with each separated protein peak.[9]
Visualizing the Processes
To better illustrate the experimental workflows and the biological context of metallothioneins, the following diagrams are provided.
Conclusion
The proteomics-based approach, particularly native mass spectrometry coupled with differential cysteine labeling, offers an unparalleled level of detail for characterizing metallothionein metalloforms.[2][5][6] It provides not only the stoichiometry of bound metals but also the specific binding sites, which is crucial for understanding the structure-function relationship of different metalloforms.[4][5][6] While alternative methods like CE-ICP-MS are highly sensitive for metal quantification and can be applied to more complex samples, they lack the high resolution required for detailed structural characterization.[7] The choice of method will ultimately depend on the specific research question, with the proteomics approach being the gold standard for in-depth analysis of the metallothionein landscape.
References
- 1. Metallothionein: A Comprehensive Review of Its Classification, Structure, Biological Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Combining Native Mass Spectrometry and Proteomics to Differentiate and Map the Metalloform Landscape in Metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pnnl.gov [pnnl.gov]
- 9. youtube.com [youtube.com]
Quantitative analysis of cysteine oxidation state by mass spectrometry
A Comparative Guide to Quantitative Analysis of Cysteine Oxidation State by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise quantification of cysteine oxidation is crucial for understanding cellular signaling, oxidative stress, and the efficacy of therapeutic interventions. Mass spectrometry has emerged as a powerful tool for this purpose, offering a variety of methods to identify and quantify the redox state of cysteine residues in complex biological samples. This guide provides an objective comparison of three prominent mass spectrometry-based methodologies: Oxidative Isotope-Coded Affinity Tags (OxICAT), iodoacetamide-based labeling, and dimedone-based probes.
Comparison of Methodologies
Each method presents a unique set of advantages and limitations, making them suitable for different research questions. The choice of method will depend on the specific cysteine oxidation state of interest, the desired level of multiplexing, and the required sensitivity.
| Feature | OxICAT (Oxidative Isotope-Coded Affinity Tags) | Iodoacetamide-Based Labeling (e.g., CysQuant, iodoTMT) | Dimedone-Based Probes |
| Principle | Differential labeling of reduced and reversibly oxidized cysteines with light and heavy isotope-coded affinity tags.[1] | "Tag-switch" approach: blocking of reduced cysteines, reduction of oxidized cysteines, and labeling of nascent thiols with isotopically labeled or isobaric tags.[2][3] | Specific chemical trapping of cysteine sulfenic acid (R-SOH) with dimedone or its derivatives, which can be tagged for enrichment and detection.[4][5] |
| Specificity for Oxidation States | Quantifies total reversible oxidation (e.g., disulfides, sulfenic acids). Does not distinguish between different reversible modifications.[1] | Primarily targets reversible oxidations. Can be adapted with specific reducing agents to target particular modifications like S-nitrosylation.[6] | Highly specific for sulfenic acid.[4][5] |
| Multiplexing Capability | Typically limited to two states (reduced vs. oxidized) within a single sample.[1] | High multiplexing capability, especially with isobaric tags like iodoTMT (up to 6-plex or more), allowing for the comparison of multiple conditions simultaneously.[3][7] | Limited intrinsic multiplexing. Comparison between different samples is done by separate analyses. |
| Quantification Strategy | Based on the ratio of heavy to light ICAT-labeled peptides at the MS1 level.[1][8] | Can be quantified at the MS1 level (isotopic labels) or MS/MS level (isobaric tags), with the latter offering higher sensitivity.[2] | Primarily used for identification and relative quantification based on the abundance of the tagged peptide. |
| Advantages | Provides a direct measure of the percentage of oxidation for each cysteine site.[8] | Versatile, with options for multiplexing (iodoTMT) and can be more cost-effective than ICAT reagents.[9] | Excellent for specifically studying the transient sulfenic acid modification, a key intermediate in redox signaling.[4][10] |
| Limitations | ICAT reagents can be expensive. Quantification at the MS1 level may have a lower dynamic range compared to MS/MS-based methods.[8] | Requires efficient blocking of all free thiols in the initial step to avoid artifacts.[2] | Does not detect other forms of cysteine oxidation. The reactivity of the probe can be influenced by local protein environment.[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling context of cysteine oxidation and the experimental workflows for each of the discussed methods.
Experimental Protocols
Detailed below are summarized protocols for the key experiments discussed. These are intended as a general guide and may require optimization for specific applications.
OxICAT Protocol
-
Protein Extraction and Denaturation: Lyse cells or tissues in a buffer containing a strong denaturant (e.g., 8 M urea) to expose all cysteine residues.
-
Labeling of Reduced Cysteines: Add the light ICAT reagent to the denatured protein sample and incubate to irreversibly label all reduced cysteine thiols.[1]
-
Reduction of Oxidized Cysteines: Quench the first labeling reaction and then add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to reduce all reversibly oxidized cysteines.[1]
-
Labeling of Newly Reduced Cysteines: Add the heavy ICAT reagent to the sample to label the newly formed thiol groups.[1]
-
Sample Preparation for MS: Combine the labeled samples, perform a buffer exchange to remove excess reagents, and digest the proteins into peptides using an enzyme like trypsin.
-
Affinity Purification: Enrich the ICAT-labeled peptides using avidin affinity chromatography, utilizing the biotin tag on the ICAT reagent.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of the light and heavy forms of each cysteine-containing peptide to determine the percentage of oxidation.
Iodoacetamide-Based Labeling (iodoTMT) Protocol
-
Protein Extraction and Blocking: Lyse cells in a buffer containing a thiol-blocking agent like N-ethylmaleimide (NEM) or a non-isotopically labeled iodoacetamide to block all free, reduced cysteine residues. It is crucial to use a sufficient concentration of the blocking agent for complete reaction.[2]
-
Reduction of Oxidized Cysteines: After removing the excess blocking agent, add a reducing agent like dithiothreitol (DTT) to reduce the reversibly oxidized cysteines.
-
Labeling with iodoTMT Reagents: Label the newly exposed thiol groups with different isobaric iodoTMT reagents for each experimental condition.[7]
-
Sample Pooling and Digestion: Combine the differentially labeled samples, and then digest the proteins into peptides using trypsin.
-
Optional Enrichment: For low-abundance modifications, consider an enrichment step using an anti-TMT antibody resin.[7]
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of the reporter ions generated during MS/MS fragmentation to determine the changes in cysteine oxidation across different samples.
Dimedone-Based Probe Protocol for Sulfenic Acid
-
Cell Lysis and Labeling: Lyse cells directly in a buffer containing a dimedone-based probe (e.g., DCP-Bio1, which includes a biotin tag). This ensures the immediate trapping of the transient sulfenic acid modifications and prevents post-lysis artifacts.[4][5] To minimize artificial oxidation, the lysis buffer should also contain alkylating agents to block free thiols and catalase to remove hydrogen peroxide.[4][5]
-
Protein Precipitation and Digestion: Precipitate the proteins to remove excess probe and then resuspend and digest them into peptides with trypsin.
-
Affinity Purification (for tagged probes): If a biotinylated dimedone probe was used, enrich the labeled peptides using streptavidin affinity chromatography.[11]
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify the sites of sulfenic acid modification.
-
Data Analysis: Identify the peptides that were modified by the dimedone probe to pinpoint the specific cysteine residues that underwent sulfenylation. Relative quantification can be performed by comparing the spectral counts or peak intensities of the labeled peptides across different samples.
References
- 1. Quantifying changes in the thiol redox proteome upon oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Webinar: Multiplexing Cysteine-Redox Proteomics [thermofisher.com]
- 8. Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling of Redox-Sensitive Signaling Proteins | Profiles RNS [profiles.wakehealth.edu]
- 11. scb.wfu.edu [scb.wfu.edu]
Comparative Evaluation of Cystamine and Cysteamine as Radioprotectors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the radioprotective properties of cystamine and its reduced form, cysteamine. This document synthesizes experimental data on their efficacy and toxicity, details the methodologies of key evaluative assays, and illustrates the underlying mechanisms of action through signaling pathway diagrams.
Executive Summary
Cystamine, a disulfide, and its corresponding aminothiol, cysteamine, are well-documented radioprotective agents. Experimental evidence consistently demonstrates that cystamine acts as a prodrug, rapidly converting to two molecules of cysteamine in the body. Cysteamine is the active moiety responsible for radioprotection, primarily through the scavenging of free radicals generated by ionizing radiation. While both compounds offer significant protection, their efficacy can be influenced by factors such as oxygen concentration. This guide provides a detailed comparative analysis to aid in the selection and application of these compounds in research and development.
Quantitative Comparison of Radioprotective Efficacy and Toxicity
The following tables summarize key quantitative data from in vivo and in vitro studies, providing a direct comparison of the radioprotective and toxicological profiles of cystamine and cysteamine.
Table 1: Comparative Radioprotective Efficacy
| Compound | Animal Model | Radiation Dose | Endpoint | Dose Reduction Factor (DRF) / Protective Effect | Reference |
| Cystamine | Mice | 7.0 Gy (LD90/30) | 30-day survival | Dose-dependent, maxima at low and standard doses | [1] |
| Cystamine | Mice | Gamma rays | Lethal effects | DRF up to 1.48 | [2] |
| Cysteamine | Rats | 400-800 r | Mitotic index in bone marrow | DRF varied from 1.37 to 1.85 | [1] |
| Cysteamine | Human Cells (in vitro) | X-rays | Cell survival | DRF of 2.3 at 4 mM | [3] |
Table 2: Comparative Acute Toxicity
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Cysteamine | Mice | Oral | 625 mg/kg | [4] |
| Cysteamine | Mice | Intraperitoneal | Mortality observed at 300 mg/kg | [5] |
Note: Direct comparative LD50 studies for cystamine and cysteamine under identical conditions are limited in the reviewed literature. It is widely accepted that cystamine is rapidly reduced to cysteamine in vivo.
Mechanism of Action: Free Radical Scavenging
The primary mechanism by which cysteamine confers radioprotection is through the scavenging of reactive oxygen species (ROS) generated by the radiolysis of water upon exposure to ionizing radiation. These free radicals, such as hydroxyl radicals (•OH), are highly reactive and can cause significant damage to critical cellular components, including DNA, proteins, and lipids. Cysteamine, a thiol-containing compound, readily donates a hydrogen atom to these radicals, neutralizing them and thus preventing downstream cellular damage.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the efficacy of radioprotectors like cystamine and cysteamine.
Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for assessing the in vitro radiosensitivity of cells. It measures the ability of a single cell to proliferate and form a colony of at least 50 cells.
Protocol:
-
Cell Seeding: Plate a known number of cells into 6-well plates or T-25 flasks. The seeding density should be adjusted based on the expected survival fraction for each radiation dose to yield a countable number of colonies (typically 50-150).
-
Drug Treatment: Add the radioprotective agent (cystamine or cysteamine) at the desired concentration to the cell culture medium and incubate for a specific period before irradiation.
-
Irradiation: Expose the cells to graded doses of ionizing radiation.
-
Post-Irradiation Culture: Remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh culture medium.
-
Colony Formation: Incubate the cells for 7-14 days, allowing colonies to form.
-
Staining: Fix the colonies with a solution of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each dose. The Dose Reduction Factor (DRF) is calculated as the ratio of the radiation dose required to produce a given level of cell killing in the presence of the radioprotector to the dose required for the same level of killing in its absence.
Micronucleus Assay
The micronucleus assay is a well-established method for assessing chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the radioprotector and/or radiation as described for the clonogenic assay.
-
Cytokinesis Block: Add cytochalasin B (a cytokinesis inhibitor) to the culture medium to accumulate binucleated cells.
-
Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells.
-
Fixation: Fix the cells with a freshly prepared mixture of methanol and glacial acetic acid (3:1).
-
Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or DAPI.
-
Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000).
-
Data Analysis: Compare the frequency of micronuclei in treated groups to the control group to assess the genoprotective effect of the compound.
Measurement of Oxidative Stress Markers
Evaluating the levels of oxidative stress markers provides insight into the antioxidant capacity of the radioprotectors.
a) Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and a common marker of oxidative stress.
Protocol:
-
Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer.
-
Reaction with Thiobarbituric Acid (TBA): Add a solution of TBA to the sample homogenate.
-
Incubation: Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, which forms a colored adduct.
-
Measurement: After cooling, measure the absorbance of the supernatant at 532 nm.
-
Quantification: Determine the MDA concentration using a standard curve prepared with a known concentration of MDA.[6]
b) Glutathione Peroxidase (GPx) Activity Assay: GPx is a key antioxidant enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates as for the MDA assay.
-
Assay Mixture: Prepare a reaction mixture containing glutathione (GSH), glutathione reductase, and NADPH.
-
Initiation of Reaction: Add the sample lysate to the assay mixture and initiate the reaction by adding a substrate such as tert-butyl hydroperoxide.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[7]
-
Calculation of Activity: Calculate the GPx activity based on the rate of NADPH consumption.
Conclusion
Both cystamine and its active form, cysteamine, are effective radioprotectors. The choice between them for research or therapeutic development may depend on specific experimental conditions, such as the oxygenation status of the target tissue. Cystamine's consistent performance in both oxygen-rich and oxygen-poor environments makes it a robust candidate, while cysteamine's high efficacy in aerated conditions suggests its potential for protecting healthy tissues during radiotherapy.[8] The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other novel radioprotective agents. Future research should focus on direct comparative in vivo studies to further elucidate the relative therapeutic indices of these two important compounds.
References
- 1. [Comparative study of the radiation-protective effectiveness of low doses of cysteamine, heparin, and naphtizine in experiments on mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased protective effect of cystamine and mexamine against radiation after activation of the haemopoiesis by dextran sulphate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative value of cysteamine and cystamine as radioprotective agents for fetal and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Study of Immune Response and Malondialdehyde Levels in Irradiated Rats Supplemented with Curcuma xanthorriza Roxb Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cysteinamide: A Guide for Laboratory Professionals
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company before proceeding with any disposal protocol. The following procedures are intended as a general guide and may need to be adapted to comply with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) & Safety Measures |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
| General Hygiene |
Step-by-Step Disposal Procedure
This section outlines a recommended, step-by-step process for the disposal of cysteinamide waste.
1. Waste Identification and Segregation:
-
Clearly label all containers with "this compound Waste" and include the concentration and date.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials may include strong oxidizing agents.
2. Small Quantities (Research Scale):
-
For trace amounts of this compound, such as residue in empty containers, triple rinse the container with a suitable solvent (e.g., water or ethanol).
-
Collect the rinsate as hazardous waste.
-
The defaced, triple-rinsed container may then be disposed of as non-hazardous waste, in accordance with institutional policies.
3. Bulk Quantities:
-
Bulk this compound waste must be disposed of through a licensed chemical waste disposal company.
-
The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should be performed by a certified professional.
-
Another option is to dissolve or mix the material with a combustible solvent and arrange for incineration.
4. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid dust formation and place it in a sealed, labeled container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for disposal.
-
Ventilate the area and clean the spill site once the material has been removed.
5. Environmental Precautions:
-
Do not dispose of this compound down the drain or in the regular trash.[1][2] this compound and its related compounds can be harmful to aquatic life, and improper disposal can lead to environmental contamination.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these guidelines and consulting with safety professionals, researchers can ensure the safe and responsible disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cysteinamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cysteinamide, including personal protective equipment (PPE), operational plans, and disposal protocols. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended PPE for handling this compound. These recommendations are based on the potential hazards associated with similar chemicals and are designed to provide a high level of protection.
| Body Part | Personal Protective Equipment | Specifications and Purpose |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact. Always inspect gloves for tears or holes before use. |
| Eyes | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing or when handling larger quantities. |
| Body | Laboratory coat | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | N95 respirator or higher | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Experimental Protocol: Preparation of a this compound Solution
This protocol outlines the steps for safely preparing a stock solution of this compound in a laboratory setting.
Materials:
-
L-Cysteinamide powder
-
Appropriate solvent (e.g., deionized water, buffer)
-
Volumetric flask
-
Spatula
-
Weighing paper or boat
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Don PPE: Before handling any chemicals, put on your laboratory coat, safety goggles, and chemical-resistant gloves. If not working in a chemical fume hood, a respirator is also recommended.
-
Set up Workspace: Ensure your work area is clean and uncluttered. If possible, perform all weighing and solution preparation steps within a chemical fume hood to minimize inhalation exposure.
-
Weighing: Place a piece of weighing paper or a weighing boat on an analytical balance and tare it. Carefully use a clean spatula to weigh the desired amount of L-Cysteinamide powder.
-
Transfer: Gently transfer the weighed powder into the volumetric flask.
-
Dissolving: Add a portion of the solvent to the volumetric flask, cap it, and swirl gently to dissolve the powder. A magnetic stirrer and stir bar can be used to facilitate dissolution.
-
Dilution: Once the powder is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the name of the compound, concentration, solvent, and date of preparation.
-
Cleanup: Dispose of the weighing paper and any other contaminated disposable materials in the appropriate chemical waste container. Clean all non-disposable equipment thoroughly.
-
Doff PPE: Remove your PPE in the correct order (gloves first, then goggles, then lab coat) to avoid contamination. Wash your hands thoroughly with soap and water.
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety protocols and guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
